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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde

Foreword: Navigating the Uncharted Territory of a Novel Scaffold For researchers and professionals in drug development, the exploration of novel chemical entities is a journey into the unknown. The compound 5-Fluoro-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Uncharted Territory of a Novel Scaffold

For researchers and professionals in drug development, the exploration of novel chemical entities is a journey into the unknown. The compound 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde represents such a frontier. As a highly substituted indole, it belongs to a class of heterocyclic compounds renowned for their diverse biological activities, particularly as anticancer agents that target G-quadruplex structures.[1] However, specific experimental data for this particular molecule is not yet prevalent in public literature.

This guide, therefore, is crafted not as a static data sheet, but as a dynamic, methodological framework. It is designed to empower the researcher by providing a robust combination of predictive analysis, based on established chemical principles, and detailed, field-proven protocols for empirical characterization. We will dissect the molecule's constituent parts to forecast its behavior and then lay out the precise experimental pathways to validate these predictions, ensuring a foundation of scientific rigor for any subsequent research or development program.

Molecular Structure and Predicted Physicochemical Profile

The structure of 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde combines several key functional groups that dictate its chemical personality: a planar indole core, an electron-withdrawing nitro group, a halogen (fluoro) substituent, a methyl group, and a reactive carbaldehyde moiety. Each of these influences the molecule's physical properties.

Caption: Molecular structure of 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde.

Based on the analysis of its functional groups and data from structurally analogous compounds, we can establish a baseline of predicted properties. This serves as a critical starting point for experimental design.

PropertyPredicted Value / ObservationRationale & Cited Analogs
Molecular Formula C₁₀H₇FN₂O₃Derived from the molecular structure.
Molecular Weight 238.18 g/mol Calculated from the molecular formula.
Appearance Pale-yellow to yellow-brown solidNitroaromatic compounds are typically colored. Analogs like 5-nitro-1H-indole-3-carbaldehyde appear as light yellow to yellow powders.[2]
Melting Point >200 °C (with decomposition)Indole-3-carbaldehydes often have high melting points. The presence of the nitro group and intermolecular hydrogen bonding from the indole N-H would further increase this value. For example, 6-bromo-1H-indole-3-carbaldehyde melts at 199-204 °C.[3]
Solubility Sparingly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF); Moderately soluble in alcohols (Ethanol, Methanol).The polar nitro and aldehyde groups are countered by the largely nonpolar indole ring system. High crystallinity will likely limit aqueous solubility. For early-stage testing, DMSO is the solvent of choice.[4][5]
pKa (Indole N-H) ~15-16The indole N-H is weakly acidic. The strong electron-withdrawing effects of the nitro and fluoro groups are expected to increase its acidity (lower the pKa) compared to unsubstituted indole (~17).[6]

Synthesis Pathway: The Vilsmeier-Haack Approach

To perform any physical characterization, the compound must first be synthesized. The most logical and widely used method for introducing a formyl group at the C3 position of an electron-rich indole is the Vilsmeier-Haack reaction .[1][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1] The synthesis would proceed from the precursor, 5-Fluoro-2-methyl-6-nitro-1H-indole, which itself would be prepared via multi-step synthesis, likely involving nitration of a fluoro-methyl-indole precursor.[8]

Empirical Characterization: A Validating Workflow

The following sections provide detailed, self-validating protocols to empirically determine the physical properties of the title compound. The workflow is designed to move from basic physical constants to comprehensive structural elucidation.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_physical Physical Properties cluster_structural Structural Elucidation cluster_confirmation Definitive Structure Syn Synthesis via Vilsmeier-Haack Pur Purification (Recrystallization/ Chromatography) Syn->Pur MP Melting Point Determination Pur->MP Sol Solubility Screening Pur->Sol NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pur->NMR MS Mass Spectrometry (HRMS) NMR->MS UV UV-Vis & IR Spectroscopy MS->UV Xray Single Crystal X-Ray Diffraction UV->Xray

Caption: A logical workflow for the comprehensive characterization of a novel compound.

Melting Point Determination

Causality: The melting point is a fundamental physical constant that serves as a primary indicator of a compound's purity. A sharp, narrow melting range (0.5-1.5 °C) is characteristic of a pure crystalline solid, while impurities typically cause a depression and broadening of the melting range.[9][10]

Protocol:

  • Sample Preparation: Ensure the synthesized compound is a fine, dry powder. Tightly pack a small amount into a capillary tube to a height of 1-2 mm.[11][12]

  • Apparatus: Use a calibrated digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup with a high-boiling mineral or silicone oil.[9]

  • Initial Determination: Heat the sample rapidly (10-15 °C/min) to find an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. Repeat for consistency.

Solubility Assessment (Shake-Flask Method)

Causality: Solubility is a critical parameter in drug development, directly influencing bioavailability and formulation strategies.[5][13] The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium concentration.[4][14]

Protocol:

  • System Preparation: Prepare saturated solutions by adding an excess of the solid compound to a series of vials containing different solvents of interest (e.g., pH 7.4 phosphate-buffered saline, water, DMSO, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, allow the vials to stand. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[4]

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water). Determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard calibration curve.[15]

Spectroscopic and Spectrometric Characterization

This suite of techniques provides unambiguous confirmation of the molecular structure. The data from each method should be cross-correlated to build a cohesive and validated structural assignment.

Causality: NMR provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, allowing for the mapping of the carbon-hydrogen framework and confirmation of substituent placement.[16][17]

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and allows for the observation of the exchangeable indole N-H proton.[16]

  • ¹H NMR Analysis:

    • Indole N-H: A broad singlet is expected in the downfield region (>11 ppm).

    • Aldehyde Proton: A sharp singlet between 9.5-10.5 ppm.

    • Aromatic Protons: The protons on the indole ring will appear between 7.0-9.0 ppm. The specific splitting patterns (doublets, singlets) will be dictated by their positions relative to the substituents. The H4 and H7 protons will likely show distinct signals.

    • Methyl Protons: A sharp singlet around 2.5 ppm.

  • ¹³C NMR Analysis:

    • Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, typically >180 ppm.

    • Aromatic Carbons: A series of signals between 110-150 ppm. The carbons attached to the nitro group (C6) and fluorine (C5) will show characteristic shifts and, in the case of C5, coupling to the ¹⁹F nucleus.

  • ¹⁹F NMR Analysis: A single resonance is expected, with its chemical shift being indicative of its electronic environment on the aromatic ring.

Causality: HRMS provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. The fragmentation pattern offers corroborating evidence for the compound's structure.[18]

Protocol:

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

  • Analysis:

    • Parent Ion: In positive mode, expect to observe the [M+H]⁺ ion. In negative mode, the [M-H]⁻ ion may be observed. The measured mass should match the calculated exact mass of the molecular formula (C₁₀H₇FN₂O₃) to within 5 ppm.

    • Fragmentation: Tandem MS (MS/MS) will reveal characteristic fragmentation patterns. Expect to see losses corresponding to the nitro group (NO₂, 46 Da), water (H₂O, 18 Da), and the formyl group (CHO, 29 Da).[19][20]

Causality: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system, while IR spectroscopy identifies the specific functional groups present based on their vibrational frequencies.

Protocol:

  • UV-Vis Spectroscopy:

    • Dissolve a small amount of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Record the spectrum from 200-700 nm.[21]

    • Expected Absorption: The extended conjugation of the nitroindole system is expected to produce strong absorption bands in the near-UV range (300-400 nm). Nitroindoles typically exhibit strong absorption peaks; for instance, 5-nitroindole absorbs around 322 nm.[8]

  • Infrared (IR) Spectroscopy:

    • Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Expected Key Frequencies (cm⁻¹):

      • ~3300: N-H stretch (indole)

      • ~1670-1690: C=O stretch (aromatic aldehyde)

      • ~1520 and ~1340: Asymmetric and symmetric N-O stretches (nitro group)

      • ~1200-1300: C-F stretch

Single-Crystal X-ray Diffraction

Causality: This is the ultimate, unambiguous method for determining the three-dimensional atomic structure of a molecule.[22][23] It provides definitive proof of connectivity, stereochemistry, and the packing arrangement in the solid state.[24][25]

Protocol:

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, acetone).

  • Data Collection: Mount a suitable crystal (ideally >20 µm in all dimensions) on a goniometer in a single-crystal X-ray diffractometer.[22] Data is typically collected at low temperatures (~100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The resulting diffraction pattern is analyzed computationally to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.

Conclusion

While direct experimental data for 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde is not yet cataloged, a comprehensive physicochemical profile can be reliably established. By leveraging knowledge from analogous structures, we can predict its properties with a high degree of confidence. More importantly, this guide provides the detailed, validated experimental protocols necessary for any researcher to empirically determine these properties. This systematic approach—from prediction to empirical validation—forms the bedrock of sound scientific investigation and is essential for advancing novel compounds like this one from the laboratory bench toward their potential applications in medicinal chemistry and beyond.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. [Link]

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  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. [Link]

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Exploratory

Solubility of Nitro-Substituted Indole-3-Carbaldehydes in DMSO and Methanol: A Physicochemical and Methodological Analysis for Drug Discovery

An In-Depth Technical Guide Abstract The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their developability, directly influencing bioavailability and the reliability of in-vitro scre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their developability, directly influencing bioavailability and the reliability of in-vitro screening data.[1][2][3] Nitro-substituted indole-3-carbaldehydes represent a class of compounds with significant potential, serving as versatile precursors for complex heterocyclic scaffolds in medicinal chemistry.[4][5] However, their development is often challenged by poor solubility. This technical guide provides a comprehensive analysis of the solubility of these compounds in two pivotal laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will explore the theoretical underpinnings of solubility based on intermolecular forces, detail a robust experimental protocol for equilibrium solubility determination, and discuss the practical implications for researchers in drug discovery and development.

Introduction: The Critical Role of Solubility in Early-Stage Drug Discovery

In the landscape of drug discovery, an otherwise potent compound can fail if it cannot be effectively dissolved and delivered to its biological target.[1] Low aqueous solubility, in particular, can lead to poor absorption and erratic bioavailability.[2] Before aqueous solubility can even be properly assessed, however, researchers must first dissolve compounds for primary screening and stock solution preparation. DMSO and methanol are ubiquitous solvents for these initial steps.

  • Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast range of both polar and non-polar organic compounds.[6][7] Its capacity to act as a universal solvent has made it indispensable for creating high-concentration stock solutions for high-throughput screening (HTS) campaigns.[8]

  • Methanol (MeOH) is a polar, protic solvent.[9] While less potent as a universal solvent compared to DMSO, its protic nature (due to the hydroxyl group) allows it to act as both a hydrogen bond donor and acceptor, making it highly effective for dissolving polar molecules.[10][11]

Understanding the solubility limits in these primary organic solvents is the first step in a compound's journey. It informs the design of screening assays, the preparation of formulations for preclinical studies, and provides initial clues about the physicochemical properties that will govern its ultimate fate as a drug candidate. This guide focuses specifically on nitro-substituted indole-3-carbaldehydes, a class where the interplay between the indole scaffold, the reactive carbaldehyde group, and the strongly electron-withdrawing nitro group creates unique solubility challenges and opportunities.[12]

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[13][14] It posits that a solute will dissolve best in a solvent that shares similar intermolecular forces.[15][16] The solubility of nitro-substituted indole-3-carbaldehydes in DMSO and methanol is governed by a balance of forces between the solute molecules themselves (crystal lattice energy) and the forces between the solute and solvent molecules (solvation energy).

Key Intermolecular Forces at Play:

  • Dipole-Dipole Interactions: The indole ring, the carbaldehyde group, and especially the nitro group are highly polar. The strong permanent dipoles on these functional groups will interact favorably with the polar solvent molecules of both DMSO (aprotic) and methanol (protic).[17]

  • Hydrogen Bonding: The N-H group of the indole ring and the O-H group of methanol are strong hydrogen bond donors. The oxygen atoms of the carbaldehyde, the nitro group, and the sulfoxide group in DMSO, as well as the oxygen in methanol, are all hydrogen bond acceptors.[15] The ability of methanol to both donate and accept hydrogen bonds gives it a distinct advantage in solvating molecules with these functional groups.[11]

  • London Dispersion Forces: These are weaker forces present in all molecules and arise from temporary fluctuations in electron density.[17] They play a role in the solubility of the less polar hydrocarbon portions of the indole ring.

The position of the nitro group is critical. Its strong electron-withdrawing nature influences the entire electronic structure of the molecule, affecting the strength of the dipole moments and the hydrogen bonding potential of the N-H group.[12] Furthermore, different substitution patterns (e.g., 4-nitro vs. 6-nitro) can lead to different crystal packing efficiencies in the solid state. A more stable crystal lattice requires more energy to break apart, resulting in lower solubility.

G cluster_solute Nitro-Indole-3-Carbaldehyde Solute Molecule (e.g., 5-Nitro-1H-indole-3-carbaldehyde) DMSO DMSO (Polar Aprotic) Solute->DMSO Dipole-Dipole Methanol Methanol (Polar Protic) Solute->Methanol Dipole-Dipole Indole_NH Indole N-H Indole_NH->Methanol H-Bond (Donor-Acceptor) Aldehyde_O Aldehyde C=O Aldehyde_O->Methanol H-Bond (Acceptor-Donor) Nitro_O Nitro NO2 Nitro_O->Methanol H-Bond (Acceptor-Donor) DMSO->Indole_NH H-Bond Acceptor DMSO->Aldehyde_O H-Bond Acceptor G A Step 1: Preparation Add excess solid compound to a known volume of solvent (DMSO or MeOH) in a sealed vial. B Step 2: Equilibration Agitate vials at a constant temperature (e.g., 25°C) for 24-48 hours on an orbital shaker. A->B C Step 3: Phase Separation Centrifuge vials to pellet undissolved solid. Filter supernatant through a 0.45 µm PTFE syringe filter. B->C D Step 4: Quantification Prepare serial dilutions of the clear filtrate. Analyze concentration against a standard curve using a validated HPLC-UV method. C->D E Step 5: Data Reporting Report solubility in mg/mL or mM at the specified temperature. Confirm solid form post-equilibration via XRPD if needed. D->E

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Causality: Use high-purity (≥95%) nitro-substituted indole-3-carbaldehyde and HPLC-grade solvents (DMSO, Methanol) to prevent impurities from affecting the solubility measurement. [18] * Pre-label 2 mL glass vials for each compound and solvent combination, to be run in triplicate.

  • Addition of Compound and Solvent:

    • Add an excess of solid compound to each vial (e.g., ~10 mg). The key is to ensure solid remains at the end of the experiment, confirming saturation.

    • Accurately pipette 1.0 mL of the chosen solvent (DMSO or Methanol) into each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled incubator set to 25°C.

    • Causality: Agitate for a prolonged period (24 to 48 hours) to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states. [13][19]Shorter incubation times may result in an underestimation of solubility (kinetic solubility). [8][20]

  • Sample Collection and Preparation:

    • Visually inspect vials to confirm that excess solid remains.

    • Causality: Separate the saturated solution from the solid. This is a critical step. First, centrifuge the vials (e.g., 10,000 rpm for 10 minutes) to pellet the majority of the solid.

    • Carefully draw the supernatant using a syringe and immediately filter it through a chemically inert 0.45 µm PTFE syringe filter into a clean HPLC vial. [13]This removes any remaining microscopic particles that could falsely inflate the concentration reading.

  • Quantitative Analysis (HPLC-UV):

    • Causality: A validated, specific analytical method is required for accurate quantification. [1]HPLC-UV is ideal.

    • Method Parameters (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to a wavelength of maximum absorbance for the compound (e.g., determined via a UV scan, likely in the 260-320 nm range).

    • Prepare a standard curve using known concentrations of the compound in the same solvent.

    • Dilute the filtered saturated solution to fall within the linear range of the standard curve.

    • Inject standards and samples, and determine the concentration of the saturated solution from the calibration curve.

  • Data Reporting:

    • Calculate the final solubility, accounting for any dilutions, and report the mean and standard deviation of the triplicate measurements in mg/mL and/or mM.

    • Causality: Always specify the solvent, temperature, and analytical method used, as these are critical parameters defining the solubility value. [21]

Conclusion and Implications for Drug Development

This guide provides a robust framework for understanding and experimentally determining the solubility of nitro-substituted indole-3-carbaldehydes in DMSO and methanol. A thorough characterization of solubility in these fundamental organic solvents is a non-negotiable first step in the drug discovery cascade. The data generated informs the feasibility of HTS, guides the development of formulations for in-vivo testing, and provides essential insights into the physicochemical nature of potential drug candidates. By combining a strong theoretical understanding with rigorous experimental practice, researchers can make more informed decisions, identify potential liabilities early, and ultimately increase the probability of advancing successful therapeutics.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
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  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
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  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.
  • Gaylord Chemical. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications.
  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Sigma-Aldrich. (n.d.). Methanol.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
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  • HonestBee. (n.d.). Why Are Methanol Or Ethanol Preferred As Solvents For Extraction?.
  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
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  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
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  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Quora. (2020, October 19). How do intermolecular forces influence solubility?.
  • Quora. (2018, September 12). Why is methanol used as a first solvent?.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
  • Benchchem. (n.d.). 2-Nitro-1H-indole-3-carbaldehyde.
  • Benchchem. (n.d.). 6-Nitro-1H-indole-3-carbaldehyde.
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Foundational

Technical Whitepaper: The Pharmacological Potential of 5-Fluoro-6-Nitroindole Derivatives

Executive Summary The indole scaffold remains one of the most "privileged structures" in medicinal chemistry, serving as the core for over 20% of all marketed heterocyclic drugs. While 5-fluoroindole and 5-nitroindole de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold remains one of the most "privileged structures" in medicinal chemistry, serving as the core for over 20% of all marketed heterocyclic drugs. While 5-fluoroindole and 5-nitroindole derivatives have individually established roles in oncology and infectious disease, the 5-fluoro-6-nitroindole scaffold represents a specialized, high-value pharmacophore that synergizes two distinct chemical properties:

  • Metabolic Resistance: The 5-fluorine atom blocks the primary site of metabolic hydroxylation (CYP450 oxidation), significantly extending half-life (

    
    ).
    
  • Bioreductive/Electronic Activation: The 6-nitro group acts as an electron-withdrawing handle that can be exploited for bioreductive prodrug activation (hypoxia targeting) or to modulate pKa for specific receptor binding (e.g., G-quadruplex stabilization).

This guide synthesizes current data to provide a roadmap for the synthesis, biological evaluation, and mechanistic understanding of this emerging chemical series.[1]

Structural Rationale & Pharmacophore Analysis[2]

The 5-fluoro-6-nitroindole core is not merely an additive combination of substituents; it creates a unique electronic environment across the indole benzene ring.

Electronic "Push-Pull" and pKa Modulation

The indole nitrogen (N1) is typically weakly acidic (pKa ~16).

  • 6-Nitro Effect: Strong resonance electron withdrawal increases the acidity of the N1-H, strengthening hydrogen bond donor capability. This is critical for targets like c-Myc G-quadruplexes , where the indole N-H hydrogen bonds to guanine tetrads.

  • 5-Fluoro Effect: Inductive electron withdrawal further deactivates the ring but, crucially, prevents the rapid oxidative metabolism typical of electron-rich indoles.

Metabolic Stability (The Fluorine Effect)

In unsubstituted indoles, the C5 position is the primary site of enzymatic oxidation. Substitution with fluorine—a bioisostere of hydrogen with high electronegativity—blocks this pathway without imposing significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This modification is validated by the anti-tubercular activity of 5-fluoroindole, which acts as a robust tryptophan antimetabolite.

Therapeutic Applications & Mechanism of Action[1][3][4]

Oncology: Dual-Mechanism Potential

The 5-fluoro-6-nitroindole derivatives sit at the intersection of two validated anticancer mechanisms:

  • Mechanism A: c-Myc G-Quadruplex Stabilization [1][2]

    • Rationale: 5-nitroindoles are known to intercalate into the G-quadruplex (G4) structures found in the promoter region of the c-Myc oncogene.[1][3][2]

    • Effect: Stabilization of the G4 structure prevents the unfolding required for transcription, effectively silencing c-Myc expression.[1][2] This leads to cell cycle arrest in the sub-G1/G1 phase .[3]

    • Synergy: The 5-fluoro group prevents metabolic degradation of the drug before it reaches the nuclear target.

  • Mechanism B: Tubulin Polymerization Inhibition

    • Rationale: 6-nitroindole derivatives have been shown to bind to the colchicine site of tubulin.

    • Effect: Disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase , distinct from the G4 mechanism.

    • Outcome: A derivative possessing both features (5-F, 6-NO2) may exhibit a mixed phenotype or overcome resistance to single-mechanism agents.

Infectious Disease: Anti-Tubercular Activity

5-Fluoroindole is a potent inhibitor of Mycobacterium tuberculosis (Mtb), acting as a false substrate for tryptophan synthase. The addition of the 6-nitro group adds a potential "warhead" for anaerobic activation. Nitro-containing drugs (e.g., pretomanid) are activated by the F420-dependent nitroreductase (Ddn) in Mtb, releasing reactive nitrogen species (RNS) that kill non-replicating bacteria.

Synthetic Pathways[3][5]

Accessing the specific 5-fluoro-6-nitro substitution pattern requires avoiding the regioselectivity issues of direct nitration. The Leimgruber-Batcho Indole Synthesis is the industry-standard protocol for this scaffold.

Pathway Logic

Direct nitration of 5-fluoroindole yields a mixture of 3-, 4-, and 6-nitro isomers, requiring tedious chromatographic separation. The Leimgruber-Batcho method constructs the indole ring after establishing the benzene substitution pattern, ensuring 100% regiocontrol.

Visualization: Synthetic Workflow

LeimgruberBatcho Start 3-Fluoro-4-nitrotoluene Step1 Enamine Formation (DMF-DMA, Pyrrolidine) Intermediate Trans-β-pyrrolidino-2-nitrostyrene Step2 Reductive Cyclization (Fe/AcOH or Raney Ni/H2) Product 6-Fluoro-5-nitroindole (Target Scaffold) Precursor 4-Fluoro-5-nitro-2-methylaniline (Precursor) Sandmeyer Sandmeyer Reaction (NaNO2, Cu) NitroToluene 1-Methyl-2-nitro-4-fluoro-5-nitrobenzene StartCorrect 4-Fluoro-5-nitro-2-methylbenzene Process1 DMF-DMA 110°C, 12h StartCorrect->Process1 Enamine Enamine Intermediate Process1->Enamine Process2 Reductive Cyclization (TiCl3 or Fe/AcOH) Enamine->Process2 Final 5-Fluoro-6-nitroindole Process2->Final

Figure 1: The Leimgruber-Batcho synthesis provides a scalable, regioselective route to 5-fluoro-6-nitroindole, avoiding the isomer mixtures inherent in direct electrophilic substitution.

Experimental Protocols

Protocol A: Leimgruber-Batcho Synthesis

Objective: Synthesis of 5-fluoro-6-nitroindole from 4-fluoro-5-nitro-2-methylbenzene.

  • Enamine Formation:

    • Dissolve 4-fluoro-5-nitro-2-methylbenzene (10 mmol) in anhydrous DMF (15 mL).

    • Add DMF-dimethylacetal (DMF-DMA) (12 mmol) and pyrrolidine (1.1 mmol).

    • Critical Step: Heat to 110°C under N2 for 4–6 hours. The deep red color indicates enamine formation.

    • Evaporate solvent in vacuo to yield the crude trans-β-pyrrolidino-styrene intermediate.

  • Reductive Cyclization:

    • Dissolve the crude enamine in Methanol/Acetic Acid (1:1, 20 mL).

    • Add Iron powder (5 eq) or Raney Nickel (catalytic) carefully.

    • Heat to 80°C for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Workup: Filter through Celite, neutralize filtrate with NaHCO3, extract with Ethyl Acetate.

    • Purification: Flash chromatography on silica gel (Gradient: 0-30% EtOAc in Hexane).

Protocol B: G-Quadruplex Binding Assay (FID)

Objective: Determine if the derivative stabilizes c-Myc G4 DNA.

  • Preparation:

    • Oligonucleotide: c-Myc Pu22 sequence (5'-TGAGGGTGGGTAGGGTGGGTAA-3').

    • Probe: Thiazole Orange (TO).[3]

  • Annealing:

    • Dissolve DNA in buffer (10 mM Tris-HCl pH 7.4, 100 mM KCl). Heat to 95°C for 5 min, cool slowly to RT to fold G4 structure.

  • Displacement Assay:

    • Add TO (2 eq) to DNA solution; incubate 10 min (Fluorescence high).

    • Titrate 5-fluoro-6-nitroindole derivative (0.1 – 50 µM).

    • Readout: Measure fluorescence decrease (Ex: 501 nm, Em: 539 nm).

    • Calculation: Determine DC50 (concentration required to displace 50% of TO). Lower DC50 = Higher Affinity.

Comparative Data Analysis

The following table summarizes the expected activity profile based on SAR data from the parent scaffolds (5-nitroindole and 5-fluoroindole).

Feature5-Fluoroindole5-Nitroindole5-Fluoro-6-Nitroindole (Hybrid)
Primary Target Tryptophan Synthase (Bacteria)c-Myc G-Quadruplex (Cancer)Dual Potential
Metabolic Stability High (Blocks CYP450)Low (Nitro reduction/Oxidation)High (F-block + Nitro)
Cell Cycle Arrest N/ASub-G1 / G1 PhaseG1 or G2/M (Dependent on Tubulin affinity)
Key Precursor 5-Fluoro-2-nitrotoluene5-Nitro-2-nitrotoluene4-Fluoro-5-nitro-2-methylbenzene

Mechanistic Pathway Visualization

The biological activity of these derivatives is mediated by their ability to enter the cell and interact with nuclear DNA or cytoplasmic microtubules.

Mechanism cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Drug 5-Fluoro-6-Nitroindole Derivative CellEntry Passive Diffusion (High Lipophilicity due to F) Drug->CellEntry Tubulin Tubulin Binding (Colchicine Site) CellEntry->Tubulin Pathway A ROS Nitroreduction -> ROS (Oxidative Stress) CellEntry->ROS Pathway B G4 c-Myc Promoter G-Quadruplex CellEntry->G4 Pathway C ArrestM G2/M Phase Arrest Tubulin->ArrestM Apoptosis Apoptosis / Cell Death ArrestM->Apoptosis ROS->Apoptosis Stabilization Stabilization of G4 G4->Stabilization Downreg Downregulation of c-Myc Stabilization->Downreg ArrestG1 G1 Phase Arrest Downreg->ArrestG1 ArrestG1->Apoptosis

Figure 2: Multi-modal mechanism of action. The scaffold's lipophilicity facilitates entry, where it may diverge into nuclear (G4 binding) or cytoplasmic (ROS/Tubulin) pathways depending on specific side-chain substitutions.

References

  • Nimbarte, V. D., et al. (2021). "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity." ChemMedChem, 16(10), 1667-1679. Link

  • Reddy, P. S., et al. (2010). "Scalable approach for the synthesis of 5-fluoro-6-substituted indoles." Organic Chemistry: An Indian Journal, 7(3). Link

  • Senthieel Kumar, A. B., et al. (2020). "In-vitro Anticancer Activity, Antimicrobial and In-silico Studies of Naphthyl Pyrazole Analogues." Rasayan Journal of Chemistry, 13(2), 1199-1214. Link

  • Mori, G., et al. (2015). "5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection."[4] ACS Infectious Diseases. Link

  • BenchChem Application Note. (2025). "Application of 5-Nitroindole in Anticancer Drug Discovery." Link

Sources

Exploratory

Technical Guide: Identification & Synthesis of 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde

The following technical guide details the identification, structural analysis, and synthesis strategy for 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde . Executive Summary Status: Non-Catalog / Novel Intermediate Pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, structural analysis, and synthesis strategy for 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde .

Executive Summary

Status: Non-Catalog / Novel Intermediate Primary Application: Kinase Inhibitor Development / Heterocyclic Building Block

The compound 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde is a highly specialized intermediate likely used in the synthesis of multi-targeted kinase inhibitors or receptor modulators. Unlike common reagents, this specific substitution pattern (5-F, 2-Me, 6-NO2) is rarely indexed with a public CAS number in open-access databases (e.g., PubChem, Sigma-Aldrich). It is typically generated in situ or synthesized as part of a proprietary library.

This guide provides the structural data required for advanced database retrieval (SciFinder-n/Reaxys), a validated synthetic route via Vilsmeier-Haack formylation, and a search strategy for researchers attempting to locate this motif in patent literature.

Part 1: Chemical Identity & Structural Analysis

Before initiating a synthesis or procurement request, the chemical identity must be unambiguously defined to avoid isomeric confusion (e.g., confusing the 5-fluoro and 6-fluoro isomers).

Nomenclature & Identifiers
ParameterValue
IUPAC Name 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde
Molecular Formula C₁₀H₇FN₂O₃
Molecular Weight 222.17 g/mol
SMILES CC1=C(C=O)C2=CC(F)=C([O-])C=C2N1
InChIKey Predicted:[1]XQJODOQJ... (Specific key requires generation)
Predicted LogP ~2.1
Structural Visualization

The core indole scaffold features:

  • C2-Methyl: Steric block preventing oxidation at C2; directs electrophilic substitution to C3.

  • C3-Formyl: The reactive handle for condensation reactions (e.g., Knoevenagel, Schiff base formation).

  • C5-Fluoro / C6-Nitro: A "push-pull" electronic system on the benzene ring. The 6-nitro group strongly deactivates the ring, making the initial indole synthesis challenging but stabilizing the final aldehyde.

Part 2: Search Strategy (The "Missing" CAS)

If a standard search for the chemical name yields no results, follow this "Substructure Discovery" workflow. This compound is likely embedded within Markush structures of patents rather than listed as a discrete commercial product.

Workflow: Advanced Substructure Search

Tools: SciFinder-n / Reaxys

  • Do NOT search by name. Naming conventions vary (e.g., 6-nitro-5-fluoro... vs 5-fluoro-6-nitro...).

  • Draw the Core: Draw the indole ring with the 3-aldehyde and 2-methyl groups fixed.

  • Variable Substitution: Leave the benzene ring substitutions as defined variables:

    • Position 5 = Fluorine (Explicit)[1][2][3][4][5][6]

    • Position 6 = Nitro (Explicit)[2][4]

  • Refine by Role: Filter results by "Reactant" or "Intermediate".

    • Insight: If the exact molecule appears, check the "References" tab. If it links only to a "Prophetic Example" in a patent, the compound may never have been isolated, only proposed.

SearchStrategy Start Start Search ExactName Exact Name Search Start->ExactName NoResult No Results / Ambiguous ExactName->NoResult Likely Outcome Substructure Substructure Search (SciFinder/Reaxys) NoResult->Substructure Markush Patent Markush Analysis Substructure->Markush Found in Patent? Synthesis Proceed to Synthesis Substructure->Synthesis Not Indexed Markush->Synthesis Prophetic/Unavailable

Figure 1: Decision logic for locating rare chemical intermediates.

Part 3: Synthesis & Experimental Protocols

Since commercial availability is low, in-house synthesis is the most reliable acquisition method. The synthesis follows a logical disconnection: Vilsmeier-Haack Formylation of the parent indole.

Retrosynthetic Analysis

Target: 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde Precursor: 5-Fluoro-2-methyl-6-nitroindole Key Reaction: Electrophilic Aromatic Substitution (Formylation)

Protocol 1: Synthesis of Precursor (5-Fluoro-2-methyl-6-nitroindole)

Note: Direct nitration of 5-fluoro-2-methylindole is risky due to regioselectivity issues (C3 vs C6). The preferred route constructs the ring with the nitro group in place.

Recommended Route: Fischer Indole Synthesis[6]

  • Starting Materials: (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride + Acetone.

  • Mechanism: Formation of hydrazone followed by [3,3]-sigmatropic rearrangement.

  • Regioselectivity Warning: Cyclization of meta-substituted hydrazines can yield two isomers (4-nitro vs 6-nitro). The 6-nitro isomer is generally favored due to steric factors, but separation via column chromatography is required.

Protocol 2: Vilsmeier-Haack Formylation (Detailed)

This step installs the aldehyde at the C3 position. The electron-withdrawing nitro group at C6 deactivates the ring, requiring harsher conditions (higher temperature) than standard indoles.

Reagents:

  • Precursor: 5-Fluoro-2-methyl-6-nitroindole (1.0 eq)

  • Phosphorus Oxychloride (POCl₃): (1.2 eq) - Freshly distilled recommended.

  • Dimethylformamide (DMF): (5.0 eq) - Anhydrous.

  • Solvent: DMF (acts as solvent and reagent).

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation:

    • Cool anhydrous DMF (5 mL/g of indole) to 0°C in an ice-salt bath under N₂ atmosphere.

    • Add POCl₃ dropwise over 20 minutes. Maintain temperature < 5°C.

    • Observation: The solution will turn pale yellow/viscous (formation of chloroiminium ion). Stir for 30 mins at 0°C.

  • Addition of Indole:

    • Dissolve 5-Fluoro-2-methyl-6-nitroindole in minimal DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.[5]

    • Allow the mixture to warm to room temperature (RT) over 1 hour.

  • Heating (Critical Step):

    • Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Why? The 6-nitro group deactivates the nucleophilic attack of the indole C3. Standard RT conditions will fail or be incredibly slow.

    • Monitor via TLC (Hexane:EtOAc 7:3). Look for the appearance of a polar, UV-active spot.

  • Hydrolysis & Workup:

    • Cool the mixture to RT.

    • Pour slowly onto crushed ice (exothermic quench).

    • Basify to pH 9–10 using saturated Na₂CO₃ or 5M NaOH.

    • Observation: A yellow/orange precipitate (the aldehyde) should form.

    • Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

  • Purification:

    • Filter the solid and wash with copious water.

    • Recrystallize from Ethanol/DMF or purify via silica gel chromatography (DCM/MeOH gradient).

Analytical Validation (Expected Data)
TechniqueExpected SignalInterpretation
¹H NMR δ ~9.9–10.1 ppm (s, 1H)Distinct aldehyde proton (CHO).[5]
¹H NMR δ ~12.5 ppm (br s, 1H)Indole NH (deshielded by nitro group).
¹H NMR δ ~2.5–2.6 ppm (s, 3H)C2-Methyl group.
IR ~1650–1670 cm⁻¹Strong C=O stretch (Carbonyl).
IR ~1350 & 1530 cm⁻¹N-O stretch (Nitro group).

Part 4: Visualization of Synthetic Pathway

SynthesisPathway Precursor 4-Fluoro-3-nitrophenylhydrazine + Acetone Hydrazone Intermediate Hydrazone Precursor->Hydrazone Condensation Indole 5-Fluoro-2-methyl-6-nitroindole (Parent Scaffold) Hydrazone->Indole Fischer Cyclization (Polyphosphoric Acid) Intermediate Chloroiminium Salt Indole->Intermediate Electrophilic Attack (80-90°C) Vilsmeier Vilsmeier-Haack Reagent (POCl3 + DMF) Vilsmeier->Intermediate Product 5-Fluoro-2-methyl-6-nitro- 1H-indole-3-carbaldehyde Intermediate->Product Hydrolysis (Na2CO3/Ice)

Figure 2: Synthetic workflow from hydrazine precursor to final aldehyde.

References

  • Vilsmeier-Haack Formylation of Substituted Indoles

    • Methodology Source: "Synthetic method for indole-3-carboxaldehyde compounds."[5][7] Patent CN102786460A. (2012). Describes the general protocol for formylating electron-deficient indoles.

  • Synthesis of 5-Fluoro-6-substituted Indoles

    • Precursor Synthesis: "Scalable approach for the synthesis of 5-fluoro-6-substituted indoles."[1] Organic Chemistry: An Indian Journal, 7(1), 2011. Details the construction of the indole ring with specific fluoro/nitro patterns.

  • General Indole Reactivity

    • Mechanism:[2][6][7] Smith, G. F. "The Vilsmeier-Haack Reaction."[8] Organic Syntheses, Coll.[7] Vol. 4, p. 539.

  • Structural Verification (Analogous Compounds)

    • PubChem Entry: 5-Fluoro-2-methylindole (CAS 399-72-4). Used as a reference for NMR shift prediction of the parent scaffold.

Sources

Foundational

Technical Guide: The 2-Methyl-5-Fluoroindole Scaffold in Medicinal Chemistry

Topic: Literature review on 2-methyl-5-fluoroindole scaffolds in drug discovery Content Type: In-depth Technical Guide / Whitepaper Optimizing Metabolic Stability and Target Affinity in Indole-Based Therapeutics Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review on 2-methyl-5-fluoroindole scaffolds in drug discovery Content Type: In-depth Technical Guide / Whitepaper

Optimizing Metabolic Stability and Target Affinity in Indole-Based Therapeutics

Executive Summary

The indole ring system is arguably the most privileged scaffold in nature, forming the core of tryptophan, serotonin, and melatonin. However, in drug discovery, the "naked" indole is susceptible to rapid metabolic oxidation, particularly at the C2 and C3 positions, and hydroxylation at C5.

The 2-methyl-5-fluoroindole (2M5FI) scaffold represents a strategic structural modification designed to overcome these liabilities. The C5-fluorine atom blocks the primary site of CYP450-mediated hydroxylation while modulating the acidity of the NH group via induction. Simultaneously, the C2-methyl group provides steric bulk to restrict conformational rotation and blocks metabolic oxidation at the typically reactive C2 position. This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility of this specific pharmacophore.

Chemical Architecture & Scaffold Logic

Electronic and Steric Properties

The efficacy of the 2M5FI scaffold stems from the synergistic effects of its substituents:

  • C5-Fluorine (Electronic Modulation):

    • Metabolic Blockade: C5 is the most electron-rich site on the benzenoid ring of indole, making it prone to electrophilic attack and CYP450 hydroxylation. Fluorine substitution (

      
      ) mimics hydrogen (
      
      
      
      ) sterically but creates a carbon-fluorine bond that is metabolically inert.
    • pKa Shift: The strong electronegativity of fluorine lowers the pKa of the indole N-H (typically ~17), enhancing hydrogen bond donor capability in the receptor pocket.

    • Lipophilicity: Increases

      
      , facilitating membrane permeability.
      
  • C2-Methyl (Steric & Metabolic Control):

    • Conformational Constraint: The methyl group introduces steric clash with ortho-substituents on connected moieties (e.g., at C3), forcing the molecule into specific bioactive conformations.

    • Oxidation Resistance: Blocks the C2 position from oxidation to oxindole derivatives, prolonging half-life (

      
      ).
      
Visualization: Scaffold SAR Logic

SAR_Logic Scaffold 2-Methyl-5-Fluoroindole Core Scaffold C5_Pos Position C5: Fluorine Scaffold->C5_Pos C2_Pos Position C2: Methyl Scaffold->C2_Pos N1_Pos Position N1: NH Scaffold->N1_Pos Effect_Metab Blocks CYP450 Hydroxylation C5_Pos->Effect_Metab Effect_Lipophil Increases LogP (Membrane Permeability) C5_Pos->Effect_Lipophil Effect_H_Bond Enhanced H-Bond Donor Acidity C5_Pos->Effect_H_Bond Inductive Effect Effect_Steric Restricts Rotation (Bioactive Conformation) C2_Pos->Effect_Steric Effect_Oxidation Prevents C2 Oxidation C2_Pos->Effect_Oxidation N1_Pos->Effect_H_Bond

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional role of substituents on the 2-methyl-5-fluoroindole scaffold.

Synthetic Methodologies

Efficient synthesis is critical for library generation. Two primary protocols are recommended based on scale and starting material availability.

Protocol A: Fischer Indole Synthesis (Robust & Scalable)

Best for: Large-scale preparation from inexpensive anilines.

Reagents:

  • 4-Fluorophenylhydrazine hydrochloride (Starting Material)

  • Acetone (or Acetone equivalent like 2,2-dimethoxypropane)

  • Polyphosphoric acid (PPA) or Zinc Chloride (

    
    )
    
  • Solvent: Ethanol or Acetic Acid

Step-by-Step Workflow:

  • Hydrazone Formation: Dissolve 4-fluorophenylhydrazine HCl (1.0 equiv) in ethanol. Add acetone (1.2 equiv) dropwise at

    
    . Stir for 1 hour to form the corresponding hydrazone.
    
  • Cyclization: Add the crude hydrazone to PPA (5-10 equiv by weight) heated to

    
    .
    
  • Reaction Monitoring: Stir mechanically for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of hydrazone.

  • Quenching: Pour the hot reaction mixture onto crushed ice/water (

    
    ). Vigorous stirring is required to break up the PPA complex.
    
  • Isolation: Extract the precipitate with Ethyl Acetate (

    
    ). Wash organic layer with 
    
    
    
    (sat.) and Brine.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Reductive Cyclization (Mild Conditions)

Best for: Sensitive substrates or late-stage functionalization.

Reagents:

  • 2-(5-Fluoro-2-nitrophenyl)-5-acetonitrile (or ketone equivalent)[1]

  • 10% Pd/C catalyst[1][2]

  • Hydrogen gas (

    
    ) or Ammonium Formate
    
  • Solvent: Ethanol/Ethyl Acetate

Step-by-Step Workflow:

  • Preparation: Dissolve the nitro-arene precursor in anhydrous Ethanol (

    
    ).
    
  • Catalyst Addition: Add 10% Pd/C (10 wt% loading) under a nitrogen blanket.

  • Hydrogenation: Purge system with

    
     (balloon pressure or 1-3 atm). Stir vigorously at Room Temperature (RT) for 12-18 hours.
    
  • Mechanism: The nitro group is reduced to the aniline, which spontaneously attacks the pendant ketone/nitrile to form the indole ring via elimination of ammonia/water.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

  • Yield: Typically >80% with high purity.

Visualization: Synthetic Pathways

Synthesis_Path SM1 4-Fluorophenylhydrazine Hydrazone Hydrazone Formation (EtOH, 0°C) SM1->Hydrazone SM2 Acetone SM2->Hydrazone SM3 2-(5-Fluoro-2-nitrophenyl) precursor Reductive Reductive Cyclization (Pd/C, H2, RT) SM3->Reductive Fischer Fischer Cyclization (PPA, 110°C) Hydrazone->Fischer Product 2-METHYL-5-FLUOROINDOLE Fischer->Product - NH3 Reductive->Product - 2H2O

Figure 2: Dual synthetic pathways for accessing the 2-methyl-5-fluoroindole scaffold.

Therapeutic Applications & Quantitative Data

The 2M5FI scaffold is not merely a building block but a bioactive pharmacophore in specific disease contexts.

Diabetes: -Glucosidase Inhibition

Derivatives of 5-fluoro-2-oxindole (a direct metabolite/isostere of 2M5FI) have shown significant potency against


-glucosidase, a target for Type 2 Diabetes management. The fluorine atom enhances binding affinity compared to the non-fluorinated parent.[3][4]
  • Mechanism: Competitive inhibition of carbohydrate-hydrolyzing enzymes.

  • Key Compound: 3-substituted-5-fluoro-2-oxindole (Compound 3f).

Antiviral Activity: Coxsackie Virus B4

Thiosemicarbazide derivatives linked to the 5-fluoroindole core exhibit potent antiviral activity.[5] The 5-fluoro substitution is critical for penetrating the viral capsid or interfering with viral RNA replication.

  • Target: Coxsackie Virus B4 (CVB4).[4][5]

  • Key Compound: 5-fluoroindole-thiosemicarbazide derivative (27b).

Data Summary Table
Therapeutic AreaCompound ClassTargetPotency (IC50 / EC50)Reference DrugRef
Diabetes 5-Fluoro-2-oxindole deriv.[6] (3f)

-Glucosidase
35.83 ± 0.98 µM Acarbose (569 µM)[1]
Diabetes 5-Fluoro-2-oxindole deriv. (3d)

-Glucosidase
49.89 ± 1.16 µM Acarbose (569 µM)[1]
Antiviral 5-Fluoroindole-thiosemicarbazide (27b)Coxsackie B4 (HeLa)0.87 µg/mL Ribavirin (Control)[2]
Antiviral 5-Fluoroindole-thiosemicarbazide (27b)Coxsackie B4 (Vero)0.40 µg/mL Ribavirin (Control)[2]
Alzheimer's 5-Fluoroindolylmethylene hydrazoneCarbonic AnhydraseKi < 100 nM Acetazolamide[3]

Experimental Validation: Self-Validating Protocols

To ensure data integrity when working with this scaffold, the following control experiments are mandatory:

  • Fluorine NMR (

    
    -NMR) Verification: 
    
    • Rationale: To confirm the integrity of the C-F bond during harsh synthesis (e.g., PPA cyclization).

    • Protocol: Dissolve 5 mg product in

      
      . Run 
      
      
      
      -NMR (unprotonated).
    • Expected Signal: Single peak at

      
       to 
      
      
      
      ppm (relative to
      
      
      ). Appearance of new peaks indicates defluorination or byproduct formation.
  • Oxidation Stress Test:

    • Rationale: To validate the metabolic stability conferred by the 2-methyl group.

    • Protocol: Incubate 10 µM compound with liver microsomes (RLM/HLM) + NADPH for 60 min.

    • Analysis: Monitor disappearance of parent peak via LC-MS/MS. Compare intrinsic clearance (

      
      ) against non-methylated 5-fluoroindole.
      
    • Success Criteria: 2-methyl analog should show

      
       half-life compared to the 2-H analog.
      

References

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. (2020).

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances. (2024).

  • Synthesis and characterization of novel 5-fluoroindolylmethylene hydrazone derivatives. Journal of Molecular Structure. (2020).

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. Journal of Organic Chemistry. (2021).

  • 5-Fluoroindole Synthesis Protocols. ChemicalBook. (2023).

Sources

Exploratory

Electronic Architecture &amp; Optoelectronic Utility of Push-Pull Indole-3-Carboxaldehydes

[1] Executive Summary This technical guide analyzes the electronic structure, synthetic pathways, and optoelectronic applications of indole-3-carboxaldehydes. Defined by a Donor- -Acceptor (D- -A) architecture, these mol...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary This technical guide analyzes the electronic structure, synthetic pathways, and optoelectronic applications of indole-3-carboxaldehydes. Defined by a Donor-


-Acceptor (D-

-A) architecture, these molecules exhibit tunable Intramolecular Charge Transfer (ICT) properties, making them critical scaffolds for nonlinear optical (NLO) materials and fluorescent sensing. This document synthesizes experimental protocols with computational density functional theory (DFT) insights to provide a roadmap for their utilization in advanced materials science and medicinal chemistry.

Molecular Architecture: The D- -A System

The electronic utility of indole-3-carboxaldehyde stems from its inherent "push-pull" character.[1] The indole ring acts as an electron-rich donor (D), while the formyl group at the C3 position serves as an electron-withdrawing acceptor (A).

The Electronic Mechanism

Upon photoexcitation, electron density shifts from the pyrrole nitrogen (or C5-substituents) through the


-conjugated indole backbone to the carbonyl oxygen.
  • The Donor (Push): The lone pair on the N1 nitrogen participates in the aromatic system, creating high electron density at C3. Substituents like -OMe at C5 or -Me at N1 enhance this donor capacity (hyperconjugation and inductive effects).[1]

  • The Acceptor (Pull): The C3-formyl group (-CHO) exerts a strong mesomeric (-M) effect, stabilizing the polarized excited state.

This electronic redistribution results in a large change in dipole moment (


) between the ground state (

) and the first excited singlet state (

), the fundamental requirement for solvatochromism and NLO activity.

Synthesis & Structural Validation

The Vilsmeier-Haack reaction remains the gold standard for introducing the formyl group at the C3 position due to the high electron density at this site.

Protocol: Vilsmeier-Haack Formylation

Safety Note:


 is highly corrosive and water-reactive.[1] Perform all steps in a fume hood.

Reagents:

  • Indole (or substituted derivative)[2][3][4][5][6][7][8]

  • Phosphorus oxychloride (

    
    )
    
  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (1.2 eq) to 0°C. Add

    
     (1.1 eq) dropwise. Stir for 30 mins to generate the chloroiminium ion (Vilsmeier reagent).
    
  • Addition: Dissolve the indole substrate in minimal DMF or DCM. Add this solution dropwise to the Vilsmeier reagent, maintaining temperature <10°C.[9][10]

  • Cyclization/Heating: Allow the mixture to warm to room temperature (RT). Heat to 35°C (or reflux for electron-deficient indoles) for 1–2 hours. The solution typically turns yellow/orange.[1]

  • Hydrolysis: Pour the reaction mixture over crushed ice/water containing sodium acetate or NaOH (to pH 8–9). This hydrolyzes the iminium intermediate to the aldehyde.[1]

  • Purification: The product often precipitates as a solid.[1] Filter and recrystallize from ethanol/water.[1] If oil forms, extract with ethyl acetate.

Synthetic Workflow Visualization

VilsmeierHaack Reagents DMF + POCl3 (0°C) Intermediate Chloroiminium Ion (Vilsmeier Reagent) Reagents->Intermediate Electrophile Gen Addition Add Indole (Substrate) Intermediate->Addition Prep Complex Iminium Salt Intermediate Addition->Complex Electrophilic Subst. Hydrolysis Hydrolysis (Ice/NaOH) Complex->Hydrolysis Quench Product Indole-3-Carboxaldehyde (Precipitate) Hydrolysis->Product Final

Figure 1: The Vilsmeier-Haack pathway for C3-formylation of indole, highlighting the critical intermediate phases.[8]

Optoelectronic Characterization

The utility of these molecules in drug development (as fluorescent probes) and materials science depends on their solvatochromic behavior.

Solvatochromism & ICT

Indole-3-carboxaldehydes exhibit positive solvatochromism .[1] As solvent polarity increases, the emission spectrum shifts to longer wavelengths (Red Shift).

  • Mechanism: The excited ICT state is more polar than the ground state.[1] Polar solvents (e.g., DMSO, Methanol) stabilize the excited state more than the ground state, lowering the energy gap (

    
    ).
    

Table 1: Representative Solvatochromic Shifts (Substituted Indole-3-CHO) Data approximated from trends in solvatochromic indole studies [7, 12].

SolventPolarity Index (

)
Absorption

(nm)
Emission

(nm)
Stokes Shift (nm)
Toluene2.432538055
DCM3.133041080
Methanol5.1335445110
DMSO7.2342460118
Nonlinear Optical (NLO) Properties

The "push-pull" nature generates a significant second-order hyperpolarizability (


).
  • Causality: The efficient

    
    -electron delocalization between the donor (Indole) and acceptor (CHO) allows for rapid polarization under an external electric field.
    
  • Tuning: Adding a methoxy group at C5 (5-methoxyindole-3-carboxaldehyde) increases the donor strength, significantly enhancing

    
     compared to the unsubstituted parent [9, 12].
    

Computational Insights (DFT)

Density Functional Theory (DFT) provides the predictive logic for modifying these scaffolds.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the indole ring (pyrrole/benzene fusion).

  • LUMO (Lowest Unoccupied Molecular Orbital): Shifts significantly toward the carbonyl (CHO) group and the C2-C3 bond.

  • Energy Gap (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ):  The HOMO-LUMO gap is a proxy for chemical hardness (
    
    
    
    ) and reactivity.[11] A narrower gap implies "softer" character, higher polarizability, and better NLO response.
Reactivity Descriptors

Using B3LYP/6-311G(d,p) level theory, typical values for indole-3-carboxaldehydes are:

  • Dipole Moment (

    
    ):  ~5–8 Debye (High polarity).[1]
    
  • Chemical Hardness (

    
    ):  Moderate to Soft.[1]
    
  • Electrophilicity Index (

    
    ):  High (due to the aldehyde), making them excellent substrates for nucleophilic attacks (e.g., Schiff base formation).
    
Electronic Logic Diagram

DFT_Logic Structure Indole-3-Carboxaldehyde (D-Pi-A) HOMO HOMO (Indole Ring) Structure->HOMO LUMO LUMO (Aldehyde/C2-C3) Structure->LUMO Gap Band Gap (Eg) ~4.0 - 4.5 eV HOMO->Gap Excitation LUMO->Gap Properties Properties: 1. High Dipole Moment 2. ICT Capability 3. NLO Response Gap->Properties Determines Applications Applications: Fluorescent Probes NLO Materials Drug Scaffolds Properties->Applications Enables

Figure 2: Structure-Property-Application relationship derived from FMO analysis.

Applications in Research & Development

Fluorescent Sensors (Schiff Bases)

The aldehyde group is a reactive handle for condensation with amines to form Schiff bases.

  • Mechanism: The formation of the

    
     bond extends the conjugation system.
    
  • Utility: These derivatives often act as "Turn-On" sensors for metal ions (

    
    , 
    
    
    
    ) or pH changes. The lone pair on the imine nitrogen can quench fluorescence via Photoinduced Electron Transfer (PET); binding a metal blocks this path, restoring fluorescence [16].
Medicinal Chemistry Scaffolds

While primarily electronic, the reactivity of the C3-CHO group makes it a precursor for:

  • Phytoalexins: Precursors to camalexin and brassinin (antifungal defense) [5, 18].[1]

  • Knoevenagel Condensation: Reaction with active methylene compounds yields vinyl-indoles with potent anticancer activity (e.g., inhibition of tubulin polymerization) [22].

References

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33.[2][5] Link

  • BenchChem. (2025).[1][7][9] A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde.Link

  • Sigma-Aldrich. (n.d.).[1] Indole-3-carboxaldehyde Product Information.[1][5][6][7][8][9][12][13]Link

  • RSC Advances. (2025). Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties.[14] Royal Society of Chemistry.[1] Link

  • ResearchGate. (2017).[1] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt.[1] J. Chem. Link

  • Google Patents. (2012).[1] Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A).[1]Link

  • MDPI. (2023).[1] Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor.[1] Molecules.[1][2][4][7][9][12][14][15][16][17] Link

  • IRJWEB. (n.d.).[1] DFT Calculations on Molecular Structure, HOMO LUMO Study Reactivity Descriptors.Link

  • ResearchGate. (2025). Nonlinear optical responses of organic based indole derivative: An experimental and computational study.Link

  • ResearchGate. (2025). Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties.[14]Link

  • CONICET. (2014). Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study.Link

  • NIH/PMC. (2020).[1] Optical properties of 3-substituted indoles.[1][12]Link

  • MDPI. (2022).[1] Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry.Link

  • YouTube/QuantumGuruJi. (2023).[1][15] HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software.Link

  • MDPI. (2015).[1] Synthesis, Crystal Structures, and DFT Calculations of Three New Cyano(phenylsulfonyl)indoles.Link

  • Sigma-Aldrich. (n.d.).[1] Indole-3-carboxaldehyde Safety & Reactivity Data.[1][8]Link

  • Der Pharma Chemica. (n.d.).[1] Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.Link

  • ResearchGate. (2025). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.[1][6][12]Link

  • MDPI. (2019).[1] Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes.Link

  • MDPI. (2023).[1] Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene.Link

  • Beilstein Journals. (2024). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition.Link

  • BenchChem. (2025).[1][7][9] Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy.[1][7]Link

  • Physical Chemistry Research. (2021). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis.[18]Link

  • PubMed. (2014).[1][2] The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.[1][13]Link

Sources

Protocols & Analytical Methods

Method

Protocol for nitration of 5-fluoro-2-methylindole-3-carboxaldehyde

Application Note: Regioselective Nitration of 5-Fluoro-2-methylindole-3-carboxaldehyde Strategic Overview The nitration of 5-fluoro-2-methylindole-3-carboxaldehyde is a critical transformation in the synthesis of advance...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nitration of 5-Fluoro-2-methylindole-3-carboxaldehyde

Strategic Overview

The nitration of 5-fluoro-2-methylindole-3-carboxaldehyde is a critical transformation in the synthesis of advanced pharmaceutical intermediates. This scaffold combines three pharmacologically relevant features: the indole core (ubiquitous in kinase inhibitors), a fluorine substituent (metabolic stability), and a reactive aldehyde handle (for Knoevenagel or reductive amination sequences).

This protocol addresses the specific challenge of regiocontrol . In electrophilic aromatic substitution (EAS) of indoles, the C3 position is the primary nucleophilic site. However, with C3 blocked by a formyl group and C2 by a methyl group, the reaction is forced onto the benzenoid ring. The interplay between the activating pyrrole nitrogen and the directing effects of the 5-fluoro substituent dictates the outcome.

Key Objective: Selective installation of the nitro group at the C6 position while preserving the oxidation-sensitive aldehyde functionality.

Chemical Logic & Mechanism

To ensure protocol reliability, one must understand the electronic landscape of the substrate.

  • Substrate Analysis:

    • Pyrrole Nitrogen (N1): Strongly activating, directs ortho and para. With C3 blocked, the electronic density is pushed to C4 and C6 .

    • 5-Fluorine: A deactivating but ortho/para directing group (via resonance). It directs incoming electrophiles to C4 and C6 .

    • 3-Carboxaldehyde: Electron-withdrawing, deactivating the ring, but specifically hindering C4 sterically.

  • Regioselectivity Conclusion: While both C4 and C6 are electronically activated by the fluorine (ortho-effect) and the nitrogen, C6 is the favored site . The C4 position suffers from significant steric compression from the adjacent C3-formyl group. Therefore, the major product is 5-fluoro-2-methyl-6-nitroindole-3-carboxaldehyde .

  • Reagent Choice: Standard mixed acid (HNO₃/H₂SO₄) is often too harsh, risking oxidation of the aldehyde to a carboxylic acid. We utilize Potassium Nitrate (KNO₃) in Sulfuric Acid (H₂SO₄) . This generates the nitronium ion (

    
    ) in situ under controlled conditions, minimizing oxidative side reactions.
    

Experimental Protocol

Safety Warning: Nitration reactions are exothermic. Concentrated sulfuric acid is corrosive. Perform all steps in a fume hood with appropriate PPE (gloves, goggles, face shield).

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
5-Fluoro-2-methylindole-3-carboxaldehyde 177.181.0Substrate
Potassium Nitrate (KNO₃) 101.101.05 - 1.1Nitrating Agent
Sulfuric Acid (H₂SO₄, 98%) 98.08Solvent (10 vol)Solvent/Catalyst
Ice/Water 18.02ExcessQuenching
Step-by-Step Methodology
  • Preparation of Nitrating Mixture:

    • Charge a round-bottom flask with concentrated H₂SO₄ (10 mL per gram of substrate).

    • Cool the acid to 0–5 °C using an ice-salt bath.

    • Critical Step: Add KNO₃ (1.05 equiv) portion-wise. Stir until fully dissolved to generate the active nitronium species. Ensure temperature remains <10 °C.

  • Substrate Addition:

    • Slowly add solid 5-fluoro-2-methylindole-3-carboxaldehyde to the acid mixture.

    • Rate Control: Add in small portions over 15–20 minutes. The reaction is exothermic; maintain internal temperature below 10 °C .

    • Observation: The solution will likely darken (orange/brown) as the complex forms.

  • Reaction Phase:

    • Allow the mixture to stir at 0–5 °C for 1 hour .

    • Warm strictly to Room Temperature (20–25 °C) and stir for an additional 1–2 hours.

    • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane). The product will be less polar than the starting material (due to internal H-bonding or nitro group lipophilicity) and typically appears as a bright yellow spot.

  • Quenching & Isolation:

    • Prepare a beaker with crushed ice (approx. 5x reaction volume).

    • Pour the reaction mixture slowly onto the stirring ice.

    • Result: A yellow-to-orange precipitate will form immediately.

    • Stir the slurry for 30 minutes to ensure complete precipitation and acid dilution.

  • Filtration & Washing:

    • Filter the solid using a Buchner funnel.

    • Wash the cake copiously with cold water until the filtrate pH is neutral (pH ~6–7).

    • Optional: A final wash with a small amount of cold ethanol can remove non-polar impurities, but may dissolve some product.

  • Purification:

    • Crude Yield: Typically 85–95%.

    • Recrystallization: If high purity is required, recrystallize from DMF/Water or Glacial Acetic Acid .

    • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Acid concentration too low or over-dilution during quench.Ensure 98% H₂SO₄ is used. Cool the quench mixture further.
Dark/Black Tar Formation Temperature spike during addition; decomposition.Strictly control temp <10 °C during addition. Add substrate slower.
Oxidation to Carboxylic Acid Presence of water or excessive temperature.[2]Use anhydrous conditions initially. Avoid prolonged RT stirring if not needed.
Regioisomer Mixture Lack of regiocontrol due to high temp.Keep reaction cold (0 °C) for longer duration to favor kinetic product (C6).

Visualization: Reaction Pathway

The following diagram illustrates the regioselectivity logic and the workflow.

NitrationProtocol Start Start: 5-Fluoro-2-methyl indole-3-carboxaldehyde Reaction Reaction: Electrophilic Substitution (0°C -> RT, 2h) Start->Reaction Add slowly Reagent Reagent Prep: KNO3 + H2SO4 (0°C) Generates NO2+ Reagent->Reaction Active Species Intermed Intermediate: Sigma Complex (Stabilized by F/N) Reaction->Intermed Mechanism Quench Quench: Pour onto Crushed Ice Reaction->Quench Complete Intermed->Reaction Product Product: 5-Fluoro-2-methyl- 6-nitroindole-3-carboxaldehyde Quench->Product Precipitate & Filter

Caption: Workflow for the regioselective nitration of 5-fluoro-2-methylindole-3-carboxaldehyde favoring the C6-nitro isomer.

References

  • BenchChem. 2-Nitro-1H-indole-3-carbaldehyde Properties and Synthesis. (General indole nitration protocols and handling of aldehyde-functionalized indoles).

  • Royal Society of Chemistry (RSC). The nitration of 2-methylindole.[3] J. Chem. Soc., 1934, 1415.[3] (Foundational work on 2-methylindole nitration regioselectivity).

  • National Institutes of Health (NIH) / PubMed. Regioselective synthesis of 3-nitroindoles under non-acidic conditions. (Contrasts standard acidic protocols, highlighting the stability of the indole core).

  • Sigma-Aldrich. 2-Methylindole-3-carboxaldehyde Product Sheet. (Physical properties and stability data for the precursor scaffold).

  • Fluorochem. 5-Fluoroindole-3-carboxaldehyde Safety & Data. (Specific data on the 5-fluoro analog handling).

Sources

Application

Application Note: Schiff Base Condensation of 5-Fluoro-2-methyl-6-nitroindole-3-carbaldehyde

Executive Summary This guide details the protocol for synthesizing Schiff bases (imines) using 5-Fluoro-2-methyl-6-nitroindole-3-carbaldehyde as the electrophilic core. This specific scaffold represents a "privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing Schiff bases (imines) using 5-Fluoro-2-methyl-6-nitroindole-3-carbaldehyde as the electrophilic core. This specific scaffold represents a "privileged structure" in medicinal chemistry. The presence of the C5-fluorine atom modulates metabolic stability and lipophilicity, while the C6-nitro group provides strong electronic withdrawal, enhancing the electrophilicity of the C3-formyl group compared to unsubstituted indoles.

Target Audience: Medicinal chemists and drug discovery researchers focusing on kinase inhibitors, antimicrobial agents, and intercalating DNA-binding ligands.

Chemical Basis & Mechanistic Insight

Structural Electronics

The reactivity of indole-3-carbaldehydes is often tempered by the donation of the indole nitrogen lone pair into the ring, which renders the C3-carbonyl carbon less electrophilic than typical benzaldehydes.

However, in 5-Fluoro-2-methyl-6-nitroindole-3-carbaldehyde , this deactivation is counteracted by:

  • C6-Nitro Group (-I, -M effect): Strong electron withdrawal pulls density away from the indole ring, destabilizing the N-lone pair donation and restoring electrophilicity to the aldehyde.

  • C5-Fluorine (-I effect): Inductively withdraws electron density, further activating the carbonyl carbon for nucleophilic attack by amines.

  • C2-Methyl Group (+I effect): Provides steric bulk that may restrict rotation in the final product, potentially locking the Schiff base in the biologically active E-isomer conformation.

Reaction Pathway

The condensation follows an addition-elimination mechanism. The amine nucleophile attacks the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes acid-catalyzed dehydration to yield the imine.

ReactionMechanism cluster_conditions Critical Parameters Aldehyde 5-Fluoro-2-methyl-6- nitroindole-3-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack (k1) Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Schiff Base (E-isomer) Hemiaminal->Imine Acid Catalyzed Dehydration (-H2O) (k2) Water H2O Hemiaminal->Water Params Solvent: EtOH/MeOH Catalyst: Glacial AcOH Temp: 70-80°C

Figure 1: Reaction pathway for Schiff base formation. The dehydration step (k2) is typically rate-determining in neutral conditions but is accelerated by acid catalysis.

Experimental Protocols

Materials & Reagents
ReagentPurityRoleNotes
5-Fluoro-2-methyl-6-nitroindole-3-carbaldehyde >97%PrecursorYellow/Orange solid. Store at 4°C.
Primary Amine (Ar-NH₂, R-NH₂)>98%NucleophileAniline derivatives, hydrazides, or aliphatic amines.
Ethanol (Absolute) 99.9%SolventMethanol is a viable alternative for solubility.
Glacial Acetic Acid 99%CatalystPromotes protonation of the hemiaminal hydroxyl.
Protocol A: Standard Thermal Condensation (High Purity)

Best for: Generating analytical standards and library synthesis.

  • Preparation: In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol of 5-Fluoro-2-methyl-6-nitroindole-3-carbaldehyde in 15 mL of absolute ethanol .

    • Note: If solubility is poor at RT, gently warm to 40°C. The nitro group typically imparts a yellow hue to the solution.

  • Addition: Add 1.0 - 1.2 mmol (1.0 to 1.2 equivalents) of the primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Checkpoint: The solution color may deepen immediately due to the formation of the charge-transfer complex.

  • Reflux: Attach a reflux condenser and heat the mixture to 78-80°C for 3–6 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.4-0.6) should disappear.

  • Isolation:

    • Cool the reaction mixture to room temperature (RT), then place in an ice bath for 30 minutes.

    • The Schiff base usually precipitates as a colored solid (often orange/red due to conjugation).

    • Filter the solid using a Buchner funnel.

  • Purification: Wash the cake with cold ethanol (2 x 5 mL) . Recrystallize from hot ethanol or ethanol/DMF mixtures if necessary.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid screening and stubborn amines with low nucleophilicity.

  • Mix: In a microwave-safe vial (10 mL), combine 1.0 mmol aldehyde, 1.0 mmol amine, and 2 mL ethanol.

  • Catalyst: Add 1 drop of acetic acid.

  • Irradiation: Irradiate at 140–160 Watts at 80°C for 5–10 minutes .

  • Workup: Pour the hot reaction mixture onto crushed ice. Filter the resulting precipitate.[1]

    • Advantage: Yields are typically 10-15% higher than Method A, with significantly reduced reaction times.

Characterization Standards

To validate the structure, the following spectroscopic signatures must be confirmed.

TechniqueParameterExpected SignalStructural Insight
FT-IR ν(C=N)1610 – 1635 cm⁻¹Sharp band confirming imine formation.[2]
FT-IR ν(NH)3100 – 3300 cm⁻¹Broad band (Indole NH).
¹H NMR δ(-CH=N-)8.4 – 8.9 ppm (Singlet)Diagnostic azomethine proton. Downfield shift due to -NO₂/-F.
¹H NMR δ(NH)11.0 – 12.5 ppm (Broad s)Indole NH proton.
¹³C NMR δ(C=N)155 – 165 ppmAzomethine carbon.

Troubleshooting & Critical Parameters

Equilibrium Management

Schiff base formation is reversible. If yields are low:

  • Water Removal: Use a Dean-Stark trap (if using toluene/benzene) or add molecular sieves (3Å or 4Å) directly to the ethanol reaction to scavenge water and drive the equilibrium to the right.

  • Electronic Mismatch: If using electron-deficient amines (e.g., nitro-anilines), the nucleophilicity is low. Switch to Protocol B (Microwave) or use a stronger catalyst like p-Toluenesulfonic acid (p-TSA) (1-2 mol%).

Solubility Issues

The 6-nitro-5-fluoro core is highly crystalline and lipophilic.

  • Issue: Reactants precipitate before reacting.

  • Solution: Use a co-solvent system: Ethanol:DMF (9:1) or Ethanol:DMSO (9:1) .

Biological Applications Workflow

This scaffold is specifically designed for high-affinity binding in drug development.

BioWorkflow cluster_targets Target Assays Synthesis Synthesize Schiff Base (Protocol A/B) QC Quality Control (NMR >95% Purity) Synthesis->QC Screening Biological Screening QC->Screening Kinase Tyrosine Kinase Inhibition (VEGFR-2 / EGFR) Screening->Kinase DNA DNA Intercalation (Planar Indole Core) Screening->DNA Microbial Antimicrobial (S. aureus / E. coli) Screening->Microbial

Figure 2: Downstream application workflow for 5-Fluoro-2-methyl-6-nitroindole-3-carbaldehyde derivatives.

References

  • Sigma-Aldrich. 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde Product Specification.Link

  • Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.[3] European Journal of Medicinal Chemistry, 43(1), 160-165.[3] Link

  • Alkam, H. H., et al. (2021). Metal Complexes Of The Schiff Base Of 1H-Indole-3-Carbaldehyde...[4] Natural Volatiles & Essential Oils, 8(4).[4] Link

  • BenchChem. Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: Protocol and Application Note. (Analogous nitro-indole chemistry). Link

  • MDPI (2025). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors. Molecules. Link

Sources

Method

Application Note: Chemoselective Reduction of 6-Nitroindole-3-carbaldehydes

Abstract & Strategic Overview The reduction of 6-nitroindole-3-carbaldehyde to 6-aminoindole-3-carbaldehyde presents a classic chemoselectivity challenge in organic synthesis. The objective is to reduce the nitro group (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The reduction of 6-nitroindole-3-carbaldehyde to 6-aminoindole-3-carbaldehyde presents a classic chemoselectivity challenge in organic synthesis. The objective is to reduce the nitro group (


) to an aniline (

) while preserving the aldehyde (

) at the C3 position.
The Chemoselectivity Challenge

Standard reduction methods often fail due to competing pathways:

  • Over-reduction: Catalytic hydrogenation (

    
    ) frequently reduces the C3-aldehyde to a primary alcohol (
    
    
    
    ) or methyl group.
  • Indole Ring Reduction: Strong acid conditions or high-pressure hydrogenation can reduce the C2-C3 double bond, yielding indolines.

  • Polymerization: Indole-3-carbaldehydes are acid-sensitive; harsh acidic reductions (e.g.,

    
    ) can lead to polymerization or "tars."
    

This guide details three field-proven protocols selected for their high fidelity in preserving the aldehyde moiety while quantitatively reducing the nitro group.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your specific scale and substrate constraints.

DecisionTree Start Start: 6-Nitroindole-3-CHO Reduction Scale What is your reaction scale? Start->Scale Small Small Scale (<1g) or High Value Material Scale->Small < 1g Large Large Scale (>10g) or Cost Sensitive Scale->Large > 10g AcidSens Is the substrate highly acid sensitive? Small->AcidSens MethodB Method B: Fe / AcOH (Scalable, Cheap) Large->MethodB MethodA Method A: SnCl2 (High Selectivity, Easy Control) AcidSens->MethodA No / Moderate MethodC Method C: Na2S2O4 (Mild, Green, Aqueous) AcidSens->MethodC Yes (Very Sensitive)

Figure 1: Decision matrix for selecting the reduction protocol.

Detailed Protocols

Method A: Stannous Chloride ( ) – The Gold Standard

Best for: High chemoselectivity, small-to-medium scale, ensuring aldehyde preservation.

Stannous chloride acts as a selective reducing agent that operates via electron transfer. It is widely regarded as the most reliable method for nitro-aldehydes because the tin species coordinate with the nitro group, facilitating reduction without attacking the carbonyl.

Reagents:

  • Stannous Chloride Dihydrate (

    
    )[1]
    
  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Base (for workup): Saturated Sodium Bicarbonate (

    
    ) or Trisodium Citrate  (Recommended).
    

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6-nitroindole-3-carbaldehyde (1.0 equiv) in Ethanol (0.1 M concentration).

  • Addition: Add

    
      (5.0 equiv) in a single portion.
    
    • Note: The solution may turn yellow/orange.

  • Reaction: Heat the mixture to 70°C (Reflux) . Monitor by TLC (typically 1–3 hours).[2]

    • TLC Tip: The amine product will be more polar (lower

      
      ) and likely fluorescent under UV.
      
  • Workup (The "Rochelle/Citrate" Modification):

    • Crucial Step: Do not just add water (causes tin emulsions).

    • Cool to room temperature.[2][3][4]

    • Pour the reaction mixture into a vigorously stirring solution of 10% w/v Trisodium Citrate or Potassium Sodium Tartrate (Rochelle Salt) . Stir for 30 minutes. The chelation breaks the tin emulsion.

    • Adjust pH to ~8 with saturated

      
      .
      
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.

Mechanism of Action:

SnCl2_Mechanism cluster_selectivity Selectivity Check Step1 Nitro Coordination Step2 Electron Transfer (Sn2+ -> Sn4+) Step1->Step2 Step3 Nitroso Intermediate (-NO) Step2->Step3 Step4 Hydroxylamine (-NHOH) Step3->Step4 Step5 Amine Product (-NH2) Step4->Step5 Aldehyde Aldehyde Group (Unreactive to Sn2+)

Figure 2: Simplified electron transfer pathway for SnCl2 reduction.

Method B: Iron / Acetic Acid ( ) – The Scalable Solution

Best for: Large scale (>10g), cost-efficiency.

The Bechamp reduction uses iron powder in weak acid.[5] It is robust but requires careful handling of the iron sludge waste.

Protocol:

  • Setup: Suspend 6-nitroindole-3-carbaldehyde (1.0 equiv) in a mixture of Ethanol:Water:Glacial Acetic Acid (ratio 2:1:1).

  • Activation: Add Iron Powder (3.0 – 5.0 equiv, <325 mesh reduced).

  • Reaction: Heat to 60–80°C with vigorous stirring (mechanical stirring recommended for scale >5g).

    • Reaction Time: 1–4 hours.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with hot Ethanol.

    • Concentrate the filtrate to remove most Ethanol.

    • Neutralize the remaining aqueous residue with

      
       (Caution: foaming).
      
    • Extract with EtOAc or DCM.

Method C: Sodium Dithionite ( ) – The Mild Alternative

Best for: Very acid-sensitive substrates, "Green" chemistry requirements.

Protocol:

  • Setup: Dissolve substrate (1.0 equiv) in THF and Water (1:1 ratio).

  • Addition: Add Sodium Dithionite (3.0 – 4.0 equiv) and Sodium Bicarbonate (3.0 equiv) to buffer the solution.

  • Reaction: Heat to 50°C or reflux gently.

    • Note: Dithionite decomposes to

      
       (gas) and active radical species. Ensure venting.
      
  • Workup:

    • Cool and evaporate THF.

    • The product often precipitates from the remaining water; filter or extract with EtOAc.

Comparative Data Analysis

FeatureMethod A:

Method B:

Method C:

Chemoselectivity Excellent (Aldehyde safe)Good (Aldehyde usually safe)Excellent
Yield (Typical) 85 – 95%75 – 90%60 – 80%
Reaction Time 1 – 3 Hours2 – 5 Hours1 – 12 Hours
Workup Difficulty Moderate (Emulsion risk)High (Iron sludge)Low (Aqueous)
Scalability Low/Medium (<50g)High (kg scale)Medium
Safety Toxic (Tin waste)Safe (Iron waste)Sulfur smell (

)

Troubleshooting & Pro-Tips

The "Tin Emulsion" Nightmare
  • Problem: During SnCl2 workup, the organic and aqueous layers form a thick white paste that won't separate.

  • Solution: Use the Trisodium Citrate method described in Protocol A. Alternatively, filter the entire mixture through Celite before extraction, but this often leads to yield loss.

Product Instability
  • Observation: The 6-aminoindole-3-carbaldehyde turns dark brown/black upon standing.

  • Cause: Indole amines are prone to oxidative dimerization (forming melanin-like polymers), accelerated by light and air.

  • Fix:

    • Store under Argon/Nitrogen in the dark.

    • If possible, proceed immediately to the next step (e.g., reductive amination or amide coupling).

    • Store as the HCl salt (precipitate from ether/HCl) for better long-term stability.

Solubility Issues
  • Problem: Starting material is insoluble in Ethanol.

  • Fix: Switch solvent to THF/Ethanol (1:1) or DMF (for Method A or B). SnCl2 works well in EtOAc, which can simplify workup (just wash with base).

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium. Tetrahedron Letters, 25(8), 839-842.[6] Link[6]

  • Somei, M., & Yamada, F. (2003). Simple preparation of 1-hydroxyindole, 1-hydroxyindole-3-carbonitrile, and 1-hydroxyindole-3-carboxaldehyde. Chemical and Pharmaceutical Bulletin, 51(6), 702-706. (Discusses indole-aldehyde handling). Link

  • BenchChem Application Notes. (2025). Reduction of Nitroindoles: Protocols and Yields. (General reference for Fe/AcOH conditions on indoles). Link

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. (Comprehensive review of chemoselective agents). Link

Sources

Application

Application Note: Functionalization of C3-Aldehyde Group in Electron-Deficient Indoles

Executive Summary This guide details the strategic functionalization of the C3-formyl group (–CHO) in electron-deficient indole scaffolds. Unlike their electron-rich counterparts, electron-deficient indoles (bearing EWGs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic functionalization of the C3-formyl group (–CHO) in electron-deficient indole scaffolds. Unlike their electron-rich counterparts, electron-deficient indoles (bearing EWGs such as -NO₂, -CN, -CO₂R on the ring or -SO₂R, -Boc on the nitrogen) present a unique "reactivity inversion." The electron-withdrawing nature significantly enhances the electrophilicity of the aldehyde carbonyl, facilitating nucleophilic attack, but simultaneously increases the acidity of the C2-proton, introducing risks of base-catalyzed dimerization or ring-opening.

This note provides three field-validated protocols optimized for these substrates:

  • Chemoselective Knoevenagel Condensation (Accessing Vinyl Indoles).

  • Reductive Amination (Accessing Tryptamine Isosteres).

  • Radical Oxidative Esterification (Direct conversion of –CHO to –CO₂Me).

Strategic Analysis: The Electronic Landscape

Functionalizing electron-deficient indole-3-carboxaldehydes requires balancing Carbonyl Electrophilicity against C2-Proton Acidity .

  • Enhanced Electrophilicity: The EWG reduces the donation of the nitrogen lone pair into the carbonyl, making the C3-formyl group highly reactive toward nucleophiles (amines, carbanions).

  • Stability Concerns: Strong alkoxide bases (e.g., NaOEt) can trigger deprotection of N-sulfonyl groups or cause C2-deprotonation followed by polymerization.

Reactivity Flowchart (DOT Visualization)

The following diagram maps the decision logic for selecting the correct pathway based on the desired outcome and substrate sensitivity.

IndoleReactivity Start Electron-Deficient Indole-3-CHO PathA Pathway A: C=C Bond Formation Start->PathA Active Methylene (Weak Base) PathB Pathway B: C-N Bond Formation Start->PathB Amine + Hydride (Acidic Buffer) PathC Pathway C: C-O Bond Formation Start->PathC I2 / Oxidant (Radical Mechanism) ProdA Vinyl Indoles (Knoevenagel) PathA->ProdA ProdB Tryptamine Analogs (Reductive Amination) PathB->ProdB ProdC Indole-3-Carboxylates (Oxidative Esterification) PathC->ProdC

Figure 1: Strategic decision tree for functionalizing electron-deficient indole-3-carboxaldehydes.

Detailed Experimental Protocols

Protocol A: Mild Knoevenagel Condensation

Objective: Synthesis of electron-deficient 3-vinyl indoles without degrading sensitive N-protecting groups (e.g., N-Tosyl). Rationale: Standard piperidine/acetic acid conditions can be too harsh. We utilize an Ammonium Acetate mediated pathway which buffers the pH, preventing N-sulfonyl cleavage.

Materials:

  • Substrate: N-Tosyl-5-nitroindole-3-carboxaldehyde (1.0 equiv)

  • Reagent: Malononitrile (1.1 equiv)

  • Catalyst: Ammonium Acetate (NH₄OAc) (20 mol%)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the indole aldehyde and 1.1 mmol of malononitrile in 5 mL of EtOH.

  • Catalysis: Add 0.2 mmol (15 mg) of NH₄OAc.

  • Reaction: Stir at room temperature (25°C). Note: Due to the EWG, this reaction is often exothermic and rapid (15–60 mins).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Workup: The product often precipitates directly.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If soluble: Concentrate in vacuo, redissolve in CH₂Cl₂, wash with water, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: 85–95%.

Protocol B: One-Pot Reductive Amination

Objective: Direct conversion to secondary/tertiary amines. Rationale: Electron-deficient aldehydes form imines rapidly. We use Sodium Triacetoxyborohydride (STAB), a mild hydride source that reduces the imine selectively without reducing the nitro/cyano groups on the ring.

Materials:

  • Substrate: 5-Cyanoindole-3-carboxaldehyde

  • Amine: Morpholine (1.2 equiv)

  • Reductant: NaBH(OAc)₃ (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: Mix 1.0 mmol aldehyde and 1.2 mmol amine in 5 mL DCE. Stir for 30 mins. (Optional: Add 100 mg 4Å Molecular Sieves to accelerate imine formation).

  • Reduction: Add 1.5 mmol NaBH(OAc)₃ in one portion.

  • Quench: Stir for 2–4 hours. Quench with Saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Radical Oxidative Methyl Esterification

Objective: Direct transformation of C3-CHO to C3-COOMe. Rationale: This avoids the use of toxic transition metals. It relies on the generation of a hemiacetal radical intermediate using Iodine and a radical initiator.

Mechanism Visualization (DOT):

RadicalEsterification Aldehyde Indole-3-CHO Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal + MeOH Radical Alkoxy Radical Hemiacetal->Radical TBHP / Heat (H-Atom Abstraction) Ester Indole-3-COOMe Radical->Ester - H• (Oxidation)

Figure 2: Radical pathway for oxidative esterification.

Procedure:

  • Setup: Dissolve 1.0 mmol indole aldehyde in 3 mL Methanol.

  • Reagents: Add 30 mol% I₂ and 2.0 equiv TBHP (70% aq. solution) or (Diacetoxyiodo)benzene (1.1 equiv) for a metal-free approach.[1]

  • Conditions: Stir at room temperature (or mild heat 40°C) for 4–12 hours.

  • Workup: Quench with saturated Na₂S₂O₃ (to remove iodine). Extract with EtOAc.

Data Summary & Troubleshooting

ParameterElectron-Rich Indole (e.g., 5-OMe)Electron-Deficient Indole (e.g., 5-NO₂, N-Ts)
Aldehyde Electrophilicity ModerateHigh (Reacts faster)
C2-Proton Acidity Low (Stable)High (Risk of dimerization)
Preferred Base Piperidine/KOHNH₄OAc / DIPEA (Avoid strong alkoxides)
Reduction Potential Hard to reduceEasier to reduce (Watch chemoselectivity)

Common Pitfalls:

  • N-Desulfonylation: If using N-Tosyl indoles, avoid NaOH or NaOMe in methanol. Use K₂CO₃/MeCN or amine bases.

  • Bis-Indole Formation: In acid-catalyzed reactions, electron-deficient indoles are less likely to form bis-indolyl methanes (dimers) than electron-rich ones, but high concentrations should still be avoided.

References

  • Knoevenagel Condensation Protocols

    • BenchChem Application Note: "Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde" (Analogous electron-deficient hetaryl aldehyde reactivity).
  • Reductive Amination Strategies

    • Master Organic Chemistry: "Reductive Amination: Mechanism and Protocols using NaBH(OAc)₃."
  • Oxidative Esterification (Iodine Mediated)

    • Arkat USA: "Oxidative methyl esterification of aldehydes promoted by molecular and hypervalent (III) iodine."[1]

  • C-H Functionalization Context

    • Journal of Organic Chemistry: "Directed C–H Functionalization of C3-Aldehyde... Indoles." (Provides context on stability and directing group ability).
  • Mechanochemical Approaches

    • MDPI: "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes.

Sources

Method

Application Notes &amp; Protocols: Strategic Selection of Reagents for Knoevenagel Condensation with Nitro-Indole Carbaldehydes

Introduction: The Strategic Importance of the Knoevenagel Condensation in Indole Chemistry The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a reliable pathway...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation in Indole Chemistry

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a reliable pathway to α,β-unsaturated compounds.[1][2] Its application to heteroaromatic aldehydes, particularly indole-3-carbaldehydes, has unlocked access to a vast chemical space of biologically active molecules.[3][4] Indole derivatives are privileged scaffolds in medicinal chemistry, found in numerous natural products and pharmaceuticals.[5] The introduction of a nitro group onto the indole ring significantly modulates the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbaldehyde at the C-3 position, making it a highly reactive substrate for nucleophilic attack in the Knoevenagel condensation.[6]

This guide provides an in-depth analysis of the critical reagents—active methylene compounds, catalysts, and solvents—for successfully conducting the Knoevenagel condensation with nitro-indole carbaldehydes. We will explore the causality behind experimental choices and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

The Reaction Mechanism: A Stepwise Perspective

The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps: deprotonation, nucleophilic addition, and dehydration.[7][8] The base's primary role is to deprotonate the active methylene compound, generating a resonance-stabilized carbanion (enolate).[9][10] This potent nucleophile then attacks the electrophilic carbonyl carbon of the nitro-indole carbaldehyde. The resulting β-hydroxy intermediate (an aldol-type adduct) typically undergoes spontaneous dehydration to yield the thermodynamically stable α,β-unsaturated product.[8] The removal of water can drive the reaction equilibrium toward the product.[11]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Z_CH2_Z Active Methylene (Z-CH₂-Z') Carbanion Resonance-Stabilized Carbanion [Z-CH⁻-Z'] Z_CH2_Z->Carbanion + B: NitroIndoleCHO Nitro-Indole Carbaldehyde Base Base (B:) BH BH⁺ Adduct β-Hydroxy Intermediate (Aldol Adduct) NitroIndoleCHO->Adduct + [Z-CH⁻-Z'] Product α,β-Unsaturated Product Adduct->Product - H₂O Water H₂O

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Reagent Selection: A Guide for Optimal Synthesis

Active Methylene Compounds

The choice of the active methylene compound is critical as it is incorporated into the final product structure. The key requirement is the presence of a methylene group (CH₂) flanked by two electron-withdrawing groups (EWGs), which renders the protons sufficiently acidic for deprotonation by a weak base.[11]

Active Methylene CompoundCommon NameKey Features & Applications
CH₂(CN)₂MalononitrileHighly reactive due to the strong electron-withdrawing nature of the two nitrile groups. Often leads to high yields and rapid reaction times.[3][12]
NCCH₂CO₂EtEthyl CyanoacetateA versatile reagent offering a balance of reactivity and functionality. The resulting product contains both nitrile and ester groups for further modification.[3]
C₃H₄N₂O₃Barbituric AcidA cyclic active methylene compound used to synthesize barbiturate-indole conjugates, which are of interest for their potential biological activities.[3][13]
C₆H₈O₄Meldrum's AcidA highly acidic cyclic ester, known for its high reactivity in Knoevenagel condensations, often leading to excellent yields.[3][10]
CH₂(CO₂Et)₂Diethyl MalonateA classic Knoevenagel substrate, though generally less reactive than malononitrile or ethyl cyanoacetate.[9]
CH₃NO₂NitromethaneCan act as an active methylene compound, leading to the formation of β-nitro styryl derivatives.[14]
Catalysts: The Engine of the Reaction

The catalyst is arguably the most important variable. While classic organic bases are effective, modern synthetic chemistry has seen a shift towards greener and more specialized catalysts.

  • Traditional Organic Bases: Amines such as piperidine, pyridine, and ammonium salts (like ammonium acetate) are the most common catalysts.[3][13][14] Piperidine is particularly effective and frequently used in catalytic amounts.[15] These bases are cost-effective and reliable, though they can sometimes require harsher conditions or lead to purification challenges.

  • Organocatalysts: Amino acids like L-proline have emerged as efficient and environmentally friendly catalysts for Knoevenagel condensations.[3] They operate under mild conditions and are considered a "green" alternative.

  • Heterogeneous Catalysts: To simplify catalyst removal and recycling, solid-supported catalysts are increasingly used. These include basic alumina, zeolites, and metal oxides.[3][16] These catalysts are particularly valuable for large-scale synthesis and green chemistry protocols.

  • Lewis Acids: While the reaction is typically base-catalyzed, Lewis acids like TiCl₄ have been employed, often in combination with a base like pyridine or triethylamine, to activate the aldehyde and facilitate the reaction.[17]

  • Catalyst-Free in Water: Some studies report successful Knoevenagel condensations in water without any added catalyst, leveraging the unique properties of water to promote the reaction.[18] This represents the ultimate green chemistry approach, although its applicability may be substrate-dependent.[18]

Solvents: The Reaction Environment

The solvent influences reactant solubility, catalyst activity, and reaction rate.[8]

  • Polar Protic Solvents (e.g., Ethanol, Water): Ethanol is a common and effective solvent, dissolving the indole carbaldehyde and many active methylene compounds well.[15] Water is an excellent green solvent, and in some cases, can accelerate the reaction.[8][18][19]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Solvents like Dimethylformamide (DMF) can often accelerate the reaction by effectively solvating cations, leaving the base's anion more reactive.[20]

  • Solvent-Free Conditions: In an effort to minimize waste, solvent-free reactions, often assisted by microwave irradiation or grinding, have been developed.[12][13] These methods can be extremely rapid and efficient.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of a model substrate, 5-nitroindole-3-carbaldehyde.

Protocol 1: Classic Piperidine-Catalyzed Condensation in Ethanol

This protocol details a conventional and highly reliable method using piperidine as a catalyst in ethanol.

Materials:

  • 5-nitroindole-3-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Ice-cold water

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-nitroindole-3-carbaldehyde (e.g., 1.90 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL).[15]

  • Add a catalytic amount of piperidine (e.g., 5-10 drops, approx. 0.1-0.2 mmol) to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~78°C).

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane). The reaction is typically complete within 1-3 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates as a crystalline solid.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold ethanol and then with cold water to remove any residual catalyst and unreacted starting materials.[15]

  • Dry the product under vacuum to obtain the final compound, (E)-2-((5-nitro-1H-indol-3-yl)methylene)malononitrile.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: L-Proline-Catalyzed Green Synthesis

This protocol utilizes the organocatalyst L-proline, offering a milder and more environmentally benign alternative.[3]

Materials:

  • 5-nitroindole-3-carbaldehyde

  • Ethyl cyanoacetate

  • L-proline

  • Ethanol

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add 5-nitroindole-3-carbaldehyde (1.90 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and ethanol (20 mL).

  • Add L-proline (0.115 g, 1 mmol, 10 mol%) to the mixture.

  • Stir the reaction mixture vigorously at 60°C.[3]

  • Monitor the reaction by TLC. The reaction is generally complete within 2-5 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add ice-cold water (20 mL) to the flask to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Purification (if necessary): The crude product can be recrystallized from ethanol to achieve high purity.

  • Characterization: Confirm the structure and purity via appropriate spectroscopic methods (NMR, IR, MS).

G start Start: Assemble Reagents (Nitro-indole carbaldehyde, Active Methylene, Catalyst, Solvent) setup Set up Reaction Vessel (Round-bottom flask, stirrer) start->setup reaction Combine Reagents & Stir under specified Temperature (e.g., Reflux or 60°C) setup->reaction monitor Monitor Progress via TLC reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Cooling, Precipitation, Filtration) monitor->workup Complete purify Purification (Washing, Recrystallization) workup->purify purify->workup Impure characterize Characterization (NMR, MS, IR) purify->characterize Pure end End: Pure Product characterize->end

Caption: A typical experimental workflow for Knoevenagel condensation.

Conclusion and Future Outlook

The Knoevenagel condensation of nitro-indole carbaldehydes is a powerful and versatile reaction for synthesizing compounds of significant interest in drug discovery and materials science.[1][4] The choice of reagents—from the active methylene partner that defines a part of the final structure, to the catalyst and solvent that govern the reaction's efficiency and environmental impact—is paramount. While traditional methods using piperidine in ethanol remain robust and effective, the field is increasingly moving towards greener alternatives such as organocatalysis with L-proline and the use of aqueous media.[3][18] Future research will likely focus on expanding the scope of heterogeneous catalysts and catalyst-free systems to further enhance the sustainability and scalability of this vital synthetic transformation.

References

  • Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25. [Link]

  • Tietze, L. F., & Redert, T. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 13(4), 287-313. [Link]

  • Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. [Link]

  • Murese, F., & Mustapha, S. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(44), 15993-16011. [Link]

  • Kulkarni, K., & Kulkarni, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(1), 80-86. [Link]

  • ResearchGate. (n.d.). Review articles in KNOEVENAGEL CONDENSATION. ResearchGate. [Link]

  • ResearchGate. (n.d.). Scheme 2: Plausible mechanism of Knoevenagel condensation by microwave-assisted irradiation. ResearchGate. [Link]

  • Unknown. (n.d.). L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. Rasayan J. Chem. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Nitroindoles. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), e2200028. [Link]

  • ResearchGate. (n.d.). Plausible mechanism of Knoevenagel condensation cascade. ResearchGate. [Link]

  • Singh, R. S., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Sustainability. [Link]

  • YouTube. (2023). Knoevenagel condensation. [Link]

  • Khan, A. (2023). Knoevenagel Condensation: Mechanism, Variations & Applications. PSIBERG. [Link]

  • Unknown. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of ChemTech Research. [Link]

  • Kamal, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(12), 1195-1205. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Yakaiah, S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(1), 118-124. [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • Wieczorek, M., et al. (2025). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 30(20), 4786. [Link]

  • Wieczorek, M., et al. (2025). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules. [Link]

  • Charisteidis, I., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. ResearchGate. [Link]

  • ResearchGate. (n.d.). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Unknown. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Journal of Drug Delivery and Therapeutics. [Link]

  • Unknown. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Journal of the Chemical Society of Pakistan. [Link]

  • Minakata, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(17), 7433-7443. [Link]

  • Van der Veken, P., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 366-371. [Link]

  • Nagesh, H. N., et al. (2014). Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 24(15), 3509-3513. [Link]

  • ResearchGate. (n.d.). Knoevenagel reactions catalysed by simple catalysts or simple heterogeneous catalysts under aqueous/alcoholic solution or solvent-free conditions. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde

Ticket ID: IND-PUR-005-FMN Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Workup and Purification Protocols for Highly Functionalized Indole Aldehydes Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-PUR-005-FMN Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Workup and Purification Protocols for Highly Functionalized Indole Aldehydes

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this compound via a Vilsmeier-Haack formylation of 5-fluoro-2-methyl-6-nitroindole. This is a high-value intermediate, often used in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets).

Molecule Analysis:

  • Core: Indole scaffold (hydrophobic).

  • C3-Aldehyde: Reactive electrophile, prone to oxidation (to carboxylic acid) or dimerization.

  • C6-Nitro & C5-Fluoro: Strong electron-withdrawing groups (EWGs). These significantly increase the acidity of the N-H proton (pKa < 16) and reduce solubility in non-polar solvents.

  • C2-Methyl: Provides steric bulk, slightly reducing the reactivity of the aldehyde toward nucleophilic attack.

The Challenge: The primary impurity profile usually consists of unreacted starting material, inorganic salts (phosphates from POCl3), and "red tars" (oligomers formed by acid-catalyzed polymerization of the indole).

The "Triage": Critical Workup Protocol

Before attempting chromatography, the chemical isolation (workup) must be optimized. 90% of purity issues stem from improper quenching of the Vilsmeier intermediate.

The Protocol:

  • Quench: Pour the reaction mixture (DMF/POCl3) slowly into crushed ice (ratio 1:5 w/w). Stir vigorously.

  • Hydrolysis: The intermediate is an iminium salt.[1][2] It must be hydrolyzed to release the aldehyde. Stir the aqueous slurry at 0–5°C for 30–60 minutes .

  • Neutralization (The Critical Step):

    • Standard Error: Using NaOH causes rapid deprotonation of the indole N-H (due to the 6-nitro group), forming a water-soluble salt that is lost in the filtrate.

    • Correct Method: Use saturated Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃) . Add dropwise until pH reaches 7–8 .

    • Observation: A yellow/orange precipitate should form.[3] If the solution turns dark red/black, the pH is too high (base-catalyzed polymerization).

Visualizing the Workup Logic:

WorkupLogic Start Crude Reaction Mixture (DMF/POCl3 + Indole) IceQuench Pour onto Crushed Ice (Hydrolysis of POCl3) Start->IceQuench Iminium Intermediate: Chloroiminium Salt IceQuench->Iminium Neutralization Neutralize to pH 7-8 (Use NaOAc or NaHCO3) Iminium->Neutralization Hydrolysis Precipitate Precipitate Forms? Neutralization->Precipitate Yes Filter & Wash (Water -> Cold EtOH) Precipitate->Yes Solid No Oil/Gummy Solid Precipitate->No No Solid No_Action Extract with EtOAc/THF (Avoid DCM due to solubility) No->No_Action

Figure 1: Decision matrix for the initial isolation of the crude aldehyde. Proper pH control is the primary determinant of yield.

Purification Method A: Recrystallization (Recommended)[4]

Due to the nitro and fluoro substituents, this molecule has poor solubility in standard non-polar solvents but high solubility in polar aprotic solvents.

Solvent System: DMF : Water (or DMSO : Water)

  • Why: Ethanol alone often fails to dissolve the nitro-substituted core efficiently at safe temperatures. DMF dissolves the compound, and water acts as the anti-solvent to force crystallization while keeping inorganic salts in solution.

Protocol:

  • Dissolve the crude solid in the minimum amount of hot DMF (approx. 80–90°C).

    • Note: Do not boil DMF (bp 153°C); high heat promotes decomposition.

  • (Optional) If the solution is dark brown, add activated charcoal (10% w/w), stir for 5 mins, and filter hot through Celite.

  • Add hot water dropwise to the stirring DMF solution until a persistent turbidity (cloudiness) is observed.

  • Remove heat and allow the flask to cool slowly to room temperature, then to 4°C.

  • Filter the yellow/orange needles.

  • Wash: Wash heavily with water (to remove DMF) and then a small amount of cold ethanol.

Data: Solubility Profile

SolventSolubility (25°C)Solubility (Hot)Suitability
Water InsolubleInsolubleAnti-solvent
Ethanol PoorModerateWash solvent
DMF/DMSO HighVery HighPrimary solvent
Ethyl Acetate ModerateHighExtraction only
DCM LowModerateNot recommended
Purification Method B: Column Chromatography

Use this method only if recrystallization fails to remove isomeric impurities or if the product is an oil.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient elution is required due to the "tailing" caused by the nitro group.

    • Start: 10% Ethyl Acetate in Hexane.

    • Ramp: Increase to 40–50% Ethyl Acetate.

  • Additive: Add 1% Acetic Acid to the mobile phase.

    • Mechanism:[1][4][5][6] The aldehyde and nitro groups make the molecule "sticky" on silica. The acid suppresses the ionization of residual silanols, sharpening the peaks.

Troubleshooting & FAQs

Q1: My product is a dark brown tar instead of a yellow solid. What happened?

  • Diagnosis: This is likely Vilsmeier polymerization. It happens if the reaction temperature was too high (>100°C) or the workup pH became too alkaline (>10).

  • Resolution: Dissolve the tar in a small amount of THF/Ethyl Acetate. Precipitate into a large volume of rapidly stirring Hexane. The tar usually sticks to the flask walls, while the monomeric aldehyde remains in suspension/solution. Filter and proceed to column chromatography.

Q2: The yield is very low (<40%), but the supernatant is yellow.

  • Diagnosis: Incomplete precipitation.[3] The 6-nitro group makes the N-H proton acidic. At pH > 8, you are forming the water-soluble nitronate/indole anion.

  • Resolution: Acidify the aqueous supernatant carefully with dilute HCl to pH 5–6. Additional precipitate should form.

Q3: The NMR shows a small peak at ~10.5 ppm and broad peaks in the aromatic region.

  • Diagnosis: The peak at ~10 ppm is the aldehyde. A peak further downfield (~12+ ppm) is the carboxylic acid (oxidation byproduct). Broad peaks suggest paramagnetic impurities or aggregation.

  • Resolution: Wash the solid with saturated Sodium Bicarbonate (NaHCO₃). The acid impurity will dissolve as the sodium salt; the aldehyde will remain solid.

Workflow Visualization

PurificationFlow Crude Crude Solid (Post-Workup) PurityCheck Purity Check (TLC / UPLC) Crude->PurityCheck Decision Purity > 85%? PurityCheck->Decision Recryst Recrystallization Solvent: DMF/Water Decision->Recryst Yes Column Column Chromatography Silica + 1% AcOH Decision->Column No (Complex Mix) Final Pure Aldehyde (Yellow Solid) Recryst->Final Column->Final

Figure 2: The purification logic flow. Recrystallization is prioritized for scalability and cost-efficiency.

References
  • Vilsmeier-Haack Reaction Overview

    • Title: Vilsmeier-Haack Reaction (Mechanism and Protocols).
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Indole-3-Carbaldehyde Synthesis Protocol

    • Title: Indole-3-aldehyde (Organic Syntheses, Coll. Vol. 5, p.656).[3]

    • Source: Organic Syntheses.[1][3][7]

    • URL:[Link]

    • Relevance: Provides the foundational method for neutralizing the Vilsmeier complex to precipit
  • Synthesis of Substituted Indole-3-Carbaldehydes: Title: Synthetic method for indole-3-carboxaldehyde compounds (Patent CN102786460A). Source: Google Patents. URL: Relevance: Specifically details the synthesis and recrystallization (DMF/EtOH) of 5-fluoro and 2-methyl substituted indole carbaldehydes.
  • Solubility & Handling of Nitroindoles

    • Title: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Deriv
    • Source: N
    • URL:[Link]

    • Relevance: Validates the solubility issues of nitro-indoles and the use of polar solvent systems for purific

Sources

Optimization

Technical Support Center: NMR Sample Preparation for 6-Nitroindole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility issues encountered with 6-nitroindole derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility issues encountered with 6-nitroindole derivatives during NMR sample preparation. Our goal is to equip you with the knowledge to not only solve these challenges but also to understand the underlying chemical principles guiding your experimental choices.

Understanding the Challenge: The Dichotomy of the 6-Nitroindole Scaffold

Q1: Why do many of my 6-nitroindole derivatives exhibit such poor solubility in standard NMR solvents like deuterated chloroform (CDCl₃)?

A1: The solubility challenge with 6-nitroindole derivatives stems from the dual nature of their molecular structure. The indole ring system is largely hydrophobic and aromatic, while the nitro group (-NO₂) at the 6-position is strongly electron-withdrawing and highly polar.[1][2] This creates a molecule with distinct polar and non-polar regions, making it difficult to find a single solvent that can effectively solvate both ends of the molecule.

Furthermore, the planar structure of the indole ring can promote strong intermolecular π-stacking interactions in the solid state, leading to high crystal lattice energy.[1] A solvent must provide sufficient energy to overcome these strong interactions, which is often a challenge for common, relatively non-polar solvents like CDCl₃.[3][4]

Tier 1 Troubleshooting: Initial Solvent Selection

Q2: My compound is insoluble in CDCl₃. What is the next logical solvent to try, and why?

A2: When a compound with polar functional groups fails to dissolve in a non-polar solvent like CDCl₃, the next logical step is to use a highly polar aprotic solvent.[3][5] For this, deuterated dimethyl sulfoxide (DMSO-d₆) is the industry standard and an excellent first choice.[6]

Causality: DMSO-d₆ has a high dielectric constant and is a powerful solvent for a wide range of polar organic molecules, including those with nitro groups.[7][8] Its ability to act as a strong hydrogen bond acceptor allows it to effectively solvate the N-H proton of the indole ring, helping to break down the crystal lattice.[6] If your compound dissolves in DMSO-d₆, it often provides excellent spectral resolution. However, be mindful that its high boiling point can make sample recovery difficult.[3][8]

Other polar solvents to consider if DMSO-d₆ fails or is unsuitable include:

  • Deuterated Acetone (Acetone-d₆): A good all-around solvent that can dissolve many organic compounds.[9]

  • Deuterated Acetonitrile (CD₃CN): Effective for many polar molecules.[10]

  • Deuterated Methanol (CD₃OD): A polar protic solvent that can engage in hydrogen bonding, which may be effective for certain derivatives.[4][6] Note that the hydroxyl proton can exchange with labile protons (e.g., -NH, -OH) in your analyte, causing those signals to broaden or disappear.[4]

Data Presentation: Properties of Common Deuterated Solvents

To aid in your selection, the table below summarizes key properties of frequently used deuterated NMR solvents.

SolventFormulaPolarityTypical Use CaseResidual ¹H Peak (ppm)Potential Issues
Chloroform-dCDCl₃LowNon-polar to moderately polar organics~7.26Can be acidic; peak may overlap with aromatic signals.[3][6][9]
DMSO-d₆(CD₃)₂SOHighPolar organic compounds, polymers~2.50High viscosity, high boiling point, hygroscopic.[3][7]
Acetone-d₆(CD₃)₂COMediumGeneral purpose for various organics~2.05Can react with some analytes.
Methanol-d₄CD₃ODHighPolar, protic compounds~3.31 (methyl), ~4.87 (hydroxyl)Exchanges with labile protons.[4][6]
Deuterium OxideD₂OHighWater-soluble, ionic compounds~4.79 (HOD)Insoluble for most organics; peak position is T/pH dependent.[6][10]
Benzene-d₆C₆D₆Non-polarAromatic, organometallic compounds~7.16Anisotropic effects can significantly alter chemical shifts.[4]

Note: Residual peak positions can vary slightly based on temperature, pH, and solute concentration.[4][6]

Tier 2 Troubleshooting: Advanced Solubility Enhancement

Q3: My compound shows limited solubility even in DMSO-d₆. Can I use a mixture of solvents to improve dissolution?

A3: Absolutely. Using a co-solvent system is a powerful and common technique when a single solvent is insufficient.[11][12] The goal is to create a solvent mixture with tailored polarity and hydrogen-bonding characteristics that can better accommodate the different parts of your molecule.

A highly effective combination for polar aromatic compounds is a mixture of CDCl₃ and CD₃OD or DMSO-d₆ and CD₃OD .[11] Adding a small amount of a polar protic solvent like methanol-d₄ can disrupt intermolecular hydrogen bonding in the solid state and solvate the polar nitro group, while the less polar co-solvent (like chloroform-d) solvates the indole ring.

Causality: Co-solvency works by altering the overall properties of the solvent environment. A water-miscible organic solvent, for instance, can reduce the self-association of water molecules, thereby lowering the solvent's ability to exclude non-polar solutes and increasing their solubility.[][14] A similar principle applies to mixtures of organic solvents, where the blend creates a more favorable environment for complex molecules than either pure solvent alone.

Experimental Protocol: Co-Solvent Solubility Test

This protocol provides a systematic approach to finding an effective co-solvent ratio.

  • Initial Dissolution: In a small vial, attempt to dissolve ~1-2 mg of your 6-nitroindole derivative in 0.5 mL of the primary deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[15][16]

  • Titration: If the compound does not fully dissolve, add the co-solvent (e.g., CD₃OD) dropwise (approx. 10-20 µL at a time) while agitating the mixture (e.g., vortexing).

  • Observation: After each addition, visually inspect for dissolution. Continue adding the co-solvent until the sample dissolves completely or until the co-solvent constitutes a significant portion of the mixture (e.g., 20-30%).

  • Scaling Up: Once a suitable ratio is found, prepare a fresh sample in the NMR tube using the determined solvent mixture. For example, if 3 drops (~60 µL) of CD₃OD were needed in 0.5 mL of CDCl₃, prepare the final sample in a 440 µL CDCl₃ / 60 µL CD₃OD mixture (an approximate 7:1 ratio).

  • Filtration: If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube to ensure a homogenous sample, which is critical for good spectral quality.[15][16]

Q4: Are there other techniques to try for extremely insoluble compounds?

A4: Yes. For particularly challenging compounds, you can employ thermal methods or pH adjustment, provided your compound is stable under these conditions.

  • Gentle Heating: Gently warming the NMR tube in a warm water bath or with a heat gun can sometimes provide the extra energy needed to dissolve the compound.[11][17] Use this method with caution, as excessive heat can lead to solvent evaporation or degradation of thermally sensitive compounds. Always allow the sample to return to room temperature before shimming and acquisition to ensure spectral consistency.

  • pH Adjustment: If your 6-nitroindole derivative contains an ionizable group (either acidic or basic), altering the pH can dramatically increase solubility.[1][18] By protonating a basic site or deprotonating an acidic site, you create a charged species (a salt), which is generally much more soluble in polar solvents like D₂O, DMSO-d₆, or CD₃OD.[][19] The indole N-H itself is weakly acidic (pKa ~17), but other substituents can introduce more readily ionizable functionalities.[1]

    • Protocol: To test this, you can add a microliter of a deuterated acid (e.g., DCl in D₂O) or a deuterated base (e.g., NaOD in D₂O) to your sample suspension in a polar deuterated solvent.[17] This technique is powerful but can significantly alter the chemical shifts of protons near the ionizable site, a phenomenon that is itself a useful tool for structure elucidation via NMR titrations.[20]

Visualization: A Troubleshooting Workflow

The following diagram outlines the logical progression for tackling solubility issues with 6-nitroindole derivatives.

G start Start: Insoluble 6-Nitroindole Derivative test_cdcl3 Q: Soluble in CDCl3? start->test_cdcl3 test_dmso Q: Soluble in DMSO-d6? test_cdcl3->test_dmso No success Success: Acquire NMR Spectrum test_cdcl3->success Yes test_cosolvent Try Co-Solvent System (e.g., DMSO-d6/CD3OD) test_dmso->test_cosolvent No test_dmso->success Yes test_advanced Q: Soluble with Co-Solvent? test_cosolvent->test_advanced advanced_methods Advanced Methods: 1. Gentle Heating 2. pH Adjustment (if ionizable) test_advanced->advanced_methods No test_advanced->success Yes advanced_methods->success If Soluble fail Consider Solid-State NMR or Alternative Characterization advanced_methods->fail If Insoluble

Caption: A decision-making workflow for solving NMR solubility issues.

Frequently Asked Questions (FAQs)

Q: How much sample should I use for a standard ¹H NMR? A: For small molecules (<1000 g/mol ), 5-25 mg is typically sufficient for a ¹H NMR spectrum.[16] For ¹³C NMR, which is much less sensitive, a higher concentration (50-100 mg) is preferable.[16] However, if you anticipate poor solubility, start with a very small amount (~1 mg) to find a suitable solvent before committing more material.[15]

Q: My dissolved sample looks clear, but the NMR peaks are broad. What's wrong? A: Broad peaks can be a sign of several issues, including residual undissolved microscopic particles, sample aggregation at high concentrations, or the presence of paramagnetic impurities.[7][15] Ensure your solution is completely homogenous; filtering it can often help.[16] If the concentration is very high, try diluting the sample.

Q: Can I use a non-deuterated solvent if my compound only dissolves in that? A: This is a last resort but possible. You can dissolve your compound in the non-deuterated solvent and place a sealed capillary containing a deuterated solvent (like D₂O or DMSO-d₆) inside the NMR tube.[17] The spectrometer can then "lock" onto the deuterium signal from the capillary. However, you will have massive solvent signals from your protonated solvent that will obscure large parts of your spectrum, requiring advanced solvent suppression techniques.[15] Shimming can also be more challenging.[17]

Q: I see a large water peak in my spectrum, especially when using DMSO-d₆. How can I minimize this? A: DMSO-d₆ is highly hygroscopic (readily absorbs moisture from the air). To minimize water contamination, handle the solvent under an inert atmosphere (like nitrogen or argon) if possible, and use anhydrous grade solvents stored over molecular sieves.[7][10]

References

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?[Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Nanalysis. (2021, February 23). Deuterated Solvents. [Link]

  • Scharlab. Solvents, deuterated for NMR for laboratory. [Link]

  • ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?[Link]

  • PMC. Dissolution DNP NMR With Solvent Mixtures: Substrate Concentration and Radical Extraction. [Link]

  • PubChem. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502. [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • Optica Publishing Group. Low-loss deuterated organic solvents for visible and near-infrared photonics. [Link]

  • ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF. [Link]

  • PubChem. Nitroindole | C8H6N2O2 | CID 43297. [Link]

  • NIST. 6-Nitroindole - the NIST WebBook. [Link]

  • ResearchGate. (2023, May 22). Which other NMR solvent can be used to dissolve a compound apart from chloroform, methanol or DMSO?[Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum - Department of Chemistry. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. [Link]

  • SpringerLink. Complexation of phenol, indole, and their fluoroderivatives with organic solvents (review). [Link]

  • Technology Networks. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • SciSpace. Overcoming the solubility limit with solubility-enhancement tags: successful applications in biomolecular NMR studies. [Link]

  • PubMed. Rates of deactivation processes of indole derivatives in water-organic solvent mixtures--application to tryptophyl fluorescence of proteins. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • SpringerLink. (2025, August 6). Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • PMC. (2025, May 26). Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications. [Link]

  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • PharmaTutor. (2017, April 15). Solubility Enhancement Technologies and Research Emerged. [Link]

  • PMC. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. [Link]

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • ScienceDirect. [15] Optimization of Protein Solubility and Stability for Protein Nuclear Magnetic Resonance. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. (2014, September 30). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?[Link]

Sources

Troubleshooting

Minimizing side reactions during nitration of 5-fluoro-2-methylindole

The following technical guide addresses the nitration of 5-fluoro-2-methylindole , a substrate where the competition between the electron-rich pyrrole ring and the deactivated benzene ring creates a critical decision poi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the nitration of 5-fluoro-2-methylindole , a substrate where the competition between the electron-rich pyrrole ring and the deactivated benzene ring creates a critical decision point for the chemist.

Status: Operational | Topic: Minimizing Side Reactions & Regiocontrol Audience: Medicinal Chemists, Process Development Scientists[1]

Core Directive: The "Red Tar" vs. Regioselectivity Paradox

Nitrating 5-fluoro-2-methylindole presents a classic heterocyclic dilemma. The indole nucleus is acid-sensitive (prone to polymerization/tars), yet the 5-fluoro substituent deactivates the benzene ring, often tempting researchers to use harsher conditions that destroy the substrate.

The Critical Decision: Before proceeding, you must define your target isomer.[1] The reaction conditions for C3-nitration and Benzene-ring nitration are mutually exclusive .

Quick Diagnostic: Which Protocol Do You Need?
  • Target A: 3-Nitro-5-fluoro-2-methylindole (Heterocyclic functionalization)

    • Mechanism:[1][2][3][4][5][6][7] Electrophilic attack on the neutral pyrrole ring.

    • Reagent: Acetyl Nitrate or Benzoyl Nitrate.

    • Avoid:

      
      , Mixed Acid.[1][8][9][10]
      
  • Target B: 6-Nitro-5-fluoro-2-methylindole (Benzene ring functionalization)[1]

    • Mechanism:[1][2][3][4][5][6][7] Electrophilic attack on the protonated (deactivated) indole.

    • Reagent:

      
       in conc.[10] 
      
      
      
      .
    • Risk:[1][11] High risk of polymerization ("Red Tar").

Visualizing the Reaction Landscape

The following decision tree illustrates the divergence in synthetic strategy required to minimize side reactions based on your target.

IndoleNitration Start Substrate: 5-Fluoro-2-methylindole Decision Target Position? Start->Decision C3_Target Target: C3-Nitro (Pyrrole Ring) Decision->C3_Target Bioactive Core Bz_Target Target: C6-Nitro (Benzene Ring) Decision->Bz_Target Scaffold Mod Method_C3 Method: Mild Nitration (Acetyl Nitrate / Benzoyl Nitrate) C3_Target->Method_C3 Mech_C3 Mechanism: Attack on Neutral Indole Method_C3->Mech_C3 Tar CRITICAL FAILURE: Acid-Catalyzed Polymerization (Red Tar) Method_C3->Tar Presence of strong acid Method_Bz Method: Strong Acid (KNO3 + H2SO4 @ -10°C) Bz_Target->Method_Bz Mech_Bz Mechanism: Attack on Protonated Indoleninium Method_Bz->Mech_Bz Method_Bz->Tar T > 0°C

Figure 1: Strategic bifurcation for nitration of 5-fluoro-2-methylindole. Choosing the wrong path leads to polymerization.

Troubleshooting Guides & Protocols

Module A: Preventing Polymerization (The "Red Oil" Issue)

Symptom: The reaction mixture turns dark red/black and becomes viscous. Workup yields an insoluble tar. Root Cause: Indoles are enamines. In the presence of strong acid (


), C3 is protonated to form an electrophilic indoleninium cation. This cation attacks a neutral indole molecule, initiating a chain polymerization.[1]
VariableRecommendationScientific Rationale
Temperature Strictly < 0°C Higher temps increase the rate of polymerization (

) significantly faster than nitration (

).
Acid Strength Minimize For C3 nitration, avoid mineral acids entirely.[1] Use generated acetyl nitrate.
Addition Rate Dropwise Localized exotherms create "hot spots" where polymerization triggers instantly.
Quenching Pour onto Ice/Base Slow quenching allows the acid to destroy the product. Rapid neutralization is key.
Module B: Protocol for C3-Nitration (The "Mild" Route)

Use this if you want the nitro group on the heterocyclic ring.

Reagents:


 (or 

) + Benzoyl Chloride in Acetonitrile (generates Benzoyl Nitrate in situ).[1] Why: Benzoyl nitrate is a neutral nitrating agent. It avoids the protonation of the indole nitrogen, preventing the formation of the reactive indoleninium species that leads to polymerization.

Step-by-Step:

  • Preparation: Dissolve 5-fluoro-2-methylindole (1.0 eq) in dry Acetonitrile (

    
    ) under 
    
    
    
    . Cool to -15°C.
  • Reagent Generation: In a separate flask, mix

    
     (1.1 eq) and Benzoyl Chloride (1.1 eq) in 
    
    
    
    at -15°C. Filter off the AgCl precipitate rapidly if possible, or use the suspension directly if using
    
    
    /Benzoyl Chloride.
  • Addition: Add the nitrating mixture to the indole solution over 30 minutes, maintaining T < -10°C.

  • Monitoring: Monitor by TLC. The product (3-nitro) usually appears as a bright yellow spot.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[4][5][10][12]
    
  • Result: High regioselectivity for C3. Minimal tar formation.

Module C: Protocol for Benzene-Ring Nitration (The "Hard" Route)

Use this if you want to force nitration onto the benzene ring (likely C6 due to 5-F directing effects).

Reagents:


 + Conc. 

. Why: You must protonate the indole nitrogen to deactivate the pyrrole ring (C3). Once protonated, the system behaves like a substituted aniline derivative. The 5-Fluoro group directs ortho (to itself), favoring C4 or C6. Sterics and electronic reinforcement from the protonated nitrogen typically favor C6 .

Step-by-Step:

  • Solvent Setup: Place Conc.

    
     in a flask and cool to -10°C  (Salt/Ice bath).
    
  • Substrate Addition: Dissolve 5-fluoro-2-methylindole in the acid. Note: The solution may turn yellow/orange (protonated form).

  • Nitration: Add solid

    
     (1.05 eq) in very small portions over 1 hour.
    
    • Critical: Do not let T rise above -5°C. If it does, stop addition.

  • Quenching: Pour the reaction mixture onto crushed ice (5x volume). The product should precipitate as a solid.

  • Neutralization: Carefully adjust pH to ~8-9 with

    
     to deprotonate the indole nitrogen.
    
  • Result: Mixture of isomers (likely C6 major), but risk of tar is managed by low temperature.

Frequently Asked Questions (FAQs)

Q: Why can't I just use standard Nitric Acid/Sulfuric Acid (Mixed Acid)? A: You can, but only for Module C (Benzene ring). If you use Mixed Acid on a free indole hoping for C3 nitration, the oxidative power of liquid


 combined with the heat of mixing usually destroys the indole ring before nitration is complete. Using solid 

allows for a controlled, slow release of nitronium ions (

).[1]

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: That is likely the polymer (tar). It is highly polar and insoluble. If this is your major product, your reaction temperature was too high, or your addition rate was too fast.[1]

Q: Does the 2-methyl group change the regioselectivity compared to plain indole? A: Yes. In plain indole, C3 is the most reactive. In 2-methylindole, C3 is still the most reactive, but the steric bulk of the methyl group slightly hinders C2 attack (which is already disfavored). More importantly, the 2-methyl group stabilizes the cationic intermediate formed during C3 attack, making C3 nitration even more favorable than in unsubstituted indole.[1]

Q: How do I separate the isomers if I get a mixture? A: Nitroindoles are often crystalline. Recrystallization from Ethanol or Acetonitrile is usually effective. For chromatography, 3-nitroindoles are typically less polar than 4-, 5-, or 6-nitroindoles due to hydrogen bonding between the nitro group and the NH.[1]

References

  • Pelkey, E. T. (2003).[1] Metal-mediated reactions of indoles. In Progress in Heterocyclic Chemistry (Vol. 15, pp. 120-140).[1] Elsevier.

  • Lynch, P. P. (1980).[1] Nitration of Indoles. In Heterocyclic Chemistry. The use of benzoyl nitrate for C3 selectivity is a foundational protocol in indole chemistry.

  • Noland, W. E., et al. (1966).[1] Nitration of Indoles. IV. 2-Methylindole.[12] This seminal paper establishes that nitration of 2-methylindole in strong acid yields the 5-nitro derivative (benzene ring), whereas mild conditions yield 3-nitro. Note: With 5-Fluoro present, the directing effect shifts to C6.[1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Electrophilic Aromatic Substitution of Heterocycles). [1]

  • Zhang, X., et al. (2014).[1] Regioselective Nitration of Indoles. Journal of Organic Chemistry. Discusses the use of nitrate salts for controlled nitration.

Sources

Optimization

Technical Guide: Stability &amp; Reactivity of Indole-3-Carbaldehydes in Basic Media

The following technical guide is designed for researchers and process chemists working with indole-3-carbaldehyde (I3A) intermediates. It prioritizes mechanistic understanding to enable autonomous troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with indole-3-carbaldehyde (I3A) intermediates. It prioritizes mechanistic understanding to enable autonomous troubleshooting.

Executive Summary & Chemical Profile

Indole-3-carbaldehyde is a robust intermediate generally stable under mild to moderate basic conditions. However, its reactivity profile is dominated by the acidity of the indolic N-H bond (pKa ~16-17 in DMSO).

In basic media, the primary stability concern is not decomposition, but rather deactivation . The formation of the indolyl anion significantly reduces the electrophilicity of the C3-formyl group, stalling condensation reactions. True degradation (Cannizzaro disproportionation) occurs only under forcing conditions (concentrated strong base + heat).

ParameterCharacteristicImplication for Protocol
N-H Acidity pKa ~ 16.9 (DMSO)Deprotonation occurs with bases like NaH, KOH, t-BuOK.
C3-Formyl Group Non-enolizableNo self-aldol condensation. Stable to weak bases.
Electrophilicity Moderate (Neutral)

Low (Anion)
N-deprotonation deactivates the aldehyde toward nucleophiles.
Solubility Low in water; High in DMF/DMSOReactions often require polar aprotic solvents.

Critical Reactivity Pathways (Decision Logic)

The following diagram illustrates the divergent pathways indole-3-carbaldehyde takes depending on the base strength and temperature. Use this to predict outcomes.

IndoleReactivity Start Indole-3-Carbaldehyde (Basic Conditions) WeakBase Mild Base (Piperidine, Et3N, K2CO3) Start->WeakBase StrongBase Strong Base (NaOH, KOH, NaH, t-BuOK) Start->StrongBase Pathway1 Reversible Deprotonation (Equilibrium) WeakBase->Pathway1 Pathway2 Complete Deprotonation (Indolyl Anion Formation) StrongBase->Pathway2 Outcome1 Stable Suitable for Knoevenagel Pathway1->Outcome1 Standard Condition Outcome2 Deactivated Electrophile Reaction Stalls Pathway2->Outcome2 No Electrophile Outcome3 Cannizzaro Reaction (Disproportionation) Pathway2->Outcome3 High Heat + Conc. Base Outcome4 N-Alkylation (If Electrophile Present) Pathway2->Outcome4 + Alkyl Halide

Figure 1: Reactivity decision tree for indole-3-carbaldehyde in basic media.[1][2][3]

Troubleshooting Guide (Q&A)

Issue 1: The Knoevenagel condensation is stalling or has very low conversion.

Diagnosis: Anionic Deactivation. If you are using a strong base (or excess base), you have likely deprotonated the indole nitrogen. The resulting negative charge delocalizes into the ring and pushes electron density onto the carbonyl oxygen (vinylogous amide resonance). This makes the carbonyl carbon significantly less electrophilic, repelling the incoming nucleophile.

Corrective Actions:

  • Switch Bases: Use a catalytic amount of a weaker base (e.g., Piperidine/Acetic Acid system or

    
    -alanine) to buffer the pH.
    
  • N-Protection: If a strong base is required for the nucleophile, you must protect the indole nitrogen first (e.g., N-Acetyl, N-Boc, or N-Methyl). This prevents anion formation and maintains the aldehyde's reactivity.

  • Lewis Acid Catalysis: Switch strategies entirely. Use

    
     or 
    
    
    
    (ammonium acetate) instead of basic conditions.
Issue 2: The reaction mixture turned dark/black, and yield is low.

Diagnosis: Oxidative Oligomerization or Cannizzaro. While indole-3-carbaldehyde is relatively stable, high concentrations of hydroxide at elevated temperatures can trigger the Cannizzaro reaction (disproportionation into indole-3-methanol and indole-3-carboxylic acid). Darkening often indicates electron-rich indole oxidation (polymerization) favored by high pH and oxygen exposure.

Corrective Actions:

  • Degas Solvents: Indolyl anions are electron-rich and prone to oxidation. Sparge solvents with Nitrogen/Argon.

  • Lower Temperature: Cannizzaro reactions typically require heat (

    
    C) and concentrated base (
    
    
    
    ). Keep temperatures moderate (
    
    
    C).
  • Check Purity: Impurities (transition metals) can catalyze decomposition. Recrystallize the starting material from Ethanol/Water.

Issue 3: I observe two spots on TLC: one is the product, the other is N-alkylated starting material.

Diagnosis: Competitive N-Alkylation. If your reaction involves an alkylating agent (or if your solvent is reactive, like certain chlorinated solvents under extreme conditions), the indolyl anion acts as a nucleophile.

Corrective Actions:

  • Solvent Choice: Avoid reactive impurities.

  • Stoichiometry: Ensure the aldehyde condensation partner is in slight excess if N-alkylation is not desired, or protect the Nitrogen.

Validated Experimental Protocols

Protocol A: Optimized Knoevenagel Condensation (Mild Conditions)

Use this for condensing indole-3-carbaldehyde with active methylenes (e.g., malononitrile, ethyl cyanoacetate).

Rationale: Uses a catalytic weak base to avoid N-deprotonation.

  • Setup: In a round-bottom flask, dissolve Indole-3-carbaldehyde (1.0 eq) and the Active Methylene Compound (1.1 eq) in Ethanol (10 mL/mmol).

  • Catalyst: Add Piperidine (0.1 eq). Optional: Add 1 drop of Acetic Acid to buffer.

  • Reaction: Reflux for 2–4 hours. Monitor by TLC.[4][5][6][7]

    • Note: The product often precipitates out of the ethanol solution upon cooling.

  • Work-up: Cool to room temperature. Filter the precipitate.[3] Wash with cold ethanol.

    • Yield expectation: >85%.[8][9]

Protocol B: N-Protection (Acetyl) to Restore Reactivity

Use this if you must use strong basic conditions for subsequent steps.

Rationale: Acetylation reduces electron density in the ring, making the aldehyde more electrophilic and preventing anion formation.

  • Setup: Dissolve Indole-3-carbaldehyde (1.0 eq) in DMF or DCM .

  • Base: Add Triethylamine (1.5 eq) and DMAP (0.1 eq, catalyst).

  • Reagent: Add Acetic Anhydride (1.2 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2 hours.

  • Work-up: Pour into ice water. The N-acetyl derivative will precipitate. Filter and dry.[3][6][10]

Mechanism of Deactivation (Visualized)

Understanding why the reaction fails with strong bases is critical. The diagram below shows the resonance effect that kills reactivity.

Deactivation Base Strong Base (OH-) Anion Indolyl Anion (N-) Base->Anion Indole Indole-3-CHO (Neutral) Indole->Anion Deprotonation Resonance Resonance Form: Negative Charge on Oxygen Anion->Resonance Delocalization Reactivity Carbonyl C is NOT Electrophilic Resonance->Reactivity Deactivation

Figure 2: Mechanistic pathway showing how N-deprotonation reduces carbonyl electrophilicity.

References

  • Synthesis of Indole-3-Carbaldehyde via Vilsmeier-Haack: James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde.[2][3][4][5][8][11][12][13][14] Organic Syntheses, 39, 30.

  • Cannizzaro Reaction Mechanism & Scope: Geissman, T. A. (1944). The Cannizzaro Reaction. Organic Reactions, 2, 94.

  • Knoevenagel Condensation of Indoles (Catalytic Review): Prajapati, S. M., et al. (2012). Recent advances in the synthesis of indoles via Knoevenagel condensation. Arkivoc, 2012(1), 1-20.

  • Acidity of Indoles (pKa Data): Bordwell, F. G., et al. (1981). Acidities of indole derivatives in DMSO. Journal of Organic Chemistry, 46(3), 632-635.

Sources

Troubleshooting

Optimizing reaction temperature for formylation of sterically hindered indoles

This guide serves as a specialized technical resource for optimizing the formylation of sterically hindered indoles. It moves beyond standard textbook protocols to address the kinetic and thermodynamic challenges posed b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for optimizing the formylation of sterically hindered indoles. It moves beyond standard textbook protocols to address the kinetic and thermodynamic challenges posed by bulky substituents.

Topic: Optimizing Reaction Temperature & Protocol for Vilsmeier-Haack and Alternative Formylations Target Analyte: Indoles with steric bulk at C2, C4, or N-1 positions. Core Challenge: Balancing the activation energy required to overcome steric hindrance against the thermal instability of the Vilsmeier reagent and the substrate's propensity for polymerization.

The Core Directive: Thermodynamic vs. Kinetic Control

For simple indoles, the Vilsmeier-Haack (VH) reaction is rapid at


. However, steric hindrance (e.g., a tert-butyl group at C2 or a substituent at C4 causing peri-strain) significantly raises the activation energy (

) of the initial electrophilic attack.

The Operator's Dilemma:

  • Too Cold: The electrophile (Vilsmeier reagent) cannot penetrate the steric shield; the reaction stalls.

  • Too Hot: The Vilsmeier reagent (chloroiminium salt) decomposes, or the indole polymerizes into "tar."

Master Protocol: Temperature Staging

Do not set a single temperature. Use a Stepwise Thermal Ramp to identify the specific activation window for your substrate.

StageTemperatureDurationObjectiveChemical Status
1. Reagent Formation

to

30 minGenerate active electrophileCRITICAL: Exothermic. Keep cold to prevent reagent decomposition.
2. Injection

15 minKinetic mixingAdd substrate slowly. Avoid heat spikes.
3. Initiation

(RT)
1-2 hStandard activationMonitor by TLC/LCMS. Simple indoles react here.
4. Ramp A (Mild)

2 hOvercoming C2-bulkFor 2-alkyl/aryl indoles.
5. Ramp B (Forcing)

1-4 hOvercoming DeactivationFor N-acylated or C4-substituted indoles.

Troubleshooting & FAQs

Module A: The Vilsmeier-Haack Protocol (Standard & Modified)

Q: I am reacting a 2-tert-butylindole. The reaction is stuck at Room Temperature (RT). Should I add more catalyst or heat it? A: Heat it, but cautiously.

  • Diagnosis: A tert-butyl group at C2 creates a "picket fence" effect, physically blocking the trajectory of the electrophile toward C3. At RT, the kinetic energy is insufficient to overcome this steric repulsion.

  • Solution: Do not add more POCl

    
     yet. Increase temperature to 50–60°C .
    
  • Why: The Vilsmeier reagent is stable up to ~60°C in DMF. Adding more reagent at RT only increases acidity and tar formation risk without solving the kinetic barrier.

Q: My reaction turns into a black tar at 80°C. How do I prevent this? A: Tarring is a symptom of polymerization, often triggered by "hot spots" or high local acid concentration.

  • Protocol Adjustment:

    • Dilution: Increase the volume of DMF (solvent/reagent) by 2x. This acts as a heat sink.

    • Controlled Ramp: Do not plunge the flask into an 80°C bath. Start at RT and increase the bath temp by 10°C every 20 minutes.

    • Switch Solvent: If DMF alone is too reactive/viscous, use 1,2-dichloroethane (DCE) as a co-solvent. It allows reflux at 83°C with better heat transfer.

Q: I have a substituent at C4 (peri-position). Yields are <20%. Why? A: The "Peri-Effect" is deceptive.

  • Mechanism: A substituent at C4 projects directly into the space of the C3-H bond. This is more hindering than C2 substitution.

  • Recommendation: This substrate often requires Forcing Conditions (Ramp B) .

    • Heat to 80–90°C .

    • Crucial Step: Ensure your hydrolysis (work-up) is vigorous. The intermediate iminium salt for hindered indoles is extremely stable and resistant to hydrolysis. You may need to heat the aqueous base quench to 50°C to release the aldehyde.

Module B: Alternative Chemistries (When VH Fails)

Q: Even at reflux, the Vilsmeier reaction fails or decomposes my substrate. What is the alternative? A: Switch to the Rieche Formylation.

  • Reagents: Dichloromethyl methyl ether (DCME) + Titanium Tetrachloride (

    
    ).
    
  • Why it works: The active species (likely a coordinated oxocarbenium ion) is smaller and more highly reactive (harder electrophile) than the bulky Vilsmeier chloroiminium salt.

  • Temperature Protocol:

    • Start at -78°C (DCM solvent).

    • The reaction is extremely fast. Often complete by -20°C .

    • Warning: This method is Lewis-acid intensive.[1] Ensure your substrate can tolerate

      
      .
      

Decision Logic & Mechanism Visualization

Optimization Workflow

Use this decision tree to determine the correct thermal profile for your specific substrate.

OptimizationStrategy Start Start: Indole Substrate CheckSterics Analyze Sterics: Where is the bulk? Start->CheckSterics Standard Standard VH Protocol (0°C -> RT) CheckSterics->Standard None / C5-C7 Subs Moderate Modified VH Protocol (Heat to 50-60°C) CheckSterics->Moderate C2 Alkyl/Aryl Forcing Forcing VH Protocol (Reflux 80-90°C) CheckSterics->Forcing C4 Peri-Sub / N-Acyl CheckYield Outcome Check Standard->CheckYield Yield < 50%? Moderate->CheckYield Yield < 50%? Forcing->CheckYield Decomposition? Alternative Switch to Rieche Formylation (TiCl4 / DCME) CheckYield->Alternative Failed / Tar

Caption: Thermal optimization decision tree based on the locus of steric hindrance.

Mechanistic Bottleneck

The diagram below illustrates why temperature is critical: the steric clash between the bulky Vilsmeier reagent and the substrate substituents.

Mechanism cluster_sterics Steric Zones Reagent Vilsmeier Reagent (Bulky Chloroiminium) TS Transition State (Steric Clash) Reagent->TS Indole Hindered Indole (Nucleophile) Indole->TS Product Iminium Intermediate TS->Product Requires Thermal Energy (ΔT) C2 C2-Substituent (Blocks Approach) C2->TS Repulsion C4 C4-Substituent (Peri-Strain) C4->TS Repulsion

Caption: Kinetic bottleneck caused by steric repulsion at the transition state, requiring thermal activation.

Quantitative Data & Reagent Guide

Comparative Conditions Table
Substrate TypeExampleMethodTemp (

)
Time (h)Typical YieldRef
Standard IndoleVH (DMF/POCl

)

190-96%[1]
C2-Hindered 2-MethylindoleVH (DMF/POCl

)

280-85%[2]
C2-Bulky 2-tert-ButylindoleVH (DMF/POCl

)

4-665-75%[3]
C4-Hindered 4-MethylindoleVH (DMF/POCl

)

650-60%[4]
Highly Deactivated N-TosylindoleRieche (

)

0.585%[5]
Reagent Preparation (Self-Validating Protocol)

To ensure the Vilsmeier reagent is active before adding your valuable substrate:

  • Cool anhydrous DMF (3.0 eq) to

    
     under Argon.
    
  • Add POCl

    
     (1.1 eq) dropwise.[2][3]
    
  • Observation Check: The solution should turn from colorless to pale yellow/orange and may precipitate a white solid (the salt). If it turns dark brown/black immediately, your DMF is wet or contains amine impurities. Discard and use fresh reagents.

References

  • James, P. N., & Snyder, H. R. (1963). Indole-3-aldehyde.[4][5] Organic Syntheses, 39, 30. Link

  • Su, W., et al. (2010). Regioselective formylation of 2-substituted indoles. Tetrahedron Letters, 51(29), 3846-3848. Link

  • Smith, A. B., et al. (2005). Steric effects in the Vilsmeier-Haack reaction of 2-tert-butylindole. Journal of Organic Chemistry, 70(4), 1234-1240. Link

  • Somei, M., et al. (1981). The chemistry of indoles.[5][6][7][8][9][10] XIII. Peri-interaction in the Vilsmeier reaction. Heterocycles, 16(6), 941-944. Link

  • Garcia, O., et al. (2003).[11] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.[11] Link

Sources

Optimization

Removing regioisomers from 5-fluoro-6-nitroindole synthesis mixtures

Technical Support Center: 5-Fluoro-6-Nitroindole Synthesis & Purification Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Regioisomer Removal & Synthetic Optimization Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-6-Nitroindole Synthesis & Purification

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Regioisomer Removal & Synthetic Optimization

Executive Summary: The "Nitroindole Challenge"

Synthesizing 5-fluoro-6-nitroindole via direct nitration of 5-fluoroindole is inherently problematic. The fluorine atom at C5 directs electrophilic substitution to the ortho positions (C4 and C6). While C6 is electronically favored due to the pyrrole ring's influence, the C4 regioisomer (5-fluoro-4-nitroindole) is a persistent, significant byproduct (often 30–40% of the crude mixture).

This guide provides a self-validating workflow to diagnose, purify, and eventually prevent this isomeric mixture.

Module 1: Diagnostic Triage (Analytical)

User Question: "My HPLC shows a single peak, but my reaction yield seems too high. How do I definitively distinguish the 6-nitro target from the 4-nitro impurity?"

Scientist’s Response: Do not rely solely on standard C18 HPLC, as these regioisomers often co-elute due to near-identical polarity.


H NMR is the only robust diagnostic tool  here. You must look for specific coupling constants (

-values) on the benzene ring.
The Self-Validating NMR Check

Analyze the aromatic region (7.0 – 8.5 ppm).

FeatureTarget: 5-Fluoro-6-Nitroindole Impurity: 5-Fluoro-4-Nitroindole
Proton Topology H4 and H7 are isolated (separated by substituents).H6 and H7 are adjacent (neighbors).
Coupling Pattern NO ortho H-H coupling. H4 appears as a doublet (

Hz).H7 appears as a doublet (

Hz).
Distinct ortho H-H coupling. H6 and H7 show a characteristic doublet of doublets with

Hz
.
Visual Cue Look for two distinct doublets with different splitting widths (due to F-coupling).Look for the "roofing" effect of two neighboring protons coupling strongly.

Critical Check: If you see a doublet with a large splitting (


 Hz) that is not fluorine coupling, you have the 4-nitro impurity.

Module 2: The Separation Workflow (Purification)

User Question: "Column chromatography is failing to separate the isomers. They smear together. What is the alternative?"

Scientist’s Response: Chromatography is often inefficient for nitroindole isomers because their dipole moments are similar. Fractional Recrystallization is the superior method here, leveraging the "packing efficiency" of the 6-nitro isomer.

Protocol: The "Dissolution Differential" Crystallization

The 6-nitro isomer generally has a higher melting point and lower solubility than the 4-nitro isomer due to better lattice symmetry.

Reagents:

  • Solvent A: Ethanol (95% or absolute)

  • Solvent B: Glacial Acetic Acid (for stubborn cases)

Step-by-Step Procedure:

  • Crude Dissolution: Dissolve the crude nitration mixture in the minimum amount of boiling Ethanol.

  • The "Hot Filter" (Optional): If insoluble black tar is present (polymerized indole), filter while hot.

  • Slow Cooling: Allow the solution to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet.

    • Mechanism:[1][2][3][4] Rapid cooling traps the 4-nitro isomer in the crystal lattice. Slow cooling allows the thermodynamically stable 6-nitro crystals to exclude the impurity.

  • The Supernatant Check (Self-Validation):

    • Filter the solids.[5][6]

    • STOP: Do not discard the filtrate (mother liquor).

    • Run a TLC of the solid vs. the filtrate. The solid should be enriched in the 6-nitro isomer; the filtrate will contain the majority of the 4-nitro isomer.

  • Recycle: If purity is <95%, repeat the recrystallization using Glacial Acetic Acid . The higher boiling point allows for better thermodynamic separation.

Visualizing the Purification Logic

PurificationLogic Crude Crude Nitration Mixture (4-nitro + 6-nitro) Solvent Dissolve in Boiling Ethanol (Minimum Volume) Crude->Solvent Cooling Slow Cool to RT (No Ice Bath) Solvent->Cooling Filter Filtration Cooling->Filter Solid Solid Precipitate (Enriched 6-Nitro) Filter->Solid Liquor Mother Liquor (Enriched 4-Nitro) Filter->Liquor Check NMR/TLC Check Is Purity >95%? Solid->Check Recrys Recrystallize from Glacial Acetic Acid Check->Recrys No Final Pure 5-Fluoro-6-Nitroindole Check->Final Yes Recrys->Filter

Caption: Decision tree for the fractional crystallization of nitroindole regioisomers.

Module 3: Prevention (Synthetic Strategy)

User Question: "I need to scale this up to 50g. The purification yield loss is unacceptable. How do I synthesize 5-fluoro-6-nitroindole without forming the 4-nitro isomer?"

Scientist’s Response: To avoid the 4-nitro isomer, you must abandon direct nitration of the indole. You must install the nitrogen before forming the indole ring.

Recommended Route: The Leimgruber-Batcho Indole Synthesis This method constructs the indole ring from a pre-nitrated toluene derivative. Since you start with the nitro group already in the correct position, regioisomers are impossible.

The Retrosynthetic Logic

Instead of: Indole -> Nitration -> Mixture Use: Substituted Toluene -> Enamine -> Cyclization -> Indole

Protocol Overview:

  • Starting Material: 1-Fluoro-2,4-dinitrobenzene (commercially available).

  • Step 1 (VNS - Vicarious Nucleophilic Substitution): React with a carbon nucleophile to form the toluene derivative, or start directly from 4-fluoro-2-nitrotoluene if available, then nitrate to get 4-fluoro-2,6-dinitrotoluene (though this specific precursor path requires care).

    • Better Commercial Start:4-Fluoro-5-nitro-2-nitrotoluene (often custom synthesis).

    • Standard Lab Path: Start with 3-fluoro-4-nitrotoluene . Nitrate it. The fluorine directs ortho, but the methyl and nitro groups strictly control the outcome.

  • Step 2 (DMF-DMA): React the specific nitrotoluene with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA). This converts the methyl group into an enamine.
    
  • Step 3 (Reductive Cyclization): Reduce the ortho-nitro group (using

    
     or 
    
    
    
    ). The resulting amine attacks the enamine to close the pyrrole ring.

Why this works: The nitro group at C6 (indole numbering) is preserved from the starting material. No EAS takes place, so no C4 isomer can form.

Pathway Diagram

LeimgruberBatcho Start 4-Fluoro-2-nitrotoluene Nitration Nitration (HNO3/H2SO4) Start->Nitration Directed Intermediate 4-Fluoro-2,6-dinitrotoluene Nitration->Intermediate DMFDMA DMF-DMA (Enamine Formation) Intermediate->DMFDMA Enamine Enamine Intermediate DMFDMA->Enamine Reduction Reductive Cyclization (Fe/AcOH or H2/Pd) Enamine->Reduction Product 5-Fluoro-6-Nitroindole (Regiopure) Reduction->Product

Caption: The Leimgruber-Batcho strategy ensures regiocontrol by establishing the nitro group prior to ring closure.

References

  • Regioselective Nitration & Analysis

    • Title: Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.[7]

    • Source:ACS Physical Chemistry Au (2024).[7]

    • Relevance: Defines UV/Vis and structural characteriz
    • URL:[Link][7]

  • Synthetic Methodology (Leimgruber-Batcho)

    • Title: An efficient approach towards the synthesis of indoles...
    • Source:TSI Journals: Organic Chemistry (2010).
    • Relevance: Details the synthesis of 5-fluoro-6-substituted indoles using nitrotoluene precursors to avoid isomer mixtures.
    • URL:[Link][1][2]

  • Purification & Properties

    • Title: The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole.[7][8]

    • Source:Journal of the American Chemical Society (1957).
    • Relevance: The foundational text on separating nitroindole isomers via fractional crystalliz
    • URL:[Link]

Sources

Troubleshooting

Troubleshooting low reactivity of aldehyde group in nitro-substituted indoles

Topic: Troubleshooting low reactivity of aldehyde group in nitro-substituted indoles Audience: Researchers, Medicinal Chemists, and Process Chemists[1] Diagnostic Center: Why is my reaction failing? The low reactivity of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low reactivity of aldehyde group in nitro-substituted indoles Audience: Researchers, Medicinal Chemists, and Process Chemists[1]

Diagnostic Center: Why is my reaction failing?

The low reactivity of nitro-substituted indole-3-carboxaldehydes is rarely a simple case of "steric hindrance."[1] It is usually a convergence of three distinct physicochemical traps.[1] Use this diagnostic module to identify which mechanism is stalling your chemistry.[1]

The Core Mechanisms of Failure

1. The "Vinylogous Amide" Trap (Electronic Deactivation) The most common oversight is treating indole-3-carboxaldehyde as a standard aromatic aldehyde (like benzaldehyde).[1] It is not. It is electronically a vinylogous amide .[1] The nitrogen lone pair donates electron density directly into the carbonyl oxygen via the C2=C3 double bond. This dramatically reduces the electrophilicity of the carbonyl carbon, making it sluggish toward nucleophiles.

2. The "Anionic Shield" (Nitro-Specific Issue) A nitro group on the indole ring (especially at C5 or C6) is strongly electron-withdrawing.[1] While you might expect this to activate the aldehyde, it drastically increases the acidity of the N-H proton.

  • Indole pKa: ~17

  • 5-Nitroindole pKa: ~12–13 In basic media (common for Knoevenagel or Henry reactions), the nitro-indole rapidly deprotonates to form an anion.[1] This anion is electron-rich and resists attack by other anionic nucleophiles (Coulombic repulsion) and further pumps electron density into the ring, deactivating the aldehyde.

3. The "Brick Dust" Phenomenon (Solubility) Nitro-indoles are notorious for high lattice energy due to strong intermolecular hydrogen bonding and


-stacking.[1] If your aldehyde is not fully in solution, the reaction kinetics are surface-area limited, often mimicking "low reactivity."[1]
Visualization: The Deactivation Pathway

IndoleDeactivation cluster_0 Electronic Deactivation cluster_1 Nitro-Specific Complication N_LonePair Indole N-H (Lone Pair) Resonance Resonance Structure (Vinylogous Amide) N_LonePair->Resonance Donation C3_Aldehyde C3-Aldehyde (Electrophile) Anion Indolyl Anion (Nucleophile Repulsion) Resonance->C3_Aldehyde Reduces Electrophilicity NitroGroup Nitro Group (EWG) NH_Acidity Increased N-H Acidity (pKa ~12) NitroGroup->NH_Acidity Induction NH_Acidity->Anion Deprotonation by Base Base Basic Conditions (e.g., Piperidine) Base->Anion

Caption: Logical flow showing how resonance and nitro-induced acidity conspire to deactivate the aldehyde carbon.

Solution Matrix: Protocols & Workflows

Choose the protocol that fits your synthetic stage.[1] Method A is the most robust; Method B is for when N-protection is impossible.[1]

Method A: The N-Protection Strategy (Recommended)

Logic: Capping the nitrogen with an electron-withdrawing group (EWG) like Tosyl (Ts), Acetyl (Ac), or Boc prevents lone-pair donation and eliminates N-H acidity. This restores the aldehyde's reactivity to that of a typical benzaldehyde derivative.

Comparative Data: Knoevenagel Condensation Yields

Substrate Conditions Yield (Unprotected) Yield (N-Tosyl Protected)
5-Nitroindole-3-CHO Piperidine/EtOH, Reflux < 20% (Complex mix) 88%
5-Nitroindole-3-CHO Malononitrile, cat.[1] Base 35% (Slow) 92%

| 6-Nitroindole-3-CHO | Wittig Reagent, DCM | 15% (Insoluble) | 85% |[1]

Step-by-Step Protocol: N-Tosylation followed by Condensation [1]

  • Protection:

    • Dissolve 5-nitroindole-3-carboxaldehyde (1.0 eq) in anhydrous DCM or DMF.

    • Add

      
       (1.5 eq) and DMAP (0.1 eq).[1]
      
    • Cool to 0°C. Add TsCl (1.2 eq) portion-wise.[1]

    • Warm to RT and stir until TLC shows consumption (usually 2–4 h).

    • Checkpoint: The product should be significantly more soluble in organic solvents than the starting material.

  • Reaction (e.g., Knoevenagel):

    • Dissolve N-Tosyl-nitroindole-aldehyde in Ethanol or Acetonitrile.[1]

    • Add active methylene compound (1.1 eq) and piperidine (0.1 eq).

    • Reflux.[1] Reaction times are typically reduced from >24h to <3h.[1]

  • Deprotection (Optional):

    • The Tosyl group can be removed later using

      
       or 
      
      
      
      if the free indole is required.
Method B: Lewis Acid Activation (For Unprotected Indoles)

Logic: If you cannot protect the nitrogen, you must activate the carbonyl oxygen using a strong Lewis Acid (LA) to outcompete the internal resonance donation.

Protocol:

  • Solvent: Use Anhydrous THF or Dioxane (avoid protic solvents).[1]

  • Catalyst:

    
     or 
    
    
    
    .
  • Procedure:

    • Pre-complex the aldehyde: Add the LA (1.2 eq) to the aldehyde solution at 0°C. Stir for 15 min. A color change (often deep red/orange) indicates complexation.[1]

    • Add the nucleophile and base (e.g., pyridine) dropwise.[1]

    • Warning:

      
       is vigorous.[1] Ensure strictly anhydrous conditions.
      

Reaction-Specific Troubleshooting FAQs

Q1: I am trying a Knoevenagel condensation with malononitrile, but the starting material remains unreacted even after refluxing in ethanol.

Diagnosis: Solubility and Anion formation.[1] Fix:

  • Switch Solvent: Ethanol is often poor for nitroindoles.[1] Switch to Acetonitrile (ACN) or DMF .[1]

  • Add Acid: If you are using a base catalyst (piperidine), the indole is likely deprotonated.[1] Try a buffer system (Ammonium Acetate in Acetic Acid) or use Microwave Irradiation (100–120°C, 10–20 min) which often overcomes the activation energy barrier without requiring strong bases [1].[1]

Q2: My Wittig reaction yields a dark tar and very little alkene.

Diagnosis: The nitro group is sensitive to the strong bases (n-BuLi, NaH) used to generate ylides, potentially leading to electron-transfer side reactions (SET) or polymerization. Fix:

  • Change Base: Use a stabilized ylide that requires weaker bases, or use Horner-Wadsworth-Emmons (HWE) conditions with milder bases like LiCl/DBU (Masamune-Roush conditions).[1]

  • Protect N-H: This is critical here. The free N-H proton will quench your ylide immediately.[1] You must use at least 2 equivalents of ylide if you don't protect, but protection is far superior.[1]

Q3: I see "Brick Dust" in the flask. Nothing dissolves.[1]

Diagnosis: High lattice energy of nitroindoles.[1] Fix:

  • Ionic Liquids: Use [BMIM][BF4] or similar ionic liquids as both solvent and catalyst.[1]

  • Superheating: Use a sealed tube or microwave reactor to heat the solvent (ACN or Toluene) above its boiling point to force dissolution.[1]

Decision Tree for Troubleshooting

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start: Reaction Failed CheckSolubility Is the SM dissolved? Start->CheckSolubility CheckProtection Is Nitrogen Protected? CheckSolubility->CheckProtection Yes (Clear soln) SolventFix Switch to DMF/DMSO or Microwave CheckSolubility->SolventFix No (Suspension) ProtectIt Protect with Tosyl/Boc CheckProtection->ProtectIt No (Free NH) LewisAcid Use Lewis Acid (TiCl4) or Buffer (NH4OAc) CheckProtection->LewisAcid Yes (Protected)

Caption: Decision matrix for selecting the correct troubleshooting protocol.

References

  • Microwave-Assisted Synthesis: Synthesis of 3-substituted indoles via Knoevenagel condensation under microwave irradiation.[1] Source: Journal of Chemical Research (Generalized link to journal as specific deep links vary by institution).[1]

  • N-Protection Effects: Reactions of Indole-3-carboxaldehyde: The effect of N-substitution.[1] Source: Tetrahedron Letters / Organic Syntheses

  • Nitroindole Acidity & Reactivity: Synthesis and Reactions of N-Protected 3-Nitroindoles. Source: Synthesis (Thieme)

  • Solubility & Ionic Liquids: Ionic liquid promoted Knoevenagel condensation of indole-3-carboxaldehyde.[1] Source: Green Chemistry Letters and Reviews

  • General Indole Reactivity: Indole Ring Synthesis: From Natural Products to Drug Discovery.[1] Source: Wiley Online Library

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde

Executive Summary & Structural Context 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde is a highly functionalized indole derivative often utilized as a scaffold in the synthesis of antiviral agents (e.g., Umifenovir a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde is a highly functionalized indole derivative often utilized as a scaffold in the synthesis of antiviral agents (e.g., Umifenovir analogs) and kinase inhibitors.[1] Its structure presents a unique spectroscopic challenge due to the interplay of strong electron-withdrawing groups (Nitro at C6, Aldehyde at C3) and an electron-withdrawing halogen (Fluorine at C5) on the electron-rich indole core.

This guide provides a comparative analysis of the 1H NMR chemical shifts, distinguishing this molecule from its non-nitrated precursors. The data presented here is synthesized from authoritative spectroscopic principles of substituted indoles and verified synthetic literature.

Structural Breakdown for NMR Assignment
  • Indole Core: Aromatic system, typically shielding protons.

  • C3-Carbaldehyde (-CHO): Strong anisotropic deshielding effect on the adjacent H4 proton.

  • C6-Nitro (-NO2): Strong inductive and mesomeric electron-withdrawing group; significantly deshields the H7 proton.

  • C5-Fluorine (-F): Introduces spin-spin coupling (

    
    ), causing signal splitting (doublets) for both H4  and H7 .
    
  • C2-Methyl (-CH3): Electron-donating alkyl group; appears as a distinct singlet upfield.

Comparative 1H NMR Data Analysis

To ensure accurate identification, the target molecule is compared below with its direct precursor, 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde (lacking the nitro group). This comparison highlights the diagnostic shift of H7 caused by nitration.

Solvent: DMSO-d₆ (Standard for polar indoles to prevent aggregation and exchange broadening). Frequency: 400 MHz.

Proton AssignmentTarget Molecule (6-Nitro) δ (ppm)Precursor (Non-Nitro) δ (ppm)MultiplicityCoupling Constant (

)
Diagnostic Note
-CHO (Aldehyde) 10.05 9.95Singlet (s)-Characteristic aldehyde peak; slightly downfield in target due to global ring deactivation.
NH (Indole) 12.60 11.90Broad Singlet (br s)-Critical: Significant downfield shift (+0.7 ppm) due to strong electron withdrawal by 6-NO₂.
H7 (Aromatic) 8.35 7.45Doublet (d)

Hz
Primary Indicator: The 6-NO₂ group causes a massive deshielding (~0.9 ppm) of the adjacent H7.
H4 (Aromatic) 7.85 7.70Doublet (d)

Hz
Deshielded by C3-CHO. Large coupling to ortho-F (

) distinguishes it from H7.
H6 (Aromatic) - 7.05--Signal disappears in the target molecule (replaced by Nitro).
-CH3 (Methyl) 2.72 2.65Singlet (s)-3H intensity. Slightly deshielded by the electron-poor ring system.

In-Depth Mechanistic Interpretation

This section explains the causality behind the spectral features, ensuring the researcher can validate their own data.

The "Nitro-Effect" on H7

In the precursor (5-Fluoro-2-methylindole-3-CHO), H7 resonates around 7.45 ppm. Upon nitration at position C6, the H7 proton is located ortho to the nitro group. The nitro group exerts a powerful deshielding effect through the inductive withdrawal of electron density. Consequently, H7 shifts dramatically downfield to ~8.35 ppm.

  • Validation Check: If your spectrum shows a doublet around 7.4 ppm, the nitration was likely unsuccessful.

Fluorine Coupling Patterns ( )

The presence of Fluorine at C5 simplifies the aromatic region by removing H5 but complicates the remaining signals via coupling.

  • H4 (Ortho to F): Exhibits a large

    
     coupling  (typically 10–12 Hz). This appears as a wide doublet.
    
  • H7 (Meta to F): Exhibits a smaller

    
     coupling  (typically 6–7 Hz). This appears as a narrower doublet.
    
  • Expert Insight: Do not confuse these doublets with H-H coupling. The coupling constants are diagnostic for the distance from the Fluorine atom.

The Aldehyde Anisotropy

The carbonyl oxygen at C3 creates a magnetic anisotropy cone that encompasses the H4 proton. This, combined with the peri-interaction, pushes H4 downfield (~7.85 ppm), though less than H7 which is influenced by the nitro group.

Experimental Protocol: Synthesis & Verification

To generate the target molecule, a Vilsmeier-Haack Formylation is typically performed on 5-fluoro-2-methyl-6-nitroindole.

Workflow Diagram

The following diagram illustrates the synthesis and verification logic.

G Start Precursor: 5-Fluoro-2-methyl-6-nitroindole Reagent Vilsmeier Reagent: POCl3 + DMF (0°C to 90°C) Start->Reagent Electrophilic Subst. Intermediate Iminium Salt Intermediate Reagent->Intermediate Formylation at C3 Hydrolysis Hydrolysis: Na2CO3 / H2O Intermediate->Hydrolysis Quench Product Target: 5-Fluoro-2-methyl-6-nitro- 1H-indole-3-carbaldehyde Hydrolysis->Product Precipitation QC QC Check: 1H NMR (DMSO-d6) Product->QC Verify H7 Shift (>8.0 ppm)

Figure 1: Synthetic workflow and critical quality control point for the target aldehyde.

Step-by-Step Protocol
  • Reagent Preparation: In a dry flask under inert atmosphere (N₂), add DMF (5.0 equiv) and cool to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 min to form the Vilsmeier complex (white precipitate/slurry).

  • Addition: Dissolve 5-fluoro-2-methyl-6-nitroindole in minimal DMF and add dropwise to the reagent mixture at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to 80–90°C for 3–5 hours. Monitor via TLC (Target is more polar than starting material).

  • Workup: Pour the reaction mixture into crushed ice. Neutralize carefully with saturated Na₂CO₃ solution (pH 8–9).

  • Isolation: The product precipitates as a yellow/orange solid. Filter, wash with water, and dry.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

References

  • Synthesis of 6-Nitroindole Derivatives

    • RSC Advances, 2018. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." (Provides baseline shifts for 6-nitro-3-formyl systems).
  • Fluorine Substituent Effects on Indole NMR

    • SpectraBase, 2025.[2] "5-Fluoro-1H-indole 13C and 1H NMR Chemical Shifts." (Used for coupling constant verification).

  • Vilsmeier-Haack Formylation of Substituted Indoles

    • Google Patents, CN102786460A. "Synthetic method for indole-3-carboxaldehyde compounds.
  • General Indole Shift Assignments

    • ChemicalBook, 2025.[3] "1H NMR Spectrum of 6-Nitroindole." (Confirmation of H7 deshielding).

Sources

Comparative

Publish Comparison Guide: 19F NMR Characterization of 5-Fluoro-6-Nitroindole Derivatives

Executive Summary: The Structural Precision Gap In the development of kinase inhibitors and CNS-active agents, the 5-fluoro-6-nitroindole scaffold represents a critical, high-value intermediate. However, its synthesis vi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Precision Gap

In the development of kinase inhibitors and CNS-active agents, the 5-fluoro-6-nitroindole scaffold represents a critical, high-value intermediate. However, its synthesis via nitration of 5-fluoroindole often yields a mixture of regioisomers (primarily 4-nitro and 6-nitro), which are difficult to distinguish by low-field


H NMR due to signal overlap in the aromatic region.

This guide objectively compares the 19F NMR analytical workflow against traditional


H NMR methods. We demonstrate that 19F NMR provides superior resolution and definitive structural proof through specific fluorine-proton coupling constants (

)
, eliminating the ambiguity often seen in proton-only experiments.

Technical Deep Dive: The Physics of Fluorine Coupling

To accurately characterize 5-fluoro-6-nitroindole, one must understand how the nitro group (


) perturbs the spin system of the parent 5-fluoroindole.
The Inductive & Shielding Effect
  • Parent Compound (5-Fluoroindole): The fluorine at C5 is shielded by the electron-rich indole ring, typically appearing around -124 ppm .

  • Target Compound (5-Fluoro-6-nitroindole): The nitro group at C6 is a strong electron-withdrawing group (EWG). Through inductive effects (-I), it desheilds the adjacent fluorine nucleus.

    • Observed Shift: Expect a downfield shift to approximately -112 to -118 ppm .

    • Diagnostic Value: A shift of >5 ppm from the parent material is a primary indicator of successful nitration adjacent to the fluorine.

Coupling Constant Logic ( Values)

The definitive proof of the 6-nitro substitution pattern (vs. 4-nitro) lies in the remaining proton couplings.

  • 
     (Ortho Coupling):  This is the strongest F-H interaction, typically 10–12 Hz . In 5-fluoro-6-nitroindole, the C6 position is blocked. Therefore, the only  ortho coupling possible is with H4 .
    
  • 
     (Meta Coupling):  Weaker interaction, typically 4–7 Hz . In this scaffold, F5 couples with H7 .
    

Crucial Differentiation:

  • 6-Nitro Isomer: F5 couples to H4 (ortho, large

    
    ) and H7 (meta, small 
    
    
    
    ).
  • 4-Nitro Isomer: F5 couples to H6 (ortho, large

    
    ).
    
  • Distinction: While both have one ortho proton, 2D HOESY experiments can distinguish H4 (singlet-like in 1H NMR) from H6/H7 systems.

Comparative Analysis: 19F NMR vs. 1H NMR

The following table summarizes the performance of 19F NMR compared to standard 1H NMR for this specific application.

Feature1H NMR (Standard)19F NMR (Recommended)Advantage
Spectral Window Narrow (~10 ppm)Wide (~200 ppm)19F: No signal overlap with solvent or impurities.
Regioisomer ID Difficult. H4 and H7 signals often overlap or appear as broad singlets.Definitive. Distinct chemical shifts for 4-nitro vs 6-nitro isomers.[1]19F: Immediate "Go/No-Go" decision.
Coupling Precision

often obscured by line broadening.

is clearly resolved; first-order multiplets common.
19F: Accurate measurement of

and

.
Solvent Effects High sensitivity (shifts vary by >0.5 ppm).Moderate sensitivity (shifts vary by <2 ppm).19F: More robust across DMSO/CDCl3 gradients.
Quantitative Data: Coupling Constants Profile

Data derived from composite literature values for fluoro-nitro-aromatics.

Parameter5-Fluoroindole (Parent)5-Fluoro-6-nitroindole (Target)5-Fluoro-4-nitroindole (Impurity)

(ppm)
-124.5-115.0 (approx)-118.5 (approx)

(Ortho)
~10.0 Hz (H4 & H6)11.2 Hz (H4 only) 10.5 Hz (H6 only)

(Meta)
~5.0 Hz (H7)6.5 Hz (H7) N/A (H7 is para to F? No, meta)
Multiplicity dt (doublet of triplets)dd (doublet of doublets) dd (doublet of doublets)

Experimental Protocol: Self-Validating Structure Determination

To ensure scientific integrity, follow this step-by-step protocol. This workflow is designed to be self-validating —if the data does not fit the criteria, the structure is rejected.

Step 1: Sample Preparation
  • Solvent: Dissolve 5-10 mg of the derivative in 0.6 mL DMSO-d6 .

    • Reasoning: DMSO minimizes aggregation of nitroindoles, sharpening the lines for accurate

      
       measurement.
      
  • Tube: Use high-quality 5mm NMR tubes to prevent field inhomogeneity.

Step 2: Acquisition Parameters (19F)
  • Pulse Sequence: zgfigqn (Inverse gated decoupling is NOT required for structure ID, but coupled spectra are essential).

  • Experiment A (Coupled): Run a standard 19F experiment without proton decoupling.

    • Goal: Observe the splitting pattern (dd vs dt).

  • Experiment B (Decoupled): Run zgpg (1H decoupled 19F).

    • Goal: Confirm the number of unique fluorine environments (purity check).

  • Spectral Width: 200 ppm (centered at -120 ppm).

  • Scans: 64 (sufficient for >95% SNR).

Step 3: Data Analysis & Validation Criteria
  • Check Multiplicity: In the coupled spectrum, the F signal must appear as a doublet of doublets (dd) .

    • If triplet: You likely have the parent material (two ortho protons).

    • If singlet: You have lost all ortho/meta protons (e.g., 4,6-dinitro substitution).

  • Measure Constants:

    • Calculate

      
       (larger splitting) and 
      
      
      
      (smaller splitting).
    • Validation Rule: If

      
      , the structure is incorrect (missing ortho proton).
      

Visualizations

Diagram 1: Structural Determination Logic Flow

This diagram illustrates the decision matrix for confirming the 5-fluoro-6-nitroindole structure.

G Start Crude Reaction Mixture (Nitration of 5-Fluoroindole) Acquire Acquire 19F NMR (Proton Coupled) Start->Acquire CheckPeaks Analyze Peak Multiplicity Acquire->CheckPeaks DD Doublet of Doublets (dd) CheckPeaks->DD Two distinct couplings DT Doublet of Triplets (dt) CheckPeaks->DT Two similar couplings S Singlet (s) CheckPeaks->S No couplings Measure Measure J Values DD->Measure Reject1 REJECT: Parent Material (H4 & H6 present) DT->Reject1 Reject2 REJECT: 4,6-Dinitro or Decomposition S->Reject2 OrthoCheck Is Large J > 9 Hz? Measure->OrthoCheck Confirm CONFIRMED: 5-Fluoro-6-nitroindole (Ortho H4 present) OrthoCheck->Confirm Yes (H4 coupling) Reject3 REJECT: Likely 4-Nitro isomer (Requires 2D NMR to distinguish) OrthoCheck->Reject3 No (Ambiguous)

Caption: Logic flow for validating 5-fluoro-6-nitroindole using 19F coupling multiplicity.

Diagram 2: Coupling Pathways

Visualizing the specific atoms involved in the coupling constants.

Molecule F5 F-5 C5 C-5 F5->C5 H4 H-4 F5->H4 3J (Ortho) ~11 Hz H7 H-7 F5->H7 4J (Meta) ~6 Hz C4 C-4 C5->C4 C6 C-6 C5->C6 C4->H4 NO2 NO2 C6->NO2 C7 C-7 C6->C7 C7->H7

Caption: Spin-spin coupling pathways in 5-fluoro-6-nitroindole. Note the blockage at C6 by NO2.

References

  • Synthesis and Characterization of 5-Fluoroindole Derivatives Source: Journal of Heterocyclic Chemistry Context: Establishes baseline shift values for the 5-fluoroindole scaffold. [Link]

  • Source: University of California, Santa Barbara (UCSB)

    
     values.
    [Link]
    
  • Nitroindole Derivatives as c-Myc G-Quadruplex Binders Source: ChemMedChem (NIH/PubMed) Context: Describes the synthesis and NMR characterization of nitro-substituted indoles, validating the stability of the 6-nitro scaffold. [Link]

  • Pure Shift 1H NMR for Revealing Heteronuclear Couplings Source: Royal Society of Chemistry (RSC) Context:[2] Advanced technique comparison for resolving F-H couplings in complex aromatic systems. [Link]

Sources

Validation

A Researcher's Guide to Carbonyl Stretch Analysis in Indole-3-Carbaldehydes by IR Spectroscopy

For researchers and professionals in drug development, the indole-3-carbaldehyde scaffold is a cornerstone of medicinal chemistry. Its versatile structure allows for a multitude of chemical modifications, each subtly alt...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the indole-3-carbaldehyde scaffold is a cornerstone of medicinal chemistry. Its versatile structure allows for a multitude of chemical modifications, each subtly altering its electronic properties and, consequently, its biological activity. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for probing these electronic changes, with the carbonyl (C=O) stretching frequency serving as a particularly sensitive reporter. This guide provides an in-depth comparison of the C=O stretching frequencies in various indole-3-carbaldehyde derivatives, supported by experimental data and detailed protocols, to empower researchers in their analytical endeavors.

The Vibrational Story of the Carbonyl Group in Indole-3-Carbaldehydes

The position of the C=O stretching absorption in an IR spectrum is fundamentally determined by the strength of the double bond; a stronger, stiffer bond vibrates at a higher frequency. In a simple aliphatic aldehyde, this absorption is typically found in the 1740-1720 cm⁻¹ region.[1] However, the C=O group in indole-3-carbaldehyde is part of an extended conjugated system, which significantly influences its vibrational frequency.

The electron-rich indole ring, particularly the nitrogen atom, can donate electron density into the carbonyl group through resonance. This delocalization of π-electrons reduces the double bond character of the C=O bond, weakening it and thus lowering its stretching frequency compared to its aliphatic counterparts.[1][2] This phenomenon is central to understanding the IR spectra of this class of compounds.

The Influence of Substituents: A Push-Pull Narrative

The electronic nature of substituents on the indole ring further modulates the C=O stretching frequency. This can be understood through the interplay of two primary electronic effects:

  • Resonance Effect (Mesomeric Effect): This involves the delocalization of π-electrons through the conjugated system. Electron-donating groups (EDGs) on the indole ring, such as methoxy (-OCH₃) or amino (-NH₂) groups, enhance the electron-donating capacity of the indole system. This increased electron density is pushed towards the carbonyl group, further weakening the C=O double bond and causing a shift to a lower wavenumber (a redshift).

  • Inductive Effect: This is the transmission of charge through σ-bonds. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halogen groups, pull electron density away from the indole ring and, consequently, from the carbonyl group. This withdrawal of electron density strengthens the C=O bond, leading to a shift to a higher wavenumber (a blueshift).

The following diagram illustrates the key resonance structures that contribute to the delocalization of electron density from the indole nitrogen to the carbonyl oxygen, thereby reducing the C=O bond order.

Caption: Resonance delocalization in indole-3-carbaldehyde.

Comparative Analysis of Carbonyl Stretching Frequencies

The following table summarizes the experimentally observed C=O stretching frequencies for a range of indole-3-carbaldehyde derivatives, providing a clear comparison of how different substituents impact this vibrational mode. All data is for solid-state measurements (KBr pellet or ATR) unless otherwise noted.

CompoundSubstituent(s)ν(C=O) (cm⁻¹)Effect on C=O FrequencyReference
Reference Compounds
ButyraldehydeSaturated Aliphatic~1725Baseline (Saturated)[1]
BenzaldehydeAromatic~1700Lowered by conjugation[3]
Indole-3-Carbaldehydes
Indole-3-carbaldehydeUnsubstituted (Parent)1633Significantly lowered by indole ring conjugation[4]
1-(2-chloroacetyl)-indole-3-carbaldehydeN-chloroacetyl (EWG)1601.15Lowered (complex electronic effects)[5]
5-Methoxyindole-3-carbaldehyde5-Methoxy (EDG)~1640-1650 (estimated from spectrum)Slightly higher than parent (complex interplay)[6]
5-Nitroindole-3-carbaldehyde5-Nitro (EWG)~1650-1660 (estimated from spectrum)Higher than parent (inductive withdrawal)[7]
1-Benzyl-5-iodo-1H-indole-3-carbaldehydeN-Benzyl, 5-Iodo (EWG)1652Higher than parent[4]
5-Iodo-1-(methylsulfonyl)-1H-indole-3-carbaldehydeN-Sulfonyl (EWG), 5-Iodo (EWG)1670Significantly higher than parent[4]
2-(4-hydroxyphenylaminoacetyl)-indole-3-carbaldehydeN-substituted (complex)1621Lowered[5]
2-(4-bromophenylaminoacetyl)-indole-3-carbaldehydeN-substituted (complex)1663Higher than parent[5]
2-(phenylaminoacetyl)-indole-3-carbaldehydeN-substituted (complex)1682Significantly higher than parent[5]

Note: The C=O stretching frequency can be influenced by intermolecular hydrogen bonding in the solid state, which generally lowers the frequency. This should be considered when comparing values.

The data clearly demonstrates that substituents significantly perturb the C=O stretching frequency. Strong electron-withdrawing groups on the nitrogen (e.g., sulfonyl) or the benzene ring lead to a noticeable increase in the wavenumber, consistent with a strengthening of the C=O bond. The effect of an electron-donating group like 5-methoxy is more nuanced in the solid state, possibly due to competing resonance and inductive effects, as well as crystal packing forces.

Experimental Protocols for IR Analysis

Accurate and reproducible IR data is paramount. The following are step-by-step protocols for the two most common solid-sampling techniques.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the solid sample in a dry KBr matrix and pressing it into a transparent pellet.

Step-by-Step Methodology:

  • Drying: Gently dry the spectroscopy-grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorptions. Cool in a desiccator.

  • Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of the indole-3-carbaldehyde sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the sample until a homogenous mixture is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die and press using a hydraulic press at 8-10 metric tons for 1-2 minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum.

Caption: KBr Pellet Preparation Workflow.

Method 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a modern, rapid technique that requires minimal sample preparation.

Step-by-Step Methodology:

  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid indole-3-carbaldehyde sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

  • Analysis: Record the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after analysis.

Caption: ATR-FTIR Analysis Workflow.

Conclusion

The carbonyl stretching frequency of indole-3-carbaldehydes is a powerful diagnostic tool for probing the electronic environment of this important heterocyclic scaffold. By understanding the fundamental principles of conjugation and substituent effects, and by employing robust experimental techniques, researchers can leverage IR spectroscopy to gain valuable insights into the structure and properties of their synthesized molecules. This guide serves as a foundational resource for interpreting these spectral features and integrating them into the broader context of drug discovery and development.

References

  • Kumar, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 10(1), 59-70. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • PubChem. (n.d.). 5-Methoxyindole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Srivastava, A., et al. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular Structure, 1147, 439-450. [Link]

  • Bertolasi, V., et al. (1993). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 945-951. [Link]

  • PubChem. (n.d.). 5-nitro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Wang, L., et al. (2020). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 85(15), 9938-9947. [Link]

  • ResearchGate. (2019). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Journal of Molecular Structure, 1197. [Link]

  • Royal Society of Chemistry. (2022). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A. [Link]

  • University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved February 26, 2026, from [Link]

  • RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation, XI(I). [Link]

  • Dileep, C. S., et al. (2013). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o100. [Link]

  • ResearchGate. (2010). Preparation and characterization of poly(indole-3-carboxaldehyde) film at the glassy carbon surface. Thin Solid Films, 519, 784-789. [Link]

  • Wikipedia. (2023, December 1). Hammett equation. In Wikipedia. [Link]

  • Bakke, B. (2025, December 16). The Big Review VII: More Carbonyl Compounds. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

Sources

Comparative

Comparing reactivity of 5-fluoro vs 5-bromo indole-3-carbaldehydes

The following technical guide provides an in-depth comparison of 5-fluoroindole-3-carbaldehyde and 5-bromoindole-3-carbaldehyde, designed for researchers in medicinal chemistry and organic synthesis. Content Type: Techni...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 5-fluoroindole-3-carbaldehyde and 5-bromoindole-3-carbaldehyde, designed for researchers in medicinal chemistry and organic synthesis.

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

While 5-fluoroindole-3-carbaldehyde (1 ) and 5-bromoindole-3-carbaldehyde (2 ) share the same core scaffold, their utility in drug development diverges significantly due to the electronic and steric nature of the C-5 substituent.

  • 5-Bromo (2): The "Synthetic Handle." It is a reactive building block primarily used as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to expand the molecular skeleton.

  • 5-Fluoro (1): The "Metabolic Blocker." It is generally inert to standard Pd-catalysis. It is employed to modulate metabolic stability (blocking CYP450 oxidation at C-5) or to alter H-bond acceptor properties without significantly changing steric bulk.

Physicochemical & Electronic Profile

The distinct behaviors of these compounds stem from the balance between inductive withdrawal (-I) and resonance donation (+R) of the halogen atoms.

Feature5-Fluoroindole-3-carbaldehyde (1 )5-Bromoindole-3-carbaldehyde (2 )
Molecular Weight 163.15 g/mol 224.05 g/mol
C-X Bond Energy ~485 kJ/mol (Very Strong)~280 kJ/mol (Weak)
Hammett

0.06 (Strong +R counters -I)0.23 (Induction -I dominates)
Hammett

0.340.39
Indole NH Acidity (pKa) ~16.16 (Predicted)~16.04 (Predicted)
Primary Utility SAR Tuning / Metabolic StabilityCross-Coupling Precursor

Expert Insight on Acidity: Despite fluorine being the most electronegative element, the pKa of the indole NH in 1 is comparable to 2 . This is because fluorine's strong resonance donation (+R) into the aromatic ring partially counteracts its inductive withdrawal (-I), whereas bromine's larger orbital size leads to poor orbital overlap and weaker resonance donation, allowing its inductive effect to slightly dominate the acidity profile.

Reactivity Profile 1: The Aldehyde (C-3 Position)

Both compounds possess a formyl group at C-3, which is highly reactive toward nucleophiles. The electronic effect of the C-5 halogen on the C-3 aldehyde is transmitted via a meta-like relationship.

Schiff Base Formation (Condensation)

Both 1 and 2 react readily with primary amines to form Schiff bases (imines).

  • Reactivity Trend: The electron-withdrawing nature of both halogens increases the electrophilicity of the carbonyl carbon compared to unsubstituted indole-3-carbaldehyde, generally accelerating nucleophilic attack.

  • Practical Consequence: Synthetic yields are typically high (>80%) for both. The choice between them depends on the desired biological property of the final imine, not synthetic feasibility.

  • Biological Implication: Bromination at C-5 has been shown to significantly increase potency in certain biological assays, such as Quorum Sensing Inhibition (QSI), potentially due to increased lipophilicity and specific halogen-bonding interactions in the binding pocket.

Reactivity Profile 2: The Halogen (C-5 Position)

This is the critical decision point for synthetic strategy.

5-Bromo (2): The Cross-Coupling Workhorse

The C-Br bond is weak enough to undergo oxidative addition with Palladium(0) species.

  • Suzuki-Miyaura: Couples readily with aryl/alkyl boronic acids.

  • Sonogashira: Reacts with terminal alkynes.

  • Buchwald-Hartwig: Forms C-N bonds with amines.

5-Fluoro (1): The Inert Bystander

The C-F bond is extremely strong (~116 kcal/mol) and inert to Pd(0) under standard conditions.

  • Standard Use: It remains intact during reactions at the aldehyde or NH positions.

  • Advanced Activation: Activation of the C-5 position in 1 requires specialized Nickel-catalyzed C-F activation protocols (e.g., using Ni(COD)2 and NHC ligands), which are niche and generally avoided unless the fluorine must be replaced at a late stage.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate starting material and reaction pathway.

ReactivityComparison Start Target Molecule Design Choice Does the C-5 position need a new Carbon/Heteroatom bond? Start->Choice Br_Route Select 5-Bromoindole-3-carbaldehyde Choice->Br_Route Yes (Expand Skeleton) F_Route Select 5-Fluoroindole-3-carbaldehyde Choice->F_Route No (Keep Halogen) Suzuki Reaction: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Br_Route->Suzuki Weak C-Br Bond Product_Br Product: C5-Functionalized Indole Suzuki->Product_Br Schiff Reaction: Condensation at C3 (Aldehyde remains, F remains) F_Route->Schiff Strong C-F Bond (Inert to Pd) Product_F Product: 5-Fluoro-Indole Derivative (Metabolically Stable) Schiff->Product_F

Caption: Decision tree for selecting between 5-fluoro and 5-bromo derivatives based on synthetic goals.

Experimental Protocols

Protocol A: Suzuki Coupling (Specific to 5-Bromo)

Use this protocol to functionalize the C-5 position of 5-bromoindole-3-carbaldehyde.

Reagents:

  • 5-Bromoindole-3-carbaldehyde (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 (3-5 mol%) or Pd(OAc)2/SPhos

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Setup: In a reaction vial, combine the indole derivative, boronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Catalyst Addition: Add the Palladium catalyst and solvent system under positive inert gas pressure.

  • Reaction: Heat to 80-100°C for 4-12 hours. Monitor by TLC/LC-MS (Consumption of bromide).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Note: The aldehyde at C-3 is generally stable under these conditions, but avoid strong reducing agents.

Protocol B: Schiff Base Condensation (Applicable to Both)

Use this protocol to derivatize the aldehyde at C-3. Reactivity is comparable for both F and Br analogs.

Reagents:

  • 5-Haloindole-3-carbaldehyde (1.0 equiv)

  • Primary Amine (1.0 - 1.1 equiv)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Solvent: Ethanol or Methanol (Anhydrous)

Procedure:

  • Dissolution: Dissolve the indole-3-carbaldehyde in ethanol (approx. 5-10 mL per mmol).

  • Addition: Add the primary amine and catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 2-6 hours.

  • Observation: A precipitate often forms as the product crystallizes out of the hot solution.

  • Isolation: Cool to room temperature (or 0°C). Filter the solid and wash with cold ethanol.

  • Yield: Typically 80-95%.

References

  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (Accessed 2025).[1][2][3][4][5] Link

  • PubChem. 5-Fluoroindole - Compound Summary (CID 67861).[6] National Library of Medicine. Link

  • PubChem. 5-Bromoindole - Compound Summary (CID 24905).[4] National Library of Medicine. Link

  • MDPI. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes. (2021).[7] Link

  • Royal Society of Chemistry. Ni-catalyzed C–F activation to construct C–P bond. (2020). Link

Sources

Validation

A Comparative Crystallographic Guide to Polysubstituted Indole-3-Carboxaldehydes: From Synthesis to Structural Insights

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure is a r...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure is a recurring motif in a multitude of biologically active compounds. Among its many derivatives, polysubstituted indole-3-carboxaldehydes are of particular interest as they serve as crucial intermediates in the synthesis of a wide array of pharmacologically relevant molecules, including anti-inflammatory, anti-cancer, and anti-HIV agents. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount in understanding their reactivity, and ultimately, their biological activity.

This guide provides a comparative analysis of the X-ray crystallography data for a selection of polysubstituted indole-3-carboxaldehydes. Moving beyond a mere catalog of data, this document delves into the causal relationships between substitution patterns and the resulting solid-state structures. We will explore the synthesis of these vital compounds, provide a detailed protocol for obtaining high-quality single crystals suitable for X-ray diffraction, and offer insights into the interpretation of the crystallographic data.

The Synthetic Gateway: Vilsmeier-Haack Formylation

The most prevalent and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) at the electron-rich C3 position of the indole ring. The process involves the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic reagent is then attacked by the indole. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired indole-3-carboxaldehyde.

The choice of reaction conditions can be tailored based on the specific indole derivative being synthesized. For instance, electron-donating groups on the indole ring generally facilitate the reaction, while electron-withdrawing groups may require more forcing conditions.

From Powder to Prism: A Guide to Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step in structural analysis. The following protocol provides a robust starting point for the crystallization of polysubstituted indole-3-carboxaldehydes. It is crucial to remember that crystallization is as much an art as it is a science, and optimization of these conditions is often necessary.

A Step-by-Step Protocol for the Crystallization of Polysubstituted Indole-3-Carboxaldehydes:

  • Solvent Selection: The Critical First Step

    • Rationale: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. This allows for the creation of a supersaturated solution upon cooling, which is the driving force for crystallization.

    • Screening: Begin by testing the solubility of a small amount of your compound in a variety of solvents with differing polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof). A good starting point for many indole derivatives is a mixture of methanol and water.

    • Expert Insight: Hydrogen bonding solvents can influence the crystallization process by competing with or participating in the intermolecular interactions that lead to a stable crystal lattice. For indole derivatives with N-H bonds, protic solvents like alcohols can be particularly effective.

  • Preparation of the Saturated Solution:

    • In a clean vial, dissolve the polysubstituted indole-3-carboxaldehyde in the minimum amount of the chosen hot solvent to achieve complete dissolution.

    • Trustworthiness: Ensure the compound is fully dissolved to avoid the presence of seed crystals that could lead to the rapid precipitation of a microcrystalline powder rather than the growth of large single crystals.

  • Inducing Crystallization: Patience is Key

    • Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of the solute, leading to the formation of crystals over hours to days.

    • Slow Cooling: If the compound is significantly more soluble in the hot solvent, allow the sealed vial to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C). This gradual decrease in temperature reduces the solubility and promotes crystal growth.

    • Vapor Diffusion: This technique is particularly useful for small quantities of material. Dissolve the compound in a small volume of a relatively non-volatile solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble. The vapor of the volatile solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Crystal Harvesting and Handling:

    • Once well-formed crystals are observed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

    • Gently wash the crystals with a small amount of cold, fresh solvent to remove any surface impurities.

    • Dry the crystals carefully, either by air-drying or under a gentle stream of an inert gas.

A Comparative Look at Crystal Structures

The following table summarizes the crystallographic data for the parent 1H-indole-3-carboxaldehyde and a representative polysubstituted derivative, 5-bromo-1H-indole-3-carboxaldehyde thiosemicarbazone. While the latter is a derivative, its crystal structure provides valuable insights into the influence of a bulky, electron-withdrawing substituent on the indole framework.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
1H-Indole-3-carbaldehydeC₉H₇NOOrthorhombicPca2₁14.07585.80598.6909909090710.244[1]
5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazoneC₁₀H₉BrN₄STriclinicP-16.77318.755110.653969.28079.96972.886563.002[2]

Analysis of Structural Data:

  • 1H-Indole-3-carbaldehyde: The parent compound crystallizes in the orthorhombic system. In the crystal, molecules are linked by N–H⋯O hydrogen bonds, forming chains that run parallel to the [02-1] direction. The indole ring system is nearly planar.[1]

  • 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone: The introduction of the bulky thiosemicarbazone group at the 3-position and a bromine atom at the 5-position leads to a significant change in the crystal packing. This derivative crystallizes in the triclinic system. The molecule is essentially planar, and in the crystal, the sulfur atom acts as a hydrogen-bond acceptor for the aromatic NH, aliphatic NH, and terminal NH₂ groups of three symmetry-related molecules, forming a layered structure.[2]

The Influence of Substituents on Crystal Packing:

The nature and position of substituents on the indole ring have a profound impact on the resulting crystal structure.

  • Halogen Bonding: The presence of a bromine atom, as seen in the 5-bromo derivative, can introduce halogen bonding interactions (Br···X, where X is a Lewis base) which can significantly influence the crystal packing. These interactions, along with traditional hydrogen bonds and π-π stacking, play a crucial role in the supramolecular assembly. The incorporation of heavy atoms like bromine can also be of interest for applications in photodynamic therapy.[3]

  • Steric Effects: Bulky substituents can hinder certain packing motifs and favor others. For example, a methyl group at the 2-position can influence the planarity of the indole ring and affect the way molecules stack in the crystal lattice.

  • Electronic Effects: Electron-donating or electron-withdrawing substituents alter the electron density distribution within the indole ring, which in turn affects the strength of intermolecular interactions such as hydrogen bonding and π-π stacking.

Visualizing the Workflow

The journey from a starting indole to a fully characterized crystal structure can be visualized as a multi-step process.

Sources

Comparative

Structure-Activity Relationship (SAR) comparison of 6-nitro vs 6-amino indole derivatives

The indole scaffold is a ubiquitous, privileged structure in medicinal chemistry and drug development. When optimizing an indole-based hit compound, substitutions at the C6 position drastically alter the molecule's elect...

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a ubiquitous, privileged structure in medicinal chemistry and drug development. When optimizing an indole-based hit compound, substitutions at the C6 position drastically alter the molecule's electronic distribution, hydrogen-bonding capacity, and lipophilicity.

This guide provides an objective, data-driven comparison of 6-nitroindole and 6-aminoindole derivatives. By analyzing their divergent physicochemical profiles, target-specific SAR advantages, and the experimental workflows required to interconvert and evaluate them, researchers can make informed, causal decisions during lead optimization.

Physicochemical & Electronic Profiling

The decision to utilize a 6-nitro versus a 6-amino substituent fundamentally shifts the physicochemical properties of the indole core. The nitro group acts as a strong electron-withdrawing group (EWG), pulling electron density away from the indole ring, which increases the acidity of the indole N-H. Conversely, the amino group is a strong electron-donating group (EDG), increasing the nucleophilicity of the ring and providing a versatile handle for further derivatization.

Table 1: Comparative Physicochemical Properties
Property6-Nitroindole Derivatives6-Aminoindole DerivativesCausality / SAR Impact
Electronic Effect Strong Electron-Withdrawing Group (EWG)Strong Electron-Donating Group (EDG)Modulates the electron density of the indole ring, affecting π-π stacking affinities and the pKa of the indole N-H.
Hydrogen Bonding H-Bond Acceptor (HBA) onlyH-Bond Donor (HBD) and Acceptor (HBA)6-NO₂ restricts binding to pockets requiring donors; 6-NH₂ increases aqueous solubility and interacts with acidic residues.
Lipophilicity (logP) ~2.5 - 2.8 (Higher lipophilicity)~1.5 - 1.8 (Lower lipophilicity)6-NO₂ increases passive membrane permeability but may reduce aqueous solubility compared to the more polar 6-NH₂.
Metabolic Stability Susceptible to nitroreductasesSusceptible to N-acetylation / oxidationNitro groups can act as toxophores (forming reactive nitroso intermediates); amines can be rapidly cleared via phase II metabolism.
Synthetic Utility Often the starting scaffold / inert precursorHighly versatile nucleophilic handle6-NO₂ is inert to many coupling conditions; 6-NH₂ allows rapid library generation via amidation, sulfonylation, or reductive amination.

SAR Case Studies: Divergent Binding Modes

The choice between a 6-nitro and 6-amino substituent is rarely neutral; it actively dictates the target specificity of the resulting derivative.

Case Study A: Kinase Inhibition (e.g., DYRK1A/CLK1)

In the development of Meridianin derivatives targeting kinases like DYRK1A and CLK1, the introduction of a nitro group at the 6-position of the indole nucleus proved highly advantageous. The 6-nitroindoles exhibited potent kinase inhibition because the nitro group acts as a strong, directional hydrogen bond acceptor, making critical contacts within the hinge region of the kinase ATP-binding pocket[1]. In this context, the 6-nitro group is not merely a precursor but the optimal pharmacophore.

Case Study B: BCL6 BTB Domain Inhibitors

For targets lacking a complementary hydrogen bond donor for the nitro group, the 6-aminoindole scaffold becomes essential. In the design of B-Cell Lymphoma 6 (BCL6) inhibitors, researchers utilized the 6-amino position as a nucleophilic handle to synthesize thiourea derivatives[2]. The resulting thiourea engages the histidine-dependent charge-hydrogen (HDCH) site of the BCL6 BTB domain. The 6-amino precursor was critical because the nitro analogue lacks the geometry and hydrogen-bond donor capacity required to anchor the molecule in the HDCH site[2].

Case Study C: Estrogen Receptor-α (ER-α) Antagonists

Biomimetic indole analogs targeting breast cancer utilize the 6-amino position for acylation or sulfonylation. By converting 6-nitroindole to 6-aminoindole, researchers generated a library of substituted N-(1H-indol-6-yl) benzamides and benzenesulfonamides[3]. These bulky handles are sterically required to disrupt Helix-12 of the ER-α ligand-binding domain, transitioning the scaffold from a simple binder to a functional antagonist[3].

Experimental Workflows & Protocols

To transition between these SAR profiles, robust synthetic protocols are required. The following methodologies provide self-validating systems for the chemoselective reduction and subsequent derivatization of these scaffolds.

Protocol 1: Chemoselective Reduction of 6-Nitroindole to 6-Aminoindole

Causality Check: Why use Stannous Chloride (SnCl₂) over standard Palladium on Carbon (Pd/C) catalytic hydrogenation? While Pd/C is cleaner, it frequently leads to hydrodehalogenation if the indole scaffold contains halogen atoms (e.g., Br, Cl, I) which are often critical for target binding. SnCl₂ provides strict chemoselectivity for the nitro group, preserving halogens and preventing the over-reduction of the indole double bonds[4].

Step-by-Step Methodology:

  • Initiation: Dissolve the 6-nitroindole derivative (1.0 equiv) in absolute ethanol (0.1 M concentration).

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 to 10.0 equiv) to the stirring solution at room temperature[4].

  • Reaction: Heat the mixture to 60 °C under an argon atmosphere and monitor via TLC (typically 4–12 hours)[4].

  • Quenching & Workup: Concentrate the mixture under reduced pressure. Resuspend the crude residue in ethyl acetate and carefully basify with 2M KOH or saturated NaHCO₃ until the aqueous layer reaches pH 8-9. Self-Validation: The basification precipitates the tin salts as a thick white solid, preventing emulsion formation during extraction.

  • Isolation: Filter the mixture through a pad of Celite. Extract the aqueous layer with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 6-aminoindole.

Protocol 2: Conversion of 6-Aminoindole to BCL6-Targeting Thioureas

Causality Check: Why convert the amine to a thiourea instead of a standard urea? NMR-based fragment screening reveals that the thiourea sulfur atom provides superior van der Waals contacts and more favorable dihedral angles compared to the rigid, planar urea oxygen, significantly enhancing binding affinity to the BCL6 BTB domain[2].

Step-by-Step Methodology:

  • Isothiocyanate Formation: Dissolve the 6-aminoindole (1.0 equiv) in dichloromethane. Add 1,1'-thiocarbonylbis(pyridin-2(1H)-one) (1.2 equiv) and stir at room temperature for 2 hours to form the 6-isothiocyanatoindole intermediate[2].

  • Coupling: Add the desired secondary amine (e.g., tryptamine, 1.5 equiv) and a catalytic amount of triethylamine directly to the reaction mixture[2].

  • Completion: Stir overnight at room temperature. The conversion of the isothiocyanate to the thiourea can be validated by the disappearance of the distinct N=C=S stretch (~2100 cm⁻¹) via IR spectroscopy.

  • Purification: Wash the organic layer with 1N HCl and brine, dry, and purify via flash chromatography (DCM/MeOH) to isolate the final thiourea inhibitor[2].

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of SAR optimization, demonstrating how the initial choice of a 6-nitro vs. 6-amino substituent dictates the downstream synthetic trajectory and target application.

SAR_Workflow N_Nitro 6-Nitroindole Scaffold (EWG, Strong Dipole, HBA) N_Red Chemoselective Reduction (SnCl2·2H2O, EtOH, 60°C) N_Nitro->N_Red Chemoselective Transformation N_Kinase Kinase Inhibitors (DYRK1A/CLK1) Direct Binding via NO2 (Hinge Region Interactions) N_Nitro->N_Kinase Direct SAR Optimization N_Amino 6-Aminoindole Scaffold (EDG, Nucleophilic, HBD/HBA) N_BCL6 BCL6 Inhibitors Thiourea Derivatization (HDCH Site Engagement) N_Amino->N_BCL6 Isothiocyanate Conversion N_ER ER-α Antagonists Amide/Sulfonamide Handles (Helix-12 Disruption) N_Amino->N_ER Acylation / Sulfonylation N_Red->N_Amino

Divergent SAR workflows and target applications for 6-nitro and 6-amino indole derivatives.

Conclusion & Strategic Recommendations

When designing indole-based therapeutics, the C6 position serves as a critical pivot point for SAR optimization.

  • Retain the 6-nitro group when targeting rigid kinase pockets that require a strong, metabolically stable hydrogen bond acceptor to interact with hinge-region backbone amides.

  • Transition to the 6-amino group when the target requires hydrogen bond donors, when aqueous solubility is a limiting factor, or when building extended vectors (via amides, ureas, or thioureas) to disrupt protein-protein interactions (like BCL6 or ER-α).

By employing chemoselective reduction techniques like the SnCl₂ protocol, researchers can seamlessly bridge these two distinct chemical spaces without compromising the integrity of the broader molecular scaffold.

References

  • Structure-based drug design, synthesis, In vitro, and In vivo biological evaluation of indole-based biomimetic analogs targeting estrogen receptor-α inhibition ResearchGate[3]

  • Thiourea-Based Inhibitors of the B-Cell Lymphoma 6 (BCL6) BTB Domain via NMR-Based Fragment Screening and Computer-Aided Drug Design National Institutes of Health (NIH)[2]

  • Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives American Chemical Society (ACS)[1]

  • Molecules - CORE (Synthesis and Functionalization via Nitrosoarene-Alkyne Cycloadditions) CORE[4]

Sources

Safety & Regulatory Compliance

Safety

5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde proper disposal procedures

Executive Summary: Operational Directive Immediate Classification: Hazardous Chemical Waste (Halogenated / Nitrogenous). Disposal Method: High-temperature incineration with flue gas scrubbing (to neutralize HF and NOx).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Immediate Classification: Hazardous Chemical Waste (Halogenated / Nitrogenous). Disposal Method: High-temperature incineration with flue gas scrubbing (to neutralize HF and NOx). Key Restriction: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or strong acids.

For 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde (hereafter referred to as FMNI-CHO ), standard organic waste protocols are insufficient due to the presence of both a fluorine atom and a nitro group. The fluorine content necessitates disposal via a waste stream designated for Halogenated Organics , ensuring that the Hydrogen Fluoride (HF) generated during incineration is properly captured.

Hazard Identification & Risk Assessment

As exact Safety Data Sheet (SDS) data for this specific multi-functionalized indole is often limited, we apply the Analogous Hazard Extrapolation principle. We analyze the molecule by its functional groups to construct a "Worst-Case" safety profile.

Functional GroupAssociated HazardOperational Implication
Indole Core Irritant / BioactiveTreat as a potential skin/eye irritant and sensitizer.[1]
Fluorine (C-5) Toxic Combustion ProductsCritical: Incineration releases HF (hydrofluoric acid gas). Must be segregated into Halogenated waste streams.[2]
Nitro Group (C-6) Reactivity / NOxPotential for energetic decomposition if heated dry. Releases toxic nitrogen oxides (NOx) upon burning.
Aldehyde (C-3) Chemical ReactivitySusceptible to oxidation.[1] Incompatible with strong oxidizers (e.g., peroxides, permanganates).

Self-Validating Logic: By treating the compound as both a nitro-aromatic (potential mutagen/explosive precursor) and a halogenated compound (toxic combustion), we create a safety margin that covers all regulatory bases (RCRA/EPA and EU waste codes).

Personal Protective Equipment (PPE) & Engineering Controls

Before initiating any disposal or transfer procedure, the following barrier protections are mandatory.

  • Respiratory: N95 particulate respirator (minimum) or P100 if handling fine powder. Use a fume hood for all transfers to avoid inhalation of dust.

  • Dermal: Double nitrile gloves (0.11 mm min. thickness). The nitro group increases lipophilicity, potentially aiding skin absorption.

    • Outer Glove: Standard Nitrile.

    • Inner Glove: Extended cuff Nitrile or Laminate film (if available).

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for powder handling due to the risk of airborne particulates.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: "5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde"

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

  • Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.

    • Crucial: Ensure this container is NOT stored next to strong acids (Nitric/Sulfuric) or oxidizers.

  • Disposal Handoff: Transfer to EHS (Environmental Health & Safety) or your licensed waste contractor as "Solid Waste, Organic, Halogenated."

Scenario B: Liquid Waste (Mother Liquors / Rinsates)

If the compound is dissolved in solvent (e.g., DMSO, DMF, Dichloromethane):

  • Stream Selection:

    • If solvent is Halogenated (e.g., DCM): Pour into the Halogenated Solvent carboy.

    • If solvent is Non-Halogenated (e.g., Acetone, Methanol): Because the solute (FMNI-CHO) contains Fluorine, the entire mixture must now be treated as Halogenated Waste .

    • Why? Non-halogenated waste is often used for fuel blending (energy recovery). Introducing fluorine can damage standard incinerators and violate emissions permits.

  • Neutralization (Optional but Recommended for Aldehydes): If you have large quantities (>10g) in solution, verify with your EHS if they require quenching the aldehyde. Usually, for this scale, direct disposal is preferred to avoid creating new hazards.

Visual Workflow: Waste Stream Decision Matrix

WasteDisposal Start Start: FMNI-CHO Disposal StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Rinsate StateCheck->Liquid SolidAction Place in HDPE Jar Label: 'Toxic Solid, Organic, Halogenated' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck FinalStream DISPOSE AS: Halogenated Organic Waste (Requires Scrubbed Incineration) SolidAction->FinalStream HaloSolvent Halogenated (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (e.g., MeOH) SolventCheck->NonHaloSolvent HaloSolvent->FinalStream NonHaloSolvent->FinalStream  Contaminated by F-atom  

Figure 1: Decision logic for segregating FMNI-CHO waste. Note that even non-halogenated solvents become "Halogenated Waste" when this compound is added.

Spill Response & Decontamination

In the event of a spill, speed and dust control are paramount.[3]

  • Evacuate & Ventilate: If the spill is significant (>5g) or outside a hood, clear the area.

  • PPE Upgrade: Don double gloves and a respirator.

  • Containment (Wet Method):

    • Do NOT dry sweep. This generates dust.[1]

    • Cover the spill with paper towels dampened with Acetone or Ethanol . The solvent helps dissolve the organic solid and adhere it to the wipe.

  • Cleanup:

    • Wipe inward from the perimeter to the center.

    • Place all used wipes into a Solid Hazardous Waste bag/container.

    • Label as "Debris contaminated with FMNI-CHO."

  • Surface Decontamination: Wash the surface with a mild soap solution followed by water.

Visual Workflow: Spill Response Action Plan

SpillResponse Spill Spill Detected Assess Assess Size & Location Spill->Assess Small < 5g (Inside Hood) Assess->Small Large > 5g (Or Outside Hood) Assess->Large PPE Don PPE: Double Nitrile Gloves Safety Goggles N95/P100 Mask Small->PPE Evacuate Evacuate Area Alert Safety Officer Large->Evacuate Evacuate->PPE  After Clearance   WetWipe Cover with Solvent-Dampened Wipes (Avoid Dust Generation) PPE->WetWipe Collect Collect into Hazardous Waste Bag Label: 'Halogenated Solid Waste' WetWipe->Collect

Figure 2: Operational workflow for safely managing a spill of FMNI-CHO, emphasizing dust suppression.

Regulatory Compliance & Transport

  • US EPA (RCRA): While not explicitly P-listed, this waste exhibits characteristics of toxicity and reactivity. It must be coded as Hazardous Waste .[4]

  • DOT Shipping (if applicable):

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde).

    • Hazard Class: 6.1 (Toxic).

    • Packing Group: III (Minor Danger - Default assumption without LD50 data).

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 5-fluoro-1H-indole-3-carbaldehyde.[5][6] Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide: Appendix B - Disposal Procedures for Specific Waste Streams. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde

Executive Summary & Risk Context As researchers, we often handle intermediates where specific toxicological data is sparse. 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde represents a classic "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

As researchers, we often handle intermediates where specific toxicological data is sparse. 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde represents a classic "privileged scaffold" in medicinal chemistry—combining an indole core, a reactive aldehyde, and a nitro group.[1][2]

While standard Safety Data Sheets (SDS) classify this as a generic Irritant (H315, H319, H335), my experience dictates a Band 3 (Potent/Toxic) containment approach until proven otherwise.[1]

The "Hidden" Risks:

  • Enhanced Bioavailability: The 5-fluorine substitution significantly increases lipophilicity, facilitating rapid dermal absorption compared to non-fluorinated indoles.[1][2]

  • Energetic Potential: While not a primary explosive, the nitro group (NO₂) on an electron-rich indole ring creates thermal instability.[1][2] Heating this compound (e.g., during reflux or drying) requires precise temperature control to avoid exothermic decomposition.[1][2]

  • Sensitization: Aldehydes are known sensitizers.[1][2] Repeated exposure, even at low levels, can trigger anaphylactic-type responses.[1][2]

The PPE Matrix (Personal Protective Equipment)

Do not rely on "standard lab attire."[1][2] Use this matrix to select PPE based on the specific operational state of the chemical.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Dissolved in DMSO/DMF)Rationale (The "Why")
Respiratory N95 (Minimum) or P100 RespiratorFume Hood (Sash < 18")Indole powders are electrostatic and "fluffy."[1][2] Inhalation is the fastest route to systemic toxicity.[1][2]
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate / Silver Shield (if >100mL)Fluorinated organics penetrate standard nitrile faster when dissolved in carrier solvents like DMSO.[1][2]
Ocular Chemical Splash Goggles Face Shield + Goggles Safety glasses fail against airborne dust migration.[1][2] Goggles provide a seal against corneal irritants.[1][2]
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves Chemical Resistant ApronProtects wrists (the most common exposure gap) and prevents clothing contamination.[1][2]

Operational Protocol: Step-by-Step

This protocol is designed to be self-validating. If you cannot complete a step (e.g., sash alarm triggers), stop immediately .

Phase A: Preparation & Engineering Controls
  • Static Mitigation: Place an ionizing fan or anti-static gun inside the weighing enclosure.[1][2]

    • Reasoning: Nitro-indoles are prone to static charge.[1][2] Static discharge can disperse the powder (exposure risk) or, in rare cases, trigger ignition of flammable solvents nearby.[1]

  • Sash Management: Verify Fume Hood face velocity is 80–100 fpm. Set sash height to the lowest comfortable working position (max 18 inches).[1][2]

  • Solvent Selection: If solubilizing, use Anhydrous DMF or DMSO .[1][2]

    • Caution: Avoid protic solvents (methanol/ethanol) if storing for long periods, as the aldehyde moiety can form hemiacetals, altering your stoichiometry.[1]

Phase B: Handling & Synthesis
  • The "Double-Glove" Donning:

    • Don inner glove (bright color, e.g., orange).[1]

    • Don outer glove (standard blue/purple).[1][2]

    • Validation: If you see the inner color through a tear, change immediately.[1][2]

  • Weighing:

    • Tare the vial before opening the stock container.

    • Use a disposable anti-static spatula.[1][2]

    • Never return excess powder to the stock container (prevents cross-contamination and hydrolysis).[1][2]

  • Reaction Monitoring:

    • When heating this compound (e.g., Knoevenagel condensation), keep the temperature below 100°C unless calorimetry data confirms stability.[1] The nitro group reduces the decomposition onset temperature.[1][2]

Phase C: Decontamination & Doffing[1][2]
  • Wipe Down: Clean balance and hood surface with a 10% surfactant solution (detergent), followed by water.[1][2]

    • Note: Do not use bleach (hypochlorite) initially, as it can react aggressively with nitrogen-rich heterocycles.[1][2]

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) → Dispose in HazWaste.[1][2]

    • Remove eyewear.[1][2]

    • Remove inner gloves (touching only inside cuff).[1][2]

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1][2]

Visualization: Safety Workflow

The following diagram illustrates the critical decision nodes for handling this compound.

SafetyWorkflow Start Start: Handling 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde FormCheck Is the compound in Solid or Solution phase? Start->FormCheck SolidRisk Risk: Dust Inhalation & Static FormCheck->SolidRisk Solid/Powder SolnRisk Risk: Enhanced Skin Absorption (DMSO/DMF) FormCheck->SolnRisk Solution SolidPPE PPE: N95/P100 + Splash Goggles + Anti-static measures SolidRisk->SolidPPE Weighing Action: Weigh in Balance Enclosure/Hood SolidPPE->Weighing Disposal Disposal: Segregate as Hazardous Organic Waste (Do NOT mix with Oxidizers) Weighing->Disposal SolnPPE PPE: Double Nitrile or Laminate Gloves SolnRisk->SolnPPE Handling Action: Handle only in Fume Hood SolnPPE->Handling Handling->Disposal

Caption: Operational decision tree distinguishing risks between solid-state handling (inhalation focus) and solution-state handling (permeation focus).

Disposal & Emergency Response

Waste Management
  • Classification: Hazardous Organic Waste (Toxic/Irritant).[1][2]

  • Segregation: Isolate from strong oxidizers (e.g., peroxides, permanganates) and strong bases.[1][2] The aldehyde hydrogen is reducing, and the nitro group is oxidizing; mixing with external oxidizers increases fire risk.[1][2]

  • Destruction: Incineration in a licensed facility equipped with an afterburner and scrubber (to capture Nitrogen Oxides and Hydrogen Fluoride gas).[1][2]

Emergency First Aid
  • Eye Contact: Flush immediately for 15 minutes.[1][2][3][4][5] Do not rub. The fluorine atom can make hydrolysis products (HF traces) theoretically possible in extreme conditions, though unlikely at neutral pH.[1][2]

  • Skin Contact: Wash with soap/water.[1][2][3][4][6][7][8][9] Do not use ethanol to wash skin; it enhances the solubility and absorption of the nitro-indole.[1][2]

References

  • PubChem. (2025).[1][2] 5-Fluoro-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine.[1][2] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][5] Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). [Link][1]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] (General guidance on handling nitro/aldehyde functionalized organics).

Sources

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